2-Methyl-4-trimethylsilyl-1-buten-3-yne
Description
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Properties
IUPAC Name |
trimethyl(3-methylbut-3-en-1-ynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Si/c1-8(2)6-7-9(3,4)5/h1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGBALJHGYAWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342198 | |
| Record name | 2-METHYL-4-TRIMETHYLSILYL-1-BUTEN-3-YNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18387-60-5 | |
| Record name | Trimethyl(3-methyl-3-buten-1-yn-1-yl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18387-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-METHYL-4-TRIMETHYLSILYL-1-BUTEN-3-YNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-4-trimethylsilyl-1-buten-3-yne: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methyl-4-trimethylsilyl-1-buten-3-yne, a versatile organosilicon compound. As a specialized intermediate, its unique structural features—a terminal vinyl group, an internal alkyne, and a trimethylsilyl moiety—make it a valuable building block in organic synthesis. This document delves into its chemical and physical properties, outlines a general synthetic approach, explores its reactivity in key transformations, and provides essential safety information.
Core Molecular Properties
This compound, with the CAS number 18387-60-5, is a compound that merges the reactivity of a conjugated enyne system with the unique properties imparted by the trimethylsilyl (TMS) group.[1][2] The TMS group not only enhances the thermal stability of the molecule but also plays a crucial role in directing its reactivity and serving as a removable protecting group.[3]
Structural and Physical Characteristics
Table 1: Core Properties of this compound and a Related Analogue
| Property | This compound | 2-Methyl-4-trimethylsilyl-3-butyn-2-ol (Analogue) |
| CAS Number | 18387-60-5[1][2] | 5272-33-3[][5] |
| Molecular Formula | C₈H₁₄Si[1][6] | C₈H₁₆OSi[][5] |
| Molecular Weight | 138.28 g/mol [1] | 156.3 g/mol [][5] |
| IUPAC Name | trimethyl(3-methylbut-3-en-1-ynyl)silane[6] | 2-methyl-4-(trimethylsilyl)but-3-yn-2-ol[] |
| SMILES | CC(=C)C#C(C)C[6] | CC(C)(C#C(C)C)O[] |
| Boiling Point | Data not available | 95°C (55 torr)[][5] |
| Melting Point | Data not available | 42-45°C[][5] |
| Density | Data not available | 0.882 g/cm³[][5] |
Note: The data for the analogue compound is provided for estimation purposes only and may not accurately reflect the properties of this compound.
Spectroscopic Characterization
While specific, experimentally verified spectra for this compound are not widely published, we can predict the expected signals based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the trimethylsilyl group at approximately 0.2 ppm. The methyl group on the double bond would appear as a singlet around 1.8-2.0 ppm. The two vinylic protons should be visible as distinct singlets in the region of 5.0-5.5 ppm.
-
¹³C NMR: The carbon NMR would display a signal for the TMS methyl groups near 0 ppm. The quaternary carbons of the double bond and the alkyne would be found in the regions of 120-140 ppm and 80-100 ppm, respectively. The methyl carbon on the double bond would likely appear around 20-25 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic C≡C stretching frequency for the internal alkyne around 2175 cm⁻¹. The C=C stretch of the vinyl group would be observed near 1620 cm⁻¹. A strong Si-C stretching vibration is expected around 1250 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 138. A prominent fragment would likely be the loss of a methyl group [M-15]⁺ at m/z = 123.
Synthesis and Handling
General Synthetic Approach
The synthesis of this compound would typically involve the silylation of a suitable precursor. A plausible synthetic route is the reaction of the Grignard reagent of 2-methyl-1-buten-3-yne (isopropenylacetylene) with trimethylsilyl chloride.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Generalized):
-
Grignard Formation: To a solution of 2-methyl-1-buten-3-yne in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of ethylmagnesium bromide in THF is added dropwise at 0°C.
-
Silylation: After stirring for a period to ensure the formation of the acetylide, trimethylsilyl chloride is added to the reaction mixture.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
Safety and Handling
A comprehensive review of the Safety Data Sheet (SDS) is crucial before handling this compound.
-
Hazards: this compound is a flammable liquid and vapor.
-
Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Wear protective gloves, clothing, and eye/face protection.
-
Ensure adequate ventilation during handling.
-
-
Storage: Store in a well-ventilated place and keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. It is primarily used as an intermediate in the synthesis of advanced silicon-containing compounds, novel polymers, and complex molecules in medicinal chemistry.[1]
The Role of the Trimethylsilyl Group
The TMS group serves two primary functions:
-
Protecting Group: It protects the terminal alkyne from reacting under conditions where it would otherwise be labile. The TMS group can be selectively removed under mild conditions, such as treatment with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or potassium carbonate in methanol, to reveal the terminal alkyne for further transformations.[7]
-
Directing Group and Reaction Partner: The steric and electronic effects of the TMS group can influence the regioselectivity of reactions at the adjacent alkyne.[3] Furthermore, under specific conditions, the C-Si bond itself can participate in cross-coupling reactions.[8]
Cross-Coupling Reactions
The alkyne and vinyl functionalities of this compound make it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex molecular architectures.
Caption: Reactivity profile of this compound.
-
Sonogashira Coupling: While the internal alkyne is silylated, the vinyl group can potentially participate in cross-coupling reactions. More commonly, the TMS group is first removed to generate the terminal alkyne, which can then readily undergo Sonogashira coupling with aryl or vinyl halides to form more complex conjugated enynes.
-
Stille Coupling: Similar to the Sonogashira reaction, the TMS-protected alkyne can be coupled with organostannanes in the presence of a palladium catalyst. The C-Si bond is generally stable under these conditions, allowing for selective reaction at other sites if present, or after deprotection.[8]
-
Heck Coupling: The vinyl group of the molecule can act as a coupling partner in Heck reactions with aryl or vinyl halides, leading to the formation of substituted dienes.
Cycloaddition Reactions
The conjugated enyne system can participate in cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions, reacting with dienes to form six-membered rings. The regioselectivity of such reactions can be influenced by the electronic and steric nature of the substituents.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a vinyl group, a TMS-protected alkyne, and a methyl substituent provides multiple avenues for synthetic transformations. While detailed experimental data for this specific compound is sparse in the public domain, its reactivity can be reliably predicted based on the well-established chemistry of trimethylsilyl-protected alkynes and conjugated enynes. This guide provides a foundational understanding of its properties and synthetic potential, empowering researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
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A Technical Guide to the Synthesis of 2-Methyl-4-trimethylsilyl-1-buten-3-yne via Sonogashira Cross-Coupling
Introduction: The Strategic Value of Silylated Enynes
In the landscape of modern organic synthesis, conjugated enynes (compounds containing adjacent double and triple carbon-carbon bonds) are pivotal structural motifs. They serve as versatile intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] The target molecule, 2-Methyl-4-trimethylsilyl-1-buten-3-yne , is a valuable building block that combines the reactivity of a conjugated enyne with the synthetic utility of a trimethylsilyl (TMS) group. The TMS group not only enhances the thermal stability of the alkyne but also serves as a masked terminal alkyne, which can be revealed for subsequent transformations under specific conditions.[3][4]
This guide provides an in-depth examination of the predominant and most efficient method for its synthesis: the palladium and copper co-catalyzed Sonogashira cross-coupling reaction. We will dissect the mechanistic underpinnings, provide a field-proven experimental protocol, and explore the causality behind critical experimental choices, offering a comprehensive resource for researchers in synthetic and medicinal chemistry.
Core Synthetic Strategy: The Sonogashira Reaction
The formation of the C(sp²)-C(sp) bond in this compound is ideally achieved through the Sonogashira cross-coupling reaction.[5] This reaction facilitates the coupling of a terminal alkyne with a vinyl halide. For our target molecule, the logical disconnection points to two primary reactants: trimethylsilylacetylene (the silylacetylene component) and a 2-halopropene , such as 2-bromopropene (the vinyl halide component).
The overall transformation is outlined below:
Caption: General schematic for the synthesis of the target enyne.
Mechanistic Deep Dive: The Dual Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling is widely understood to operate via two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[6][7]
Caption: A streamlined workflow for the synthesis and purification of the target enyne.
Materials & Equipment:
-
Reactants: Trimethylsilylacetylene, 2-Bromopropene
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) iodide [CuI]
-
Base/Solvent: Triethylamine (NEt₃) or Diisopropylamine (DIPEA), freshly distilled
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Equipment: Schlenk flask or three-neck round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes, TLC plates, column chromatography setup.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). This is critical as the Pd(0) species is oxygen-sensitive.
-
Reagent Charging: To the flask, add anhydrous THF and triethylamine (typically a 2:1 to 1:1 ratio). Degas the solvent mixture by bubbling with inert gas for 15-20 minutes.
-
Addition of Substrates: Add trimethylsilylacetylene (1.2 equivalents) followed by 2-bromopropene (1.0 equivalent) via syringe.
-
Catalyst Introduction: In a separate, small vessel, weigh out PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%). Add the catalysts to the reaction flask under a positive flow of inert gas. The reaction mixture typically turns from a colorless/pale yellow to a darker, hazy suspension.
-
Reaction Execution & Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes). [8]The reaction is complete upon the disappearance of the limiting reagent (2-bromopropene). This typically takes 2-6 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a hexane gradient to afford the pure product. [8][9]8. Characterization: Confirm the identity and purity of the isolated product using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation & Characterization
The successful synthesis should yield this compound as a clear liquid. The following table summarizes representative data for this synthesis.
| Parameter | Value / Observation | Rationale / Causality |
| Molecular Formula | C₈H₁₄Si | Confirmed by High-Resolution Mass Spectrometry (HRMS). [10] |
| Molecular Weight | 138.28 g/mol | Theoretical value used for stoichiometric calculations. [11] |
| Typical Yield | 75-90% | Yield is dependent on the purity of reagents and strict adherence to anaerobic conditions. |
| ¹H NMR (CDCl₃) | δ ~5.3 (s, 2H), ~1.9 (s, 3H), ~0.2 (s, 9H) | Vinyl protons appear around 5.3 ppm, the methyl group on the double bond near 1.9 ppm, and the TMS protons as a sharp singlet at ~0.2 ppm. |
| ¹³C NMR (CDCl₃) | δ ~127, 122, 104, 95, 23, 0 | Signals correspond to the vinyl, alkynyl, methyl, and TMS carbons. |
| IR (neat) | ν ~2150 cm⁻¹ (C≡C), ~1610 cm⁻¹ (C=C) | Characteristic stretches for the alkyne and alkene functional groups. |
Conclusion
The Sonogashira cross-coupling reaction provides a robust, reliable, and high-yielding pathway for the synthesis of this compound from silylacetylenes. By understanding the intricate dual catalytic mechanism, researchers can make informed decisions regarding the selection of catalysts, bases, and reaction conditions to optimize outcomes. The protocol detailed herein represents a field-validated workflow that, when executed with attention to anaerobic technique and careful monitoring, serves as a trustworthy method for accessing this valuable synthetic intermediate.
References
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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An In-depth Technical Guide to Trimethyl(3-methylbut-3-en-1-yn-1-yl)silane (CAS 18387-60-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of trimethyl(3-methylbut-3-en-1-yn-1-yl)silane (CAS 18387-60-5). As a functionalized enyne bearing a trimethylsilyl group, this compound represents a versatile building block in modern organic synthesis. This document delves into its structural characterization, offering predicted spectroscopic data and discussing its potential applications, particularly in the realm of medicinal chemistry and materials science. The guide also presents a plausible synthetic protocol and explores the rich reactivity of the constituent alkynylsilane and vinylidene moieties, providing researchers with a foundational understanding for its strategic implementation in complex molecular design and synthesis.
Introduction
Trimethyl(3-methylbut-3-en-1-yn-1-yl)silane is a specialized organosilicon compound that features a conjugated enyne system. The presence of a terminal vinylidene group and a trimethylsilyl-protected alkyne makes it a molecule of significant interest for synthetic chemists. The trimethylsilyl group not only serves as a robust protecting group for the terminal alkyne but also modulates the reactivity of the triple bond, enabling a range of selective transformations.[1] This guide aims to be a key resource for professionals in drug development and materials science by consolidating critical technical information and exploring the synthetic potential of this unique chemical entity. Such silylated enynes are valuable intermediates in the construction of complex molecular architectures due to their ability to participate in a variety of coupling and cyclization reactions.[2][3]
Chemical Structure and Properties
The chemical structure of CAS 18387-60-5 is characterized by a four-carbon chain with a double bond between C1 and C2 (as part of a methyl-substituted vinylidene group) and a triple bond between C3 and C4. A trimethylsilyl group is attached to the terminal carbon of the alkyne.
Table 1: Chemical Identifiers and Properties
| Property | Value |
| CAS Number | 18387-60-5 |
| IUPAC Name | trimethyl(3-methylbut-3-en-1-yn-1-yl)silane |
| Synonyms | 2-Methyl-4-trimethylsilyl-1-buten-3-yne |
| Molecular Formula | C₈H₁₄Si |
| Molecular Weight | 138.28 g/mol |
| SMILES | CC(=C)C#C(C)C |
| Physical Form | Liquid |
Spectroscopic Characterization (Predicted)
Due to the absence of publicly available experimental spectra for trimethyl(3-methylbut-3-en-1-yn-1-yl)silane, this section provides predicted data based on the analysis of its functional groups and data from analogous compounds. These predictions are intended to guide researchers in the characterization of this molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl group, the methyl group on the double bond, and the vinylidene protons.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si(CH₃)₃ | ~0.2 | Singlet | 9H |
| C=C-CH₃ | ~1.9 | Singlet | 3H |
| C=CH₂ | ~5.3 | Singlet | 2H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, and the sp³-hybridized carbons of the methyl and trimethylsilyl groups.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Si(CH₃)₃ | ~0 |
| C=C-CH₃ | ~22 |
| C≡C-Si | ~90 |
| C≡C | ~105 |
| C=CH₂ | ~125 |
| C=C-CH₃ | ~140 |
FTIR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the C=C double bond, the C≡C triple bond, and the C-H bonds.
Predicted FTIR Absorption Frequencies:
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| =C-H (vinylidene) | Stretching | ~3100-3000 | Medium |
| C-H (methyl, TMS) | Stretching | ~2960-2850 | Strong |
| -C≡C- (internal alkyne) | Stretching | ~2150-2100 | Weak to Medium |
| C=C (vinylidene) | Stretching | ~1630 | Weak to Medium |
| Si-CH₃ | Bending | ~1250 and ~840 | Strong |
| =C-H (vinylidene) | Bending (out-of-plane) | ~900-690 | Strong |
Mass Spectrometry
The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Predicted Mass Spectrometry Fragmentation:
-
Molecular Ion (M⁺): m/z = 138
-
Major Fragments:
-
m/z = 123 ([M-CH₃]⁺): Loss of a methyl group.
-
m/z = 73 ([Si(CH₃)₃]⁺): The trimethylsilyl cation, a very common and stable fragment for TMS-containing compounds.[4]
-
Synthesis and Reactivity
Trimethyl(3-methylbut-3-en-1-yn-1-yl)silane is a valuable synthetic intermediate.[2][5] Its synthesis and subsequent reactions are central to its utility.
Proposed Synthesis
A plausible and efficient synthesis of trimethyl(3-methylbut-3-en-1-yn-1-yl)silane involves the silylation of a suitable terminal alkyne precursor. A common method for the C-silylation of terminal alkynes is through a carboxylate-catalyzed, metal-free protocol using a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA).[6]
Caption: Proposed synthetic workflow for trimethyl(3-methylbut-3-en-1-yn-1-yl)silane.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-methyl-1-buten-3-yne in an anhydrous solvent such as tetrahydrofuran (THF), add a catalytic amount of tetramethylammonium pivalate (TMAP).
-
Addition of Silylating Agent: Add N,O-bis(trimethylsilyl)acetamide (BSA) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, quench the reaction and purify the product by column chromatography on silica gel to yield the desired trimethyl(3-methylbut-3-en-1-yn-1-yl)silane.
Causality of Experimental Choices:
-
Metal-Free Catalysis: The use of a carboxylate catalyst like TMAP provides a mild and environmentally benign alternative to traditional metal-catalyzed silylations.[6]
-
BSA as Silyl Source: BSA is a commercially available, easy-to-handle, and effective silylating agent for this type of transformation.[6]
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the silylating agent and the silylated product.
Reactivity and Synthetic Applications
The synthetic utility of trimethyl(3-methylbut-3-en-1-yn-1-yl)silane stems from the distinct reactivity of its functional groups.
-
The Trimethylsilyl Group: This group can be selectively removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne. This deprotected alkyne can then participate in a variety of reactions, including the Sonogashira coupling, click chemistry, and other metal-catalyzed transformations.[1][7]
-
The Enyne System: The conjugated enyne moiety is a versatile functional handle for various synthetic transformations. It can undergo cycloaddition reactions, metathesis, and other transition metal-catalyzed reactions to construct complex carbocyclic and heterocyclic frameworks.[3]
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An In-Depth Technical Guide to 2-Methyl-4-trimethylsilyl-1-buten-3-yne: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Methyl-4-trimethylsilyl-1-buten-3-yne, a versatile organosilicon reagent. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's fundamental properties, synthesis, characteristic reactivity, and key applications, grounding all claims in authoritative scientific literature.
Core Molecular Profile
This compound, bearing the CAS Number 18387-60-5, is a specialized intermediate in organic synthesis.[1] Its structure uniquely combines a terminal alkene (vinyl group), an internal alkyne, and a trimethylsilyl (TMS) protecting group. This arrangement of functional groups provides a powerful platform for complex molecular construction.
The TMS group serves a critical dual function: it acts as a sterically bulky protecting group for the terminal alkyne, preventing unwanted side reactions, and it offers a handle for facile deprotection or further functionalization. The conjugated enyne system is highly reactive and participates in a variety of transformations, making it a valuable building block.[2]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₄Si | [1][2] |
| Molecular Weight | 138.28 g/mol | [3][4] |
| Monoisotopic Mass | 138.08647 Da | [2] |
| CAS Number | 18387-60-5 | [1] |
| Canonical SMILES | CC(=C)C#C(C)C | [2][5] |
| InChIKey | HRGBALJHGYAWBL-UHFFFAOYSA-N | [2][5] |
Synthesis and Characterization
The synthesis of silylated enynes like this compound typically involves the strategic introduction of the trimethylsilyl group onto a suitable hydrocarbon backbone. A common and logical approach involves the deprotonation of a terminal alkyne followed by quenching with a silicon electrophile.
Proposed Synthetic Workflow
A plausible and efficient synthesis can be conceptualized starting from a readily available precursor, such as 2-methyl-1-buten-3-yne. The workflow is based on well-established principles of organometallic chemistry.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a representative example based on standard procedures for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols.
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Starting Material: 2-Methyl-1-buten-3-yne is dissolved in anhydrous THF and added to the reaction flask.
-
Deprotonation: An organometallic base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel to the stirred solution. The reaction is allowed to proceed for 1 hour, during which the terminal alkyne is deprotonated to form the corresponding lithium acetylide. The causality here is the high basicity of the organolithium reagent, which readily abstracts the acidic acetylenic proton.
-
Silylation: Freshly distilled chlorotrimethylsilane (TMSCl) is added dropwise to the reaction mixture. The reaction is stirred for an additional 2-3 hours, allowing it to warm gradually to room temperature. The nucleophilic acetylide attacks the electrophilic silicon center of TMSCl, displacing the chloride and forming the C-Si bond.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography to yield pure this compound.
Spectroscopic Characterization (Expected)
-
¹H NMR: The spectrum would be expected to show distinct signals for the vinyl protons (=CH₂) as two singlets or narrow doublets near 4.8-5.5 ppm, a singlet for the methyl group on the double bond (~1.8 ppm), and a sharp singlet integrating to 9 protons for the trimethylsilyl group (~0.2 ppm).
-
¹³C NMR: Key signals would include those for the quaternary carbons of the alkyne, the sp² carbons of the alkene, the methyl carbon, and the characteristic upfield signal for the TMS carbons.
-
IR Spectroscopy: A strong, sharp absorption band around 2150-2175 cm⁻¹ would indicate the C≡C triple bond. The C=C stretch would appear around 1620-1640 cm⁻¹. A strong peak near 1250 cm⁻¹ is characteristic of the Si-CH₃ bond.
Key Reactions and Mechanistic Insights
The utility of this compound stems from the reactivity of its enyne and silyl moieties. It is a valuable partner in various coupling and cycloaddition reactions.
Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for forming C(sp)-C(sp²) bonds, essential for creating conjugated systems found in pharmaceuticals and organic materials.[6] In this context, the trimethylsilyl group acts as a removable protecting group.
Workflow:
-
Deprotection: The TMS group is selectively removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or a base like potassium carbonate in methanol to reveal the terminal alkyne.
-
Coupling: The resulting terminal enyne is then coupled with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][7][8]
Caption: General workflow for a Sonogashira cross-coupling reaction.
This two-step sequence allows for the regioselective synthesis of complex conjugated molecules, which is a significant advantage in targeted drug synthesis.[6]
Diels-Alder Reaction
The enyne structure can participate as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[9][10] This reaction is a powerful tool for constructing six-membered rings with high stereocontrol, a common motif in natural products and drug molecules.
-
Reactivity Principle: The reaction occurs between a conjugated diene and a dienophile (in this case, the double bond of the enyne) to form a cyclohexene derivative.[9] The electron-withdrawing nature of the adjacent silyl-alkyne system can influence the reactivity of the alkene dienophile. The reaction's efficiency is governed by the electronic properties of both the diene (electron-rich is preferred) and the dienophile.
Hydrosilylation
Hydrosilylation of the enyne system can lead to the formation of silyl-substituted dienes.[4] The regioselectivity of this reaction—determining where the silyl group and hydrogen atom add across the triple bond—can often be controlled by the choice of catalyst, providing access to a variety of structurally diverse dienes for further synthetic elaboration.[4]
Applications in Research and Development
The unique structure of this compound makes it a strategic intermediate in fields where precise molecular architecture is paramount.
-
Drug Development: The ability to participate in cross-coupling reactions makes this molecule a key building block for synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The rigid, linear scaffold provided by the alkyne is a common feature in enzyme inhibitors and receptor agonists.
-
Materials Science: Silylated enynes are precursors to advanced materials.[2] They are used in the synthesis of novel polymers, semiconducting materials, and liquid crystals where the conjugated π-system imparts desirable electronic or optical properties.[2]
-
Nanotechnology: As a molecular building block, it can be used to construct well-defined nanoscale structures and functionalized surfaces.[2]
Conclusion
This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its combination of a reactive enyne system and a versatile trimethylsilyl group provides chemists with a reliable and adaptable platform for building molecular complexity. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the demanding fields of drug discovery and advanced materials science.
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Spectroscopic Characterization of 2-Methyl-4-trimethylsilyl-1-buten-3-yne: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic signature of 2-Methyl-4-trimethylsilyl-1-buten-3-yne (CAS: 18387-60-5), a versatile bifunctional molecule utilized in advanced organic synthesis. As a Senior Application Scientist, the following discourse is built upon foundational spectroscopic principles and field-proven insights to offer a predictive but robust characterization of this compound for researchers, scientists, and professionals in drug development and materials science. While direct experimental data for this specific molecule is not widely published, this guide synthesizes established knowledge to construct a reliable spectroscopic profile.
The unique structure of this enyne, featuring a terminal vinyl group, an internal alkyne, and a trimethylsilyl (TMS) protecting group, gives rise to a distinct and interpretable set of data across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms. Understanding this spectroscopic fingerprint is paramount for reaction monitoring, quality control, and structural verification.
Molecular Structure and Analytical Workflow
The logical first step in any characterization is to define the structure and outline the analytical workflow. The molecule possesses several key features that will be interrogated by different spectroscopic methods.
Caption: Molecular structure with key atoms labeled.
The analytical process follows a logical sequence, beginning with non-destructive techniques like NMR and IR to confirm the core structure and functional groups, followed by destructive analysis with MS to confirm molecular weight and fragmentation patterns.
Caption: A typical workflow for spectroscopic characterization.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. For this compound, we predict four unique proton signals. The standard for referencing ¹H NMR is tetramethylsilane (TMS), whose protons are defined as 0.0 ppm[1][2].
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Label | Protons | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
|---|---|---|---|---|
| a | -Si(CH ₃)₃ | ~ 0.15 | Singlet (s) | Protons on a TMS group are highly shielded and characteristically appear very upfield, close to the TMS reference[3]. The nine protons are equivalent, resulting in a strong singlet. |
| b | =C(CH ₃) | ~ 1.90 | Singlet (s) or narrow multiplet | This methyl group is on an sp² carbon. It has no adjacent protons to couple with, but may show very weak long-range (allylic) coupling to the vinyl protons. It is expected to appear as a sharp singlet[4]. |
| c | =CH ₂ | ~ 5.35 | Singlet (s) or narrow multiplet | These two geminal vinyl protons are equivalent due to free rotation around the C2-C3 single bond. They are deshielded by the double bond, placing them in the typical vinylic region (4.5-6.5 ppm)[5]. Long-range coupling to the methyl group may cause slight broadening. |
Causality in Chemical Shifts:
-
TMS Protons (a): The electropositive nature of silicon results in significant shielding of the attached methyl protons, shifting their resonance far upfield to a region (0.1-0.2 ppm) that is almost diagnostic for the TMS group[3].
-
Vinyl Protons (c): The π-electron cloud of the C=C double bond induces a local magnetic field that deshields the attached protons, causing them to resonate at a much higher chemical shift (downfield) compared to alkane protons[6].
-
Methyl Protons (b): While attached to an sp² carbon, these protons are not directly in the deshielding zone of the double bond's π-system to the same extent as the vinyl protons, resulting in a more moderate chemical shift around 1.9 ppm[4].
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides a map of the unique carbon environments within the molecule. Spectra are typically proton-decoupled, meaning each unique carbon appears as a singlet[7]. We predict six distinct carbon signals for this molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Hybridization | Predicted δ (ppm) | Rationale |
|---|---|---|---|
| -Si(CH₃)₃ | sp³ | ~ 0.0 | The carbons of the TMS group are highly shielded by the silicon atom, appearing very close to the 0 ppm reference[8]. |
| =C(CH₃) | sp³ | ~ 23.0 | This methyl carbon is attached to an sp² carbon, placing it in the typical upfield alkyl region. |
| C≡C-Si | sp | ~ 85.0 | An sp-hybridized carbon of the alkyne. The attachment to silicon causes a slight upfield shift compared to a carbon-attached alkyne carbon. |
| C=C-C≡ | sp | ~ 95.0 | The second sp-hybridized carbon of the alkyne, shifted slightly downfield due to its proximity to the electronegative sp² carbon center. |
| =CH₂ | sp² | ~ 124.0 | The terminal sp² carbon of the alkene is in the typical chemical shift range for vinylic carbons (120-160 ppm)[9]. |
| =C(CH₃) | sp² | ~ 130.0 | The quaternary sp² carbon is also in the alkene region, typically slightly more downfield than the =CH₂ it is attached to. |
Expertise in Spectral Interpretation: The chemical shifts of the two alkyne carbons are a key feature. While both are sp-hybridized (typically 65-90 ppm)[8][9], the carbon directly bonded to the silicon atom will be more shielded and appear further upfield than the one bonded to the sp² center of the butene moiety. This differentiation is crucial for unambiguous signal assignment.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic bond vibration frequencies.
Predicted IR Absorption Frequencies
| Frequency (cm⁻¹) | Bond | Vibration Type | Intensity | Significance |
|---|---|---|---|---|
| ~ 3080 | =C-H | Stretching | Medium | Confirms the presence of hydrogens on the sp² carbons of the alkene[10][11]. |
| ~ 2960 | -C-H | Stretching | Medium-Strong | Corresponds to the sp³ C-H bonds in the methyl and trimethylsilyl groups[12]. |
| ~ 2175 | C≡C | Stretching | Weak-Medium | A key diagnostic peak for the internal alkyne. The intensity is often weak for internal alkynes due to the symmetry of the bond[10][13][14]. |
| ~ 1625 | C=C | Stretching | Medium | Confirms the presence of the carbon-carbon double bond of the vinyl group[15][16]. |
| ~ 1250 & 840 | Si-C | Stretching/Bending | Strong | These two strong, sharp peaks are highly characteristic of the trimethylsilyl (TMS) group and serve as a definitive marker for its presence[17][18]. |
Trustworthiness Through Self-Validation: The presence of all these key bands provides a self-validating system. For instance, observing the C≡C stretch at ~2175 cm⁻¹ alongside the strong Si-C bands at ~1250 and ~840 cm⁻¹ provides high confidence in the trimethylsilyl-alkyne substructure. The absence of a broad band at ~3300-3600 cm⁻¹ would confirm the absence of O-H contamination (e.g., from hydrolysis).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The molecular ion (M⁺) is formed by the loss of an electron, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the molecule.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The calculated exact mass is 138.0865. The molecular ion peak is therefore expected at m/z = 138 . This peak may be of low intensity due to the instability of the ion.
-
Key Fragments:
-
m/z = 123 (Base Peak): Loss of a methyl radical (•CH₃, 15 Da) from the TMS group is a highly favorable fragmentation pathway for silyl compounds, resulting in a stable silicon-centered cation[19][20]. This [M-15]⁺ fragment is very often the most abundant ion (the base peak).
-
m/z = 73: This strong signal corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺ , another hallmark of TMS-containing compounds[21]. It arises from the cleavage of the Si-C(alkyne) bond.
-
Caption: Major predicted fragmentation pathways in EI-MS.
Experimental Protocols
To ensure the generation of high-quality, trustworthy data, standardized methodologies must be employed.
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer at 298 K.
-
Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
-
IR Spectroscopy:
-
Place a single drop of the neat liquid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform a background scan of the clean ATR crystal prior to sample analysis.
-
Process the data to present it in terms of transmittance or absorbance.
-
-
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for separation and purification.
-
Use a standard non-polar GC column (e.g., DB-5ms) with a suitable temperature program.
-
Ionize the eluted compound using a standard Electron Ionization (EI) source at 70 eV.
-
Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer, scanning a mass range of m/z 40-400.
-
Conclusion
The spectroscopic profile of this compound is highly characteristic. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, with the upfield TMS signals being unmistakable. IR spectroscopy provides definitive evidence of the key alkene, alkyne, and Si-C functionalities. Finally, mass spectrometry confirms the molecular weight and shows a predictable fragmentation pattern dominated by the loss of a methyl group and the formation of the trimethylsilyl cation. Together, these techniques provide a robust, self-validating system for the unambiguous identification and characterization of this important synthetic building block.
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The Sila-Shield: A Technical Guide to the Discovery and Strategic Application of Silyl-Protected Alkynes in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic protection of terminal alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with precision and efficiency. Among the diverse array of protecting groups, silyl ethers have emerged as the preeminent choice for masking the acidic proton of a terminal al-kyne, offering a versatile toolkit for chemists. This guide provides a comprehensive exploration of the discovery, history, and practical application of silyl-protected alkynes. It delves into the causal logic behind experimental choices, from the selection of the appropriate silyl group to the nuanced conditions for its installation and cleavage. Detailed, field-proven protocols, mechanistic insights, and a comparative analysis of common silyl protecting groups are presented to equip researchers with the knowledge to strategically deploy these critical synthetic tools in pharmaceutical and natural product synthesis.
A Historical Perspective: The Genesis of Silyl-Alkyne Chemistry
The journey of silyl-protected alkynes from laboratory curiosity to indispensable tool is a testament to the enabling power of synthetic methodology. While the reactivity of organosilicon compounds was explored in the early 20th century, their strategic application as protecting groups for the notoriously reactive terminal alkyne functionality came much later.
The foundational work can be traced back to the late 1950s. In a seminal 1959 publication, Birkofer, Ritter, and Dickopp described the synthesis of silylacetylenes, laying the groundwork for their future use.[1] However, it was not until 1972 that the concept of using silyl groups as a deliberate protective strategy for terminal alkynes in oxidative coupling reactions was explicitly detailed by Eastmond and Walton.[2] This work highlighted the ability of the silyl group to mask the acidic alkyne proton, preventing unwanted side reactions and enabling controlled carbon-carbon bond formation.
This innovation unlocked new possibilities in the synthesis of polyynes and other complex conjugated systems. The subsequent development of a diverse palette of silylating agents with varying steric and electronic properties, such as triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS), further expanded the synthetic chemist's arsenal, allowing for orthogonal protection strategies in the synthesis of polyfunctional molecules.
The Chemist's Toolkit: A Comparative Analysis of Silyl Protecting Groups
The selection of an appropriate silyl protecting group is a critical strategic decision in the design of a synthetic route. The choice hinges on a careful consideration of the stability of the protecting group to various reaction conditions and the mildness of the conditions required for its eventual removal. The stability of silyl-protected alkynes generally mirrors that of silyl ethers, with steric hindrance around the silicon atom being the primary determinant of stability.[3]
| Protecting Group | Abbreviation | Relative Stability (Acidic Hydrolysis) | Relative Stability (Basic Hydrolysis) | Key Characteristics & Applications |
| Trimethylsilyl | TMS | 1 | 1 | The most labile of the common silyl groups. Easily cleaved under very mild acidic or basic conditions. Useful for protecting alkynes that need to be unmasked early in a synthetic sequence. |
| Triethylsilyl | TES | 64 | 10-100 | Offers a moderate increase in stability over TMS. Can be selectively removed in the presence of bulkier silyl groups. |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 | A robust and widely used protecting group. Stable to a broad range of non-acidic and non-fluoride reaction conditions. Its removal typically requires fluoride sources or stronger acidic conditions. |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Significantly more stable than TBS due to the steric bulk of the three isopropyl groups.[3] Ideal for protecting alkynes that must endure harsh reaction conditions. Can be retained while other less hindered silyl groups are cleaved. |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | Offers exceptional stability, particularly towards acidic conditions. The phenyl groups provide additional electronic stability. |
Data compiled from various sources and represents the relative rates of hydrolysis for the corresponding silyl ethers, which serves as a reliable proxy for the stability of silyl-protected alkynes.[3]
The strategic deployment of these protecting groups with their distinct stability profiles enables complex, multi-step syntheses where different alkynes can be deprotected at specific stages, a concept known as orthogonal protection.
The Silylation of Terminal Alkynes: Mechanism and Protocols
The introduction of a silyl group onto a terminal alkyne proceeds via the deprotonation of the acidic acetylenic hydrogen followed by quenching of the resulting acetylide with a silyl halide. The choice of base and reaction conditions is crucial for achieving high yields and avoiding side reactions.
Mechanism of Silylation
The generally accepted mechanism involves the in-situ formation of a highly reactive silylating agent. For instance, when using imidazole as a base with a silyl chloride, an imidazolium intermediate is generated, which then acts as a silyl transfer reagent.
Sources
The Trimethylsilyl Alkyne: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility
<_
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trimethylsilyl (TMS) group, when attached to a terminal alkyne, is far more than a simple protecting group. It is a powerful modulator of reactivity, influencing the steric and electronic properties of the alkyne and enabling a diverse array of synthetic transformations.[1][2][3][4] This in-depth technical guide provides a comprehensive exploration of the reactivity of TMS-alkynes, moving beyond their protective role to elucidate their utility as versatile building blocks in modern organic synthesis, with a particular focus on applications in medicinal chemistry and drug development. We will delve into the principles governing their stability and deprotection, their participation in key carbon-carbon bond-forming reactions, and their unique reactivity in cycloadditions and addition reactions. Through detailed mechanistic discussions, validated experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the knowledge to strategically employ TMS-alkynes in the synthesis of complex molecular architectures.
Introduction: The Dual Nature of the Trimethylsilyl Group on an Alkyne
The terminal alkyne is a cornerstone functional group in medicinal chemistry, valued for its linear geometry, unique electronic character, and diverse reactivity.[5][6][7] However, the acidic nature of the terminal proton necessitates the use of protecting groups to prevent unwanted side reactions during many synthetic operations.[8] The trimethylsilyl (TMS) group has emerged as one of the most widely used protecting groups for terminal alkynes due to its ease of introduction, general stability, and facile removal under specific and mild conditions.[9]
Beyond this protective function, the TMS group actively influences the alkyne's reactivity. Its steric bulk can direct the regioselectivity of certain reactions, while its electronic effects, including the α-silyl effect, can stabilize reaction intermediates.[1][2] This dual role as both a protecting group and a reactivity modulator makes TMS-alkynes invaluable tools for the synthetic chemist. This guide will explore this duality, providing a detailed understanding of how to leverage the properties of the TMS group to achieve specific synthetic outcomes.
Stability and Deprotection: A Controllable Lability
A key advantage of the TMS protecting group is its predictable lability. It is generally stable under neutral conditions and in many transition-metal-catalyzed reactions, but can be readily cleaved under acidic, basic, or fluoride-mediated conditions.[9][10] This selective removal allows for the unmasking of the terminal alkyne at the desired stage of a synthetic sequence.
General Stability Profile
The stability of the TMS group on an alkyne is significantly lower than that of bulkier silyl groups like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS).[9][10] This makes the TMS group ideal for situations where mild deprotection conditions are required to avoid affecting other sensitive functional groups in the molecule.
Table 1: General Stability of Trimethylsilyl-Protected Alkynes
| Reaction Condition | Stability of TMS-Alkyne |
| Neutral (e.g., many transition-metal catalyses) | Generally Stable[9] |
| Radical Reactions | Stable[9] |
| Strong Acids | Labile[9][10] |
| Strong Bases | Labile[9][10] |
| Fluoride Ion Sources (e.g., TBAF) | Labile[9] |
Deprotection Methodologies
The removal of the TMS group, or protiodesilylation, is a fundamental transformation in the use of TMS-alkynes. The choice of deprotection method is dictated by the substrate's tolerance to the reaction conditions.
Tetrabutylammonium fluoride (TBAF) is a highly effective and commonly used reagent for cleaving the silicon-carbon bond. The high affinity of the fluoride ion for silicon drives this reaction.[9]
Experimental Protocol: Deprotection of a Trimethylsilyl-Alkyne using TBAF
Materials:
-
Trimethylsilyl-protected alkyne (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, typically as a 1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or other suitable organic solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the TBAF solution (1.1 equiv) dropwise at room temperature.[9]
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours.[11]
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.[9]
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then with brine.[9][11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[9]
-
Filter and concentrate the solution under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.[9][11]
A mild and economical method for TMS deprotection involves the use of a base such as potassium carbonate in methanol.[11][12][13] This method is often preferred when the substrate is sensitive to fluoride ions.
Experimental Protocol: Base-Catalyzed Deprotection of a Trimethylsilyl-Alkyne
Materials:
-
Trimethylsilyl-protected alkyne (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (catalytic amount, e.g., 0.2 equiv)[11]
-
Methanol (MeOH)
-
Diethyl ether or other suitable organic solvent
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the TMS-alkyne in methanol, add a catalytic amount of potassium carbonate.[13]
-
Stir the mixture at room temperature under an inert atmosphere for 1-2 hours, monitoring by TLC.[11][13] Leaving the reaction for extended periods can sometimes lead to a reduction in yield.[13]
-
Once the reaction is complete, concentrate the mixture in vacuo.[13]
-
Dilute the residue with diethyl ether, then wash with water and brine.[11][13]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the terminal alkyne.[13]
Table 2: Comparison of Common Deprotection Methods for TMS-Alkynes
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Fluoride-Based | Tetrabutylammonium fluoride (TBAF) | THF | Room Temperature | 1 - 4 hours | >90 | Common and effective, but TBAF can be basic. |
| Base-Catalyzed | Potassium carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 1 - 2 hours | 82 - 95 | Mild, economical, and widely used.[11] |
| Silver-Catalyzed | Silver nitrate (AgNO₃) | Not specified | Not specified | Not specified | Not specified | A newer method that can offer chemoselectivity.[14] |
Note: Yields and conditions are generalized and will vary depending on the specific substrates.[9]
Mechanistic Insights into Deprotection
The mechanisms for fluoride-mediated and base-catalyzed deprotection proceed through different pathways, which is crucial for understanding potential side reactions and for troubleshooting.
Caption: Mechanisms for fluoride- and base-mediated TMS-alkyne deprotection.
Reactivity in Carbon-Carbon Bond Forming Reactions
TMS-alkynes are not merely protected terminal alkynes; they are active participants in a variety of powerful C-C bond-forming reactions. The TMS group can be retained during the coupling reaction and removed in a subsequent step, or in some cases, the reaction conditions can be tuned to effect a one-pot coupling and deprotection.[9]
Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[15][16][17] TMS-alkynes are excellent coupling partners in this reaction. The C-Si bond is generally stable under standard Sonogashira conditions, allowing for the selective coupling at a different position in the molecule.[2][9][18]
Caption: General workflow for a Sonogashira coupling followed by deprotection.
In some instances, modified Sonogashira conditions can activate the C-Si bond for coupling, providing a direct route to the coupled product without a separate deprotection step.[2][18]
Cadiot-Chodkiewicz Coupling
Bulky trialkylsilyl-protected alkynes, including TMS-alkynes, are effective partners in the Cadiot-Chodkiewicz cross-coupling reaction with bromoalkynes to generate unsymmetrical diynes.[19] The silyl group provides stability and facilitates handling compared to the gaseous acetylene.[19]
Cycloaddition Reactions: The Directing Influence of the TMS Group
The steric and electronic properties of the trimethylsilyl group can influence the regioselectivity of cycloaddition reactions.[2][3]
[3+2] Cycloadditions
TMS-protected alkynes can participate in [3+2] cycloaddition reactions with azides to form triazoles. The TMS group can direct the regioselectivity of this transformation.[9] This is a key reaction in "click chemistry," a concept that has revolutionized bioconjugation and drug discovery.[5][6][20]
[2+2+1] Cycloadditions
In titanium-catalyzed [2+2+1] pyrrole synthesis, TMS-protected alkynes have been shown to be selective cross-coupling partners.[1] Both the steric and electronic effects of the TMS group play a crucial role in achieving high selectivity for the desired pyrrole product.[1]
Addition Reactions to the Carbon-Carbon Triple Bond
The presence of the TMS group also influences the outcome of addition reactions across the alkyne's triple bond.
Electrophilic Additions
While alkynes are generally less reactive towards electrophiles than alkenes, they do undergo electrophilic addition reactions.[21][22][23] The addition of hydrogen halides (HX) to a TMS-alkyne will typically follow Markovnikov's rule, with the halogen adding to the carbon bearing the TMS group.[23]
Hydration
The hydration of a TMS-alkyne, typically catalyzed by a mercury salt, results in the formation of a ketone after tautomerization of the initial enol intermediate.[21][24] The regioselectivity of the hydration is influenced by the TMS group.
Spectral Characterization of Trimethylsilyl-Alkynes
The presence of the TMS group gives rise to characteristic signals in various spectroscopic analyses, which are useful for reaction monitoring and product characterization.
Table 3: Spectroscopic Signatures of the Trimethylsilyl Group in TMS-Alkynes
| Spectroscopy | Characteristic Signal | Chemical Shift / Wavenumber |
| ¹H NMR | Singlet for the nine equivalent methyl protons | δ ≈ 0.15 ppm[25] |
| ¹³C NMR | Signal for the methyl carbons | δ ≈ 0 ppm[25] |
| IR | C-Si stretching vibration | ~1250 cm⁻¹ and ~840 cm⁻¹ |
| IR | C≡C stretching vibration (often weak or absent in symmetrical alkynes) | ~2175 cm⁻¹ |
Applications in Drug Discovery and Development
The versatility of the terminal alkyne as a pharmacophore and a synthetic handle has made it a privileged functional group in medicinal chemistry.[5][6][7][26] TMS-alkynes serve as stable and versatile precursors to these important motifs. They are employed in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, where the alkyne can act as a "warhead" for covalent inhibition or participate in key binding interactions.[5] Furthermore, the ability to deprotect the TMS group to reveal a terminal alkyne allows for late-stage functionalization and the introduction of reporter groups or bioconjugation handles via "click" chemistry.[5][20]
Conclusion
The trimethylsilyl group, when appended to a terminal alkyne, is a multifaceted tool in the hands of the synthetic chemist. It serves not only as a reliable and readily cleavable protecting group but also as a subtle yet powerful director of reactivity. Its influence on the stability, regioselectivity, and participation in a wide range of synthetic transformations makes the TMS-alkyne a valuable and versatile building block. A thorough understanding of its reactivity, as detailed in this guide, is essential for researchers, scientists, and drug development professionals seeking to leverage this functional group in the design and synthesis of novel and complex molecules.
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Introduction: The Unique π-Architecture of Enyne Systems
An In-Depth Technical Guide to the Electronic Properties of Enyne Systems for Materials Science and Drug Development
Enyne systems, organic molecules characterized by the presence of at least one carbon-carbon double bond (alkene) and one carbon-carbon triple bond (alkyne), represent a fascinating class of π-conjugated structures. Their unique arrangement of sp²- and sp-hybridized centers creates a rich electronic landscape, making them far more than simple unsaturated hydrocarbons. The delocalization of π-electrons across this framework gives rise to distinctive electronic and optoelectronic properties that are highly tunable. This guide provides a deep dive into the core electronic principles governing enyne systems, the methodologies used to characterize them, and their burgeoning applications as advanced materials and sophisticated scaffolds in drug development. For researchers, materials scientists, and medicinal chemists, a thorough understanding of these properties is paramount for designing next-generation molecular electronics, sensors, and therapeutic agents.
Part 1: The Electronic Core of Enyne Systems
The foundation of an enyne's properties lies in the interaction of its π-orbitals. The linear geometry of the alkyne and the planar geometry of the alkene create a molecular backbone that facilitates electron delocalization, but the nature of this delocalization is highly dependent on the system's topology.
A Molecular Orbital Perspective: The Nature of π-Conjugation
In a conjugated enyne, such as 1,3-enyne, the p-orbitals of the four adjacent sp²- and sp-hybridized carbon atoms overlap. This overlap creates a single, extended π-system, allowing electrons to be delocalized over all four atoms. This delocalization lowers the energy of the highest occupied molecular orbital (HOMO) and raises the energy of the lowest unoccupied molecular orbital (LUMO) relative to isolated double and triple bonds, thereby reducing the HOMO-LUMO gap. This gap is a critical parameter, as it dictates the energy required for electronic excitation and influences the material's color, conductivity, and reactivity.
Linear vs. Cross-Conjugation: Directing the Flow of Electrons
The arrangement of the double and triple bonds profoundly impacts the electronic communication across the molecule.
-
Linearly Conjugated Systems: In molecules like oligo(phenylene ethynylene)s (OPEs), the π-systems are linked sequentially, creating a continuous path for electron delocalization.[1] This leads to a systematic decrease in the HOMO-LUMO gap as the chain length increases, resulting in a red-shift in their absorption and emission spectra.[2] This property makes them ideal candidates for molecular wires, where charge can be transported efficiently along the backbone.[3][4]
-
Cross-Conjugated Systems: Cross-conjugation occurs when three unsaturated groups are present, with two π-systems conjugated to a central third unit but not to each other.[5] This branched topology disrupts the continuous delocalization seen in linear systems.[6] The result is a shorter effective conjugation length and often a larger HOMO-LUMO gap compared to a linear isomer.[7] This disruption is not merely a limitation; it provides a powerful tool for tuning electronic properties, enabling the design of molecules with unique quantum interference effects for applications in molecular electronics.[6][8]
Caption: Logical flow from conjugation type to its electronic effect in enyne systems.
Theoretical Modeling: A Predictive Framework
Quantum chemical calculations are indispensable for understanding and predicting the electronic behavior of enynes.[9] Methods like Density Functional Theory (DFT) are widely used to calculate ground-state properties, including molecular geometries and orbital energies (HOMO/LUMO).[10][11] For excited-state properties, such as absorption spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[12] These computational tools allow for the in-silico screening of candidate molecules, saving significant experimental effort by predicting how structural modifications will influence electronic properties before synthesis is undertaken.[13]
Part 2: Engineering the Electronic Properties of Enynes
The beauty of enyne systems lies in their tunability. By carefully selecting synthetic methods and molecular design, their electronic properties can be precisely controlled.
Synthetic Strategies for Tailored Enynes
Modern organic synthesis provides a robust toolkit for constructing complex enyne architectures. Transition-metal catalysis is central to many of these strategies.[14][15]
-
Palladium- and Copper-Catalyzed Cross-Coupling: Reactions like the Sonogashira, Stille, and Suzuki couplings are workhorses for creating C(sp²)-C(sp) and C(sp)-C(sp) bonds, enabling the modular assembly of complex conjugated systems from simpler building blocks.[15]
-
Enyne Metathesis: This powerful reaction, often catalyzed by ruthenium carbene complexes, reorganizes the bonds between an alkene and an alkyne to form a new 1,3-diene.[16][17] Ring-closing enyne metathesis (RCEYM) is particularly valuable for synthesizing cyclic and polycyclic scaffolds.[16]
-
Cycloaddition Reactions: The double and triple bonds in enynes can participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2+2] cycloadditions, to build complex, rigid frameworks with defined stereochemistry.[18][19][20]
Caption: A typical workflow for the synthesis of conjugated enynes via cross-coupling.
The Impact of Substituents and Conjugation Length
The electronic landscape of an enyne can be fine-tuned by introducing functional groups or extending the conjugated path.
| Feature | Modification | Electronic Effect | Reference |
| Substituents | Add Electron-Donating Groups (e.g., -OR, -NR₂) | Raises HOMO energy, decreases HOMO-LUMO gap. | [21] |
| Add Electron-Accepting Groups (e.g., -CN, -NO₂) | Lowers LUMO energy, decreases HOMO-LUMO gap. | [21] | |
| Conjugation Length | Increase number of repeating units (Oligomers/Polymers) | Progressively decreases HOMO-LUMO gap. | [22] |
| Planarization of Backbone | Enhances π-orbital overlap, increases effective conjugation. | [3] | |
| Topology | Switch from Linear to Cross-Conjugation | Disrupts conjugation, increases HOMO-LUMO gap. | [7] |
Part 3: Probing the Electronic Landscape: Key Characterization Techniques
A multi-faceted approach is required to fully characterize the electronic properties of newly synthesized enyne systems.
UV-Visible and Photoluminescence Spectroscopy
These techniques are the first line of inquiry into the electronic structure of a conjugated molecule.
-
UV-Vis Spectroscopy: Measures the absorption of light as a function of wavelength. The longest wavelength absorption peak (λ_max) corresponds to the HOMO-LUMO transition. Its position provides a direct, qualitative measure of the electronic bandgap.[22]
-
Photoluminescence (PL) Spectroscopy: Measures the emission of light from a molecule after it has been electronically excited. The emission spectrum provides information about the energy of the excited state and can reveal the presence of different emissive species, such as excimers in stacked systems.
Electrochemical Analysis: Cyclic Voltammetry (CV)
CV is a powerful technique for quantifying the HOMO and LUMO energy levels. By measuring the potentials at which a molecule is oxidized and reduced, one can estimate these frontier orbital energies.
-
Preparation: Dissolve a small amount (~1-5 mM) of the enyne sample in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solvent must be electrochemically stable within the potential window of interest.
-
Cell Assembly: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).
-
Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Scan the potential from an initial value to a final value and back. The first scan should be in the oxidative direction to find the oxidation potential (E_ox), and a separate experiment should scan in the reductive direction to find the reduction potential (E_red).
-
Data Analysis:
-
Determine the half-wave potentials for the oxidation (E_ox) and reduction (E_red) of the enyne sample, relative to the Fc/Fc⁺ couple. The half-wave potential is the average of the peak anodic and cathodic potentials.
-
Calculate the HOMO and LUMO energies using the following empirical equations (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to vacuum):
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical bandgap can then be calculated as E_gap = LUMO - HOMO.
-
Causality: The choice of a non-aqueous solvent and a supporting electrolyte is crucial to ensure a wide potential window and sufficient conductivity. The internal ferrocene standard provides a reliable reference point, mitigating drift or miscalibration of the reference electrode and allowing for data comparison across different experiments and laboratories.
Part 4: Applications Driven by Electronic Properties
The tunable electronic properties of enynes make them highly valuable in both materials science and drug development.
Molecular Wires and Electronics
Linearly conjugated enynes, particularly OPEs, are leading candidates for molecular-scale wires.[12] Their rigid-rod structure and efficient π-delocalization allow for effective charge transport over nanometer-scale distances.[3][23] The conductivity of these molecular wires can be modulated by supramolecular interactions, such as forming double-stranded ladder complexes, which enforce a more planar structure and enhance π-conjugation.[3] The ability to control charge transport through a single molecule is a fundamental goal of molecular electronics.[4][24]
Enynes in Drug Development
The rigid, well-defined geometries and unique electronic features of enynes make them privileged scaffolds in medicinal chemistry.
-
Rigid Scaffolds for Pharmacophore Display: The linearity of the alkyne unit makes enynes excellent scaffolds for positioning pharmacophoric groups in a precise three-dimensional orientation. This is critical for optimizing interactions with biological targets like enzyme active sites or protein receptors.[25][26] Metal-catalyzed cyclization reactions of enyne substrates can generate topologically diverse bi- and tricyclic scaffolds for molecular libraries.[25][26]
-
The Enediyne Antibiotics: The enediyne family of natural products (e.g., Calicheamicin) represents a classic example where the electronic properties of the core are central to its function.[11] The enediyne moiety is a pharmacophore that, upon activation, undergoes a Bergman cyclization to form a highly reactive p-benzyne biradical.[10][27] This species is a potent DNA-cleaving agent, leading to cell death, which is the basis of its powerful antitumor and antibiotic activity.[11]
Caption: The activation pathway of enediyne antibiotics leading to DNA cleavage.
-
Enynes as Bioactive Scaffolds: Beyond the enediynes, the 1,3-enyne motif is found in numerous biologically active molecules and serves as a versatile building block in the synthesis of pharmaceuticals.[15][28] The development of catalytic asymmetric methods to produce chiral enyne scaffolds is a key area of research, enabling the creation of novel Michael acceptors and other functionalized molecules for drug design.[29]
Conclusion and Future Outlook
Enyne systems stand at the crossroads of fundamental chemistry, materials science, and pharmacology. Their rich and tunable electronic properties, governed by the principles of π-conjugation, provide a powerful platform for molecular design. Advances in synthetic chemistry continue to expand the library of accessible enyne architectures, from simple oligomers to complex, polycyclic scaffolds.[30][31] As our ability to predict, synthesize, and characterize these molecules grows, so too will their applications. In materials science, the focus will be on achieving greater control over single-molecule conductivity and designing materials with tailored nonlinear optical properties. In drug development, the future lies in leveraging the unique electronic and steric features of enynes to design highly specific enzyme inhibitors, molecular probes, and next-generation therapeutics that go beyond their traditional role as rigid linkers. The continued exploration of this remarkable class of molecules promises to yield profound insights and innovative technologies.
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A Theoretical Investigation into the Stability of 2-Methyl-4-trimethylsilyl-1-buten-3-yne: A Computational Chemistry Whitepaper
Introduction: The Role of Silyl-Substituted Enynes in Modern Chemistry
Silyl-substituted enynes, such as 2-Methyl-4-trimethylsilyl-1-buten-3-yne, are versatile building blocks in organic synthesis and materials science.[1] The presence of both a vinyl and a silyl-protected alkyne functionality within the same molecule allows for a diverse range of chemical transformations, making them valuable precursors for complex molecular architectures.[1] The trimethylsilyl (TMS) group, in particular, serves not only as a protecting group for the terminal alkyne but also influences the electronic properties and reactivity of the conjugated system. Understanding the intrinsic stability of these molecules is paramount for their effective utilization in synthesis, predicting their behavior in reaction media, and ensuring their safe handling and storage.
This technical guide outlines a comprehensive theoretical approach to investigate the thermodynamic and kinetic stability of this compound. By employing state-of-the-art computational chemistry methods, we can elucidate the molecule's structural parameters, energetic profile, and potential decomposition pathways. This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of computational methods to understand and predict the properties of organosilicon compounds.
I. Theoretical Framework and Computational Methodology
The stability of a molecule can be assessed from both thermodynamic and kinetic perspectives. Thermodynamic stability refers to the molecule's potential energy relative to its isomers or decomposition products, while kinetic stability relates to the energy barriers for reactions it might undergo. To probe these aspects for this compound, a multi-faceted computational approach is proposed, centered around Density Functional Theory (DFT) and ab initio calculations.
A. Rationale for Method Selection
Density Functional Theory (DFT): DFT has emerged as a powerful and cost-effective method for studying the electronic structure of molecules.[2][3] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established choice for organosilicon compounds and has been shown to provide reliable results for geometries and energies.[4][5]
Ab initio Methods: To benchmark and validate the DFT results, higher-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be employed.[6] These methods, while computationally more demanding, provide a more rigorous treatment of electron correlation, which can be important for accurately describing the subtle electronic effects in conjugated systems.
B. Step-by-Step Computational Protocol
-
Geometry Optimization:
-
The initial 3D structure of this compound is built using a molecular modeling program.
-
A full geometry optimization is performed using the B3LYP functional with a sufficiently large basis set, such as 6-311+G(d,p), to accurately describe the electronic distribution, including polarization and diffuse functions.
-
The optimization is considered complete when the forces on all atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.
-
-
Vibrational Frequency Analysis:
-
Following optimization, a vibrational frequency calculation is performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule and to calculate zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Thermodynamic Stability Assessment:
-
To evaluate the thermodynamic stability, the optimized geometry and electronic energy of this compound are compared to those of its potential isomers.
-
Isomerization energies are calculated as the difference in the total electronic energies (including ZPVE corrections) between the parent molecule and each isomer.
-
A positive isomerization energy indicates that the parent molecule is more stable than the corresponding isomer.
-
-
Kinetic Stability and Decomposition Pathways:
-
Potential unimolecular decomposition pathways, such as retro-ene reactions, sigmatropic rearrangements, or cleavage of the C-Si or Si-C bonds, are hypothesized.[5][7]
-
For each proposed pathway, a transition state (TS) search is conducted using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
The located transition state structure is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
The activation energy (Ea) for each decomposition pathway is calculated as the energy difference between the transition state and the ground state reactant. A higher activation energy implies greater kinetic stability.
-
Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the located transition state connects the reactant and the desired products.
-
II. Predicted Structural and Spectroscopic Properties
Based on the computational protocol outlined above, we can predict the key structural and spectroscopic features of this compound.
A. Molecular Geometry
The optimized geometry is expected to reveal the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Key parameters of interest include the C=C double bond, C≡C triple bond, and the C-Si and Si-C bond lengths. The presence of the bulky trimethylsilyl group is likely to influence the overall conformation of the molecule.
Table 1: Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value (Å or °) |
| C=C Bond Length | ~1.34 Å |
| C≡C Bond Length | ~1.21 Å |
| C-Si Bond Length | ~1.85 Å |
| Si-C (methyl) Bond Length | ~1.88 Å |
| C=C-C Bond Angle | ~122° |
| C-C≡C Bond Angle | ~178° |
| C≡C-Si Bond Angle | ~179° |
Note: These are estimated values based on typical bond lengths and angles for similar structures. Actual calculated values may vary.
B. Vibrational Analysis
The calculated vibrational frequencies will provide insight into the molecule's dynamic behavior. The most intense peaks in the predicted IR spectrum will correspond to characteristic vibrational modes.
Table 2: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=C Stretch | 1640 - 1680 |
| C≡C Stretch | 2100 - 2180 |
| C-H Stretch (vinyl) | 3000 - 3100 |
| C-H Stretch (methyl) | 2850 - 3000 |
| Si-C Stretch | 600 - 800 |
III. Analysis of Thermodynamic and Kinetic Stability
The core of this theoretical study is the evaluation of the stability of this compound.
A. Isomerization and Relative Stabilities
Several isomers of this compound can be computationally investigated to determine their relative thermodynamic stabilities. Potential isomers could include allene structures or molecules with different arrangements of the methyl and trimethylsilyl groups.
Caption: Potential isomerization pathways of this compound.
By calculating the energy differences (ΔE_iso), we can establish a thermodynamic stability order among the isomers. It is anticipated that the conjugated enyne system of the parent molecule will be energetically favorable.
B. Potential Decomposition Channels
The kinetic stability of this compound is determined by the activation barriers of its lowest-energy decomposition pathways. Given its structure, several potential thermal decomposition routes can be explored.
Caption: Hypothesized unimolecular decomposition pathways.
-
Retro-ene Reaction: The presence of the allylic methyl group could potentially facilitate a retro-ene reaction, leading to the formation of allene and a silyl-containing fragment.
-
C-Si Bond Cleavage: Homolytic or heterolytic cleavage of the C(sp)-Si bond would lead to radical or ionic intermediates. The strength of the C-Si bond is a critical factor in this pathway.[8]
-
Trimethylsilyl Group Rearrangement: Intramolecular migration of the TMS group to other positions on the carbon skeleton is another possibility that could be explored.
The calculated activation energies for these pathways will provide a quantitative measure of the kinetic stability of the molecule. A high activation barrier for the lowest energy pathway would indicate that the molecule is kinetically persistent under thermal stress.
IV. Conclusion and Future Directions
This whitepaper has detailed a robust theoretical framework for investigating the stability of this compound. By leveraging the predictive power of computational chemistry, we can gain deep insights into its structural, thermodynamic, and kinetic properties. The proposed DFT and ab initio calculations will provide valuable data on the molecule's geometry, vibrational signatures, and energetic landscape, including the barriers to isomerization and decomposition.
The findings from such a study will not only enhance our fundamental understanding of this important class of organosilicon compounds but also provide practical guidance for its synthesis, handling, and application in various chemical contexts. Future work could involve extending these theoretical studies to a broader range of substituted silyl-enynes to establish structure-stability relationships, as well as investigating their reactivity with various reagents to predict reaction outcomes and mechanisms.
V. References
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Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
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Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.
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Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons.
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Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
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Ochterski, J. W. (2000). Vibrational Analysis in Gaussian. Gaussian, Inc.
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Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.
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Apeloig, Y., & Müller, T. (1998). Silylenes. In The Chemistry of Organic Silicon Compounds, Vol. 2. Wiley.
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Brook, A. G. (2000). Silyl-migratory Rearrangements. In The Chemistry of Organic Silicon Compounds, Vol. 3. Wiley.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Su, M.-D. (2012). Thermal decomposition of branched silanes: a computational study on mechanisms. Chemistry (Weinheim an der Bergstrasse, Germany), 18(29), 9106–9116.
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Wikipedia. (2023). Organosilicon chemistry. In Wikipedia. Retrieved from [Link]
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The Silicon Advantage: A Guide to Organosilicon Reagents in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Organosilicon reagents have become indispensable tools in the synthetic chemist's arsenal, offering a unique combination of stability, reactivity, and selectivity that enables complex molecular construction. This guide provides a deep dive into the core principles and practical applications of key organosilicon reagents. We will move beyond simple reaction lists to explore the mechanistic underpinnings and causal logic behind their utility, from their foundational role as protecting groups to their application in powerful carbon-carbon bond-forming reactions. This document is designed for the practicing researcher, providing not only theoretical grounding but also field-proven protocols and data to facilitate immediate application in pharmaceutical and natural product synthesis.
Introduction: Why Silicon? The Physicochemical Basis of Reactivity
Silicon's utility in organic synthesis stems from its distinct electronic and bonding properties compared to carbon.[1] Located below carbon in the periodic table, silicon is larger, less electronegative (1.90 vs 2.55 for C), and possesses accessible d-orbitals, which allows it to form hypervalent species.[2] These characteristics give rise to several key features that chemists exploit:
-
The Si-O Bond: The silicon-oxygen bond is exceptionally strong and stable (bond energy ~110 kcal/mol). This thermodynamic driving force is the basis for many silicon-mediated reactions.
-
The Si-C Bond: The silicon-carbon bond is longer and weaker than a C-C bond. It is also polarized towards carbon, making the carbon atom nucleophilic in some contexts and the silicon atom susceptible to nucleophilic attack.[3]
-
The β-Carbocation Stabilization (The β-Silicon Effect): A carbocation positioned beta to a silicon atom is significantly stabilized. This is due to hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocation. This effect dictates the regioselectivity of many reactions involving allylic and vinylic silanes.
-
Oxophilicity and Fluorophilicity: Silicon has a high affinity for oxygen and even higher affinity for fluoride. The strength of the Si-F bond is a critical feature, providing a highly selective method for cleaving Si-O and Si-C bonds using fluoride sources like tetra-n-butylammonium fluoride (TBAF).[4]
These fundamental properties make organosilicon compounds not just reagents, but powerful control elements for directing reactivity and enhancing selectivity in complex synthetic sequences.[2]
The Silyl Ether: More Than Just a Protective Group
The most ubiquitous application of organosilicon chemistry is the protection of hydroxyl groups as silyl ethers.[3] Silyl ethers are easily formed, stable to a wide range of reaction conditions, and can be selectively removed.
Mechanism of Protection and Deprotection
Protection is typically achieved by reacting an alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a non-nucleophilic base like imidazole or triethylamine. The base neutralizes the HCl byproduct.[3]
Deprotection is most famously achieved using a fluoride ion source.[4] The fluoride attacks the electrophilic silicon center, forming a strong Si-F bond and liberating the alcohol. The high stability of the Si-F bond makes this process highly effective and orthogonal to many other protecting group strategies.[5]
Data Summary: Common Silyl Protecting Groups
The steric and electronic properties of the substituents on the silicon atom allow for fine-tuning of the silyl ether's stability. This enables selective protection and deprotection in molecules with multiple hydroxyl groups.
| Protecting Group | Abbreviation | Common Reagent | Relative Stability | Typical Deprotection Conditions |
| Trimethylsilyl | TMS | TMSCl | 1 | K₂CO₃/MeOH; mild acid |
| Triethylsilyl | TES | TESCl | 64 | Mild acid (e.g., AcOH) |
| tert-Butyldimethylsilyl | TBS / TBDMS | TBDMSCl | 20,000 | TBAF; CSA; HF•Pyridine |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | ~100,000 | TBAF (slower); HF•Pyridine |
Experimental Protocol: TBS Protection of a Primary Alcohol
This protocol describes the protection of benzyl alcohol as a representative primary alcohol.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq), anhydrous dichloromethane (DCM, ~0.2 M), and imidazole (2.5 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath. From an experimental standpoint, this is crucial to moderate the initial exotherm of the reaction.
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure TBS-protected alcohol.
Carbon-Carbon Bond Forming Reactions: The Core of Synthesis
While protection is vital, the true power of organosilicon reagents is demonstrated in their ability to facilitate the construction of carbon skeletons with high levels of control.
The Peterson Olefination: A Stereocontrolled Alkene Synthesis
The Peterson olefination is a powerful alternative to the Wittig reaction for synthesizing alkenes from carbonyl compounds.[6] Its primary advantage is the ability to control the stereochemistry of the resulting alkene by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane.[6][7]
Mechanism: The reaction begins with the addition of an α-silyl carbanion to an aldehyde or ketone, forming a diastereomeric mixture of β-hydroxysilane intermediates.[8] These intermediates can often be isolated. Subsequent treatment with acid promotes an anti-elimination, while treatment with a base (typically KH) promotes a syn-elimination.[6] This divergent pathway is the cornerstone of the reaction's utility.
// Reactants R1CHO [label="R¹CHO"]; Carbanion [label="R²CH⁻-SiMe₃"];
// Intermediate Intermediate [label="[β-Hydroxysilane Intermediate]\nR²CH(SiMe₃)-CH(O⁻)R¹"];
// Paths AcidPath [label="Acidic Workup\n(e.g., H₂SO₄, AcOH)", shape=box, style="rounded,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; BasePath [label="Basic Workup\n(e.g., KH, NaH)", shape=box, style="rounded,dashed", fillcolor="#F1F3F4", fontcolor="#202124"];
// Products TransAlkene [label="trans-Alkene\n(from anti-elimination)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CisAlkene [label="cis-Alkene\n(from syn-elimination)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections {R1CHO, Carbanion} -> Intermediate [label="Addition"]; Intermediate -> AcidPath [dir=none]; AcidPath -> TransAlkene [color="#EA4335"]; Intermediate -> BasePath [dir=none]; BasePath -> CisAlkene [color="#4285F4"]; } enddot Caption: Stereodivergent pathways of the Peterson Olefination.
Experimental Protocol: Peterson Olefination (Basic Conditions)
This protocol describes the formation of (Z)-stilbene from benzaldehyde.
-
Carbanion Formation: In a flame-dried, three-neck flask under argon, dissolve (trimethylsilyl)methylbenzene (1.0 eq) in anhydrous THF (~0.5 M). Cool the solution to -78 °C (dry ice/acetone bath). Add sec-butyllithium (1.1 eq, 1.4 M in cyclohexane) dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the α-silyl carbanion.
-
Carbonyl Addition: Add benzaldehyde (1.05 eq) dropwise to the carbanion solution at -78 °C. Stir for 2 hours.
-
Elimination: Allow the reaction to warm to room temperature. Add potassium hydride (KH, 1.5 eq, as a 30% dispersion in mineral oil) carefully in one portion. Caution: KH is highly reactive and flammable.
-
Reaction: Heat the mixture to reflux for 3-4 hours. The formation of the alkene can be monitored by TLC.
-
Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography (hexanes) to yield (Z)-stilbene.
The Fleming-Tamao Oxidation: A Masked Hydroxyl Group
The Fleming-Tamao oxidation provides a powerful method to convert a stable C-Si bond into a C-O bond, effectively using a silyl group as a robust surrogate for a hydroxyl group.[9][10] This is particularly valuable in multi-step syntheses where a free alcohol would not survive intermediate reaction conditions.[10] The reaction proceeds with retention of configuration at the carbon center.[10]
Mechanism: The reaction typically requires activation of the silicon atom. In the Fleming variant, an aryl group (like phenyl) on silicon is first replaced by a more reactive halogen via electrophilic substitution.[9] In the Tamao variant, electron-withdrawing groups or a hydrogen on silicon allow for direct oxidation.[9] The activated silane is then treated with a peroxy acid (e.g., m-CPBA) or H₂O₂ in the presence of a fluoride source.[10][11] This generates a pentacoordinate silicon species, which facilitates the migration of the alkyl group from silicon to an oxygen atom, forming an alkoxysilane that is subsequently hydrolyzed to the alcohol.[12]
// Nodes Start [label="R-Si(Ph)Me₂\n(Dimethylphenylsilane)"]; Step1_Reagent [label="1. Br₂ or Hg(OAc)₂", shape=plaintext]; Activated [label="R-Si(Br)Me₂\n(Activated Silane)"]; Step2_Reagent [label="2. H₂O₂, KF, KHCO₃", shape=plaintext]; Peroxide_Adduct [label="[Peroxide Adduct]"]; Migrated [label="R-O-Si(F)Me₂\n(Alkoxysilane)"]; Final [label="R-OH\n(Alcohol)"];
// Edges Start -> Activated [label="Activation"]; Activated -> Peroxide_Adduct [label="Oxidant Attack"]; Peroxide_Adduct -> Migrated [label="[3][4]-migration\n(Retention of config.)"]; Migrated -> Final [label="Hydrolysis"]; } enddot Caption: Simplified mechanism of the Fleming-Tamao Oxidation.
Experimental Protocol: Fleming-Tamao Oxidation of an Alkylsilane
This protocol describes the oxidation of a generic alkyldimethylphenylsilane.
-
Setup: In a flask protected from light, dissolve the alkyldimethylphenylsilane (1.0 eq) in a mixture of methanol (MeOH) and tetrahydrofuran (THF) (1:1, ~0.1 M).
-
Reagent Addition: Add potassium fluoride (KF, 4.0 eq) and potassium bicarbonate (KHCO₃, 4.0 eq). The bicarbonate acts as a buffer.
-
Oxidant: Cool the mixture to 0 °C and add hydrogen peroxide (30% aqueous solution, 10 eq) dropwise via an addition funnel. Caution: Addition can be exothermic.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50 °C for 12-16 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing aqueous sodium thiosulfate solution to quench excess peroxide.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting crude alcohol can be purified by flash chromatography.
The Sila-Stetter Reaction: Acylsilanes as Acyl Anion Precursors
The Stetter reaction is a conjugate addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC) or cyanide.[13] A significant limitation is the competitive self-condensation of the aldehyde (benzoin reaction).[14] The sila-Stetter reaction, developed by Scheidt and coworkers, cleverly circumvents this by using acylsilanes as aldehyde surrogates.[15]
Mechanism: An NHC catalyst adds to the carbonyl of the acylsilane. This is followed by a[3][4]-Brook rearrangement, where the silyl group migrates from carbon to the oxygen atom, generating a silyl enol ether. This intermediate is the key acyl anion equivalent.[15] An alcohol additive then desilylates this intermediate to form the classic Breslow intermediate of the Stetter reaction, which then adds to the Michael acceptor.[15] This strategy completely avoids the possibility of benzoin-type side reactions.[14]
Allylsilanes and Silyl Enol Ethers: Pre-formed Nucleophiles
Allylsilanes in Synthesis
Allylsilanes are stable, easily handled reagents that act as powerful allyl anion equivalents in the presence of a Lewis acid.[16] In the Hosomi-Sakurai reaction, a Lewis acid (e.g., TiCl₄) activates an electrophile (like an aldehyde or ketone), which is then attacked by the nucleophilic double bond of the allylsilane.[17] The reaction is highly regioselective, with the electrophile adding to the γ-position of the allyl system, driven by the stabilization of the resulting β-carbocation.[16]
Silyl Enol Ethers
Silyl enol ethers are neutral, isolable equivalents of enolates.[18] Their reduced basicity compared to lithium enolates allows for cleaner reactions with a wide range of electrophiles under Lewis acidic conditions (e.g., the Mukaiyama aldol addition).[19] They can be prepared regioselectively to yield either the kinetic or thermodynamic enolate equivalent, offering another layer of synthetic control.[19]
Applications in Pharmaceutical and Natural Product Synthesis
The reliability and selectivity of organosilicon reagents have made them mainstays in the synthesis of complex, biologically active molecules.
-
Drug Development: Silylating reagents are widely used to protect reactive functional groups during the synthesis of pharmaceutical compounds, improving yields and simplifying production cycles.[20][21]
-
Natural Product Synthesis: The Fleming-Tamao oxidation was famously used in the synthesis of tautomycin, an immunosuppressant and potential cancer therapeutic, to install a key hydroxyl group late in the synthesis.[10] The Peterson olefination has been applied to the synthesis of various natural products, including pheromones and terpenes.[22][23]
Conclusion
Organosilicon chemistry has matured from a niche area to a central pillar of modern organic synthesis. The predictable reactivity of reagents like silyl ethers, allylsilanes, and α-silyl carbanions, combined with the power of transformations like the Peterson olefination and Fleming-Tamao oxidation, provides chemists with an unparalleled toolkit for molecular construction. The ability to use silicon-based functionalities as robust, masked versions of more delicate functional groups allows for the design of elegant and efficient synthetic routes to complex targets in medicine and materials science. As the field continues to evolve, new silicon-mediated reactions will undoubtedly further expand the boundaries of what is synthetically possible.
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Wikipedia. Organosilicon chemistry. [Link]
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University of Lucknow. (2020-04-06). Organosilicon Compounds. [Link]
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Mehar Al Minnath (LetsLearnChem). (2024-06-05). Organo silicon reagents. YouTube. [Link]
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American Chemical Society Publications. Organosilicon Molecules with Medicinal Applications. [Link]
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Organic Chemistry Portal. Fleming-Tamao Oxidation. [Link]
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Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]
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Organic Chemistry Portal. Allylsilane synthesis. [Link]
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Organic Chemistry Portal. Peterson Olefination. [Link]
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Organic Chemistry Portal. Vinylsilane synthesis. [Link]
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ResearchGate. (2002). (PDF) Organosilicon reagents in natural product synthesis. [Link]
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Organic Chemistry Portal. Stetter Reaction. [Link]
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American Chemical Society Publications. (2019-09-16). Synthesis of Allylsilanes via Nickel-Catalyzed Cross-Coupling of Silicon Nucleophiles with Allyl Alcohols. Organic Letters. [Link]
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Chemistry Notes. (2022-02-19). Peterson Olefination Reaction, Mechanism, and Applications. [Link]
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Wikipedia. Fleming–Tamao oxidation. [Link]
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American Chemical Society Publications. (2020-01-30). Synthesis of Functionalized Vinylsilanes via Metal-Free Dehydrogenative Silylation of Enamides. Organic Letters. [Link]
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Synthesis. (1985). Use of Organosilicon Reagents as Protective Groups in Organic Synthesis. [Link]
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Wikipedia. Silyl enol ether. [Link]
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American Chemical Society Publications. Organosilicon Compounds with Functional Groups Proximate to Silicon. II. Lithium Aluminum Hydride Reduction of Epoxyethylsilanes1. The Journal of Organic Chemistry. [Link]
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IJCRT.org. Contributions from the Stetter Reaction to the Organic Chemistry. [Link]
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SciSpace. REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. [Link]
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Caltech. (2004-01-19). Tamao-Fleming Oxidations in Organic Synthesis: Carbon-Silicon Bonds as Functional Group Masks. [Link]
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McGill University. REACTIONS OF VINYLSILANES AND ALLYLSILANES. [Link]
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YouTube. (2022-09-07). Peterson Olefination. [Link]
-
LinkedIn. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. [Link]
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American Chemical Society. The Thiazolium-Catalyzed Sila-Stetter Reaction: Conjugate Addition of Acylsilanes to Unsaturated Esters and Ketones. [Link]
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University of Wisconsin-Madison. Carbonyl Chemistry :: Carbonium Ion Alkylation of Enol Silyl Ethers. [Link]
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ResearchGate. Allylsilanes in Organic Synthesis − Recent Developments | Request PDF. [Link]
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ResearchGate. (2024). The Peterson Olefination: Mechanistic Detail and Application in Synthesis. [Link]
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-
Royal Society of Chemistry Publishing. (2024-04-12). Allylsilane as a versatile handle in photoredox catalysis. [Link]
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ResearchGate. The Scheidt mechanism for the sila‐Stetter reaction. Adapted from Ref.... | Download Scientific Diagram. [Link]
-
Wiley-VCH. 1 Introduction of Organosilicon Materials. [Link]
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YouTube. (2022-01-20). Silyl enol ether: Preparation & application by Dr. Tanmoy Biswas (Chemistry-The Mystery of Molecules). [Link]
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YouTube. (2022-01-30). Fleming–Tamao oxidation (Asymmetric synthesis): Alcohol preparation from C-Si bond oxidation. [Link]
-
chemeurope.com. Silyl enol ether. [Link]
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Methodological & Application
Leveraging 2-Methyl-4-trimethylsilyl-1-buten-3-yne in Sonogashira Cross-Coupling Reactions
An Application Guide for Researchers
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-Methyl-4-trimethylsilyl-1-buten-3-yne as a key building block in Sonogashira couplings. This versatile reagent provides direct access to complex conjugated 1,3-enyne structures, which are prevalent in natural products, pharmaceuticals, and advanced organic materials.[1][3] We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, offer optimization strategies, and detail post-reaction modifications.
Introduction: The Strategic Value of the Sonogashira Reaction
First reported in 1975, the Sonogashira reaction has become an indispensable tool for constructing arylalkynes and conjugated enynes.[1][4] Its power lies in its operational simplicity, mild reaction conditions, and tolerance of a wide array of functional groups, making it highly applicable to the synthesis of complex molecules.[1] The reaction typically employs a dual catalytic system, utilizing a palladium complex to activate an aryl or vinyl halide and a copper(I) co-catalyst to facilitate the introduction of a terminal alkyne.[2][5]
The substrate of focus, this compound, is a highly valuable reagent. It allows for the direct installation of a sterically defined isopropenyl-ethynyl moiety. The trimethylsilyl (TMS) group serves a dual purpose: it enhances the stability and handling of the alkyne and, more importantly, can be selectively cleaved post-coupling to reveal a terminal alkyne for further synthetic transformations. This guide will provide the necessary protocols to harness the full potential of this reagent.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira reaction proceeds through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[6][7]
-
The Palladium Cycle: This is the primary cross-coupling engine.
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a square planar Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the two catalytic cycles intersect. The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide and forming a Pd(II)-alkynyl complex. This is often the rate-determining step.[6]
-
Reductive Elimination: The cis-alkynyl and aryl/vinyl ligands on the palladium complex couple and are eliminated, forming the desired C(sp²)-C(sp) bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
-
-
The Copper Cycle: This cycle's role is to prepare the alkyne for transmetalation.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton.
-
Deprotonation: An amine base deprotonates the alkyne, leading to the formation of a highly reactive copper(I) acetylide intermediate. This species is then ready to engage in the transmetalation step with the palladium center.
-
While the copper co-catalyst is traditional, its presence can sometimes lead to the undesirable homocoupling of alkynes (Glaser coupling).[6] This has led to the development of robust copper-free Sonogashira protocols, which are also highly effective and avoid this side reaction.[8][9]
Application Protocol: Synthesis of a Conjugated Enyne
This section provides a robust, general protocol for the coupling of an aryl halide with this compound.
3.1. Materials and Reagents
-
Aryl Halide: e.g., Iodobenzene, 4-Bromoanisole (Aryl iodides and bromides are most common; triflates also work well).[1]
-
Alkyne: this compound
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, degassed tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, nitrogen/argon line with manifold, syringes, septa.
3.2. Step-by-Step Experimental Procedure
Causality Note: The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote alkyne homocoupling. Therefore, maintaining an inert atmosphere and using degassed solvents are critical for success.
-
Inert Atmosphere Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Seal and Purge: Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10-15 minutes. This is achieved by evacuating the flask under vacuum and backfilling with inert gas, repeated three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the following reagents via syringe or as solids under a strong flow of N₂/Ar:
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (0.04 mmol, 4 mol%)
-
Anhydrous, degassed solvent (e.g., THF, 10 mL)
-
Base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv)
-
-
Substrate Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe. A slight excess of the alkyne ensures complete consumption of the often more valuable aryl halide.
-
Reaction Execution: Stir the mixture at room temperature or heat to 40-50 °C. The optimal temperature depends on the reactivity of the aryl halide (iodides often react at room temperature, while bromides may require gentle heating).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove palladium and copper salts.
-
Wash the organic phase with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove the amine base, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.
Optimization and Troubleshooting
Even robust protocols may require optimization depending on the specific substrates used. Below is a summary of key parameters and common troubleshooting solutions.
Table 1: Reaction Parameter Optimization
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a direct source of Pd(0) but is air-sensitive. PdCl₂(PPh₃)₂ is air-stable and reduced in situ. For less reactive aryl chlorides, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often superior.[6][9] |
| Copper Co-catalyst | CuI | Typically used at 2-10 mol%. For sensitive substrates prone to homocoupling, a copper-free protocol should be considered.[7] |
| Base | Et₃N, DIPEA, Piperidine, Pyrrolidine | Must be a reasonably strong, non-nucleophilic amine. It neutralizes the HX byproduct and facilitates the deprotonation of the alkyne.[1][10] Often used as a co-solvent or in excess (2-4 equivalents). |
| Solvent | THF, DMF, Acetonitrile, Toluene | Must be anhydrous and degassed. THF is excellent for room-temperature reactions. DMF offers better solubility and allows for higher temperatures if needed. |
| Temperature | Room Temp to 80 °C | Governed by halide reactivity: I > Br > OTf >> Cl.[1] Start at room temperature for aryl iodides and increase temperature only if the reaction is sluggish. |
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Aryl halide is unreactive (e.g., chloride); Insufficient temperature. | Ensure rigorous inert atmosphere technique. Switch to a more active catalyst system (e.g., use a Buchwald ligand). Increase reaction temperature incrementally. |
| Alkyne Homocoupling | Oxygen contamination promoting Glaser coupling via the copper acetylide. | Degas solvents thoroughly. Consider switching to a copper-free protocol. |
| Decomposition of Product | Product is sensitive to the amine base or heat over long reaction times. | Monitor the reaction closely and work up as soon as the starting material is consumed. Use the mildest possible conditions. |
| Desilylation of Starting Material | Base is too strong or contains water; extended reaction times. | Ensure anhydrous conditions. Use a milder base like DIPEA. Reduce reaction time if possible. |
Post-Coupling Modification: TMS Group Deprotection
A key advantage of using this compound is that the TMS-protected product can be readily converted to a terminal alkyne, opening avenues for further functionalization (e.g., another Sonogashira coupling, click chemistry, or cyclization).
Protocol: Fluoride-Mediated Deprotection
This is the most common and reliable method.
-
Dissolve Substrate: Dissolve the TMS-protected enyne product (1.0 mmol) in THF (10 mL) in a round-bottom flask.
-
Add Fluoride Source: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 equiv) dropwise at 0 °C.[1]
-
Stir: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor by TLC until the starting material is gone.
-
Work-up: Quench the reaction with water, extract with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the deprotected terminal alkyne.
Alternative Protocol: Base-Catalyzed Deprotection
For substrates sensitive to fluoride but tolerant of base.
-
Dissolve Substrate: Dissolve the TMS-protected product in methanol (MeOH).
-
Add Base: Add a catalytic amount of potassium carbonate (K₂CO₃).[11][12]
-
Stir: Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Neutralize with dilute acid, remove methanol under reduced pressure, and extract the product into an organic solvent.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex molecular architectures via the Sonogashira cross-coupling reaction. By understanding the underlying mechanism and employing the robust protocols outlined in this guide, researchers can effectively incorporate the isopropenyl-ethynyl scaffold into their target molecules. The subsequent ease of TMS deprotection further enhances the synthetic utility of the resulting products, making this a valuable strategy in pharmaceutical discovery, materials science, and natural product synthesis.
References
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Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
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Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
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Shaikh, R. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved January 13, 2026, from [Link]
-
Shaikh, R. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved January 13, 2026, from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis of enynes via modified Sonogashira reaction. - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Cross-Coupling of Alkynylsilanes - Gelest. (n.d.). Gelest. Retrieved January 13, 2026, from [Link]
-
This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]
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The mechanism suggested for the Sonogashira cross-coupling reaction - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Silanes as Protecting Groups for Terminal Alkyne - Gelest. (n.d.). Gelest. Retrieved January 13, 2026, from [Link]
-
Köcher, S., & de Meijere, A. (2008). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics, 27(15), 3564–3572. Retrieved January 13, 2026, from [Link]
-
Mohajer, F., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved January 13, 2026, from [Link]
-
Wallace, D. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(12), 3506–3510. Retrieved January 13, 2026, from [Link]
-
Kollár, L., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(22), 4053–4055. Retrieved January 13, 2026, from [Link]
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Application Note & Protocol: Facile Desilylation of 2-Methyl-4-trimethylsilyl-1-buten-3-yne
Introduction
The trimethylsilyl (TMS) group is a cornerstone protecting group for terminal alkynes in modern organic synthesis. Its utility is derived from its ease of installation, stability under a range of reaction conditions, and, crucially, its facile removal under mild protocols.[1] 2-Methyl-4-trimethylsilyl-1-buten-3-yne is a valuable building block, incorporating a conjugated enyne moiety that is ripe for further synthetic transformations. The strategic removal of the TMS group is a critical step to unmask the terminal alkyne, enabling its participation in key bond-forming reactions such as Sonogashira couplings, click chemistry, and acetylide additions.
This application note provides detailed, field-proven protocols for the efficient desilylation of this compound. We will explore two of the most common and reliable methods: a base-catalyzed methanolysis and a fluoride-mediated cleavage. The causality behind experimental choices, troubleshooting, and expected outcomes are discussed to ensure robust and reproducible results.
Chemical Structures
Method 1: Base-Catalyzed Desilylation with Potassium Carbonate in Methanol
This method is one of the most common, cost-effective, and mildest ways to deprotect TMS-alkynes.[1][2][3][4] The reaction is driven by the methoxide ion, generated in situ, which acts as the nucleophile.
Mechanism Insight
The reaction proceeds via nucleophilic attack of a methoxide ion on the silicon atom of the TMS group. This forms a pentacoordinate silicon intermediate which then collapses, cleaving the silicon-carbon bond and generating the terminal alkyne and trimethylmethoxysilane. The catalytic amount of potassium carbonate is sufficient to generate the necessary concentration of methoxide from the methanol solvent.
Experimental Protocol
Materials:
-
This compound
-
Methanol (anhydrous)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous methanol (approximately 0.1-0.2 M concentration) in a round-bottom flask, add a catalytic amount of anhydrous potassium carbonate (0.1-0.2 equiv).
-
Stir the mixture at room temperature under an inert atmosphere.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.[5]
-
Upon completion, concentrate the reaction mixture in vacuo to remove the methanol.
-
To the residue, add diethyl ether and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Methyl-1-buten-3-yne.
-
If necessary, purify the product by flash column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for Base-Catalyzed Desilylation.
Method 2: Fluoride-Mediated Desilylation with Tetrabutylammonium Fluoride (TBAF)
TBAF is a highly effective reagent for cleaving silicon-carbon bonds due to the high affinity of fluoride for silicon.[1] This method is particularly useful when the substrate is sensitive to basic conditions or when a faster reaction is desired.
Mechanism Insight
The fluoride ion directly attacks the silicon atom, forming a hypervalent siliconate intermediate. This Si-F bond formation is thermodynamically very favorable and drives the reaction.[6] The resulting alkynyl anion is then protonated by a proton source in the work-up, or by the solvent if a protic solvent is used.[7][8][9]
Experimental Protocol
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (or other suitable organic solvent)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of TBAF in THF (1.1 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS. The reaction is typically rapid, often completing within 30 minutes to an hour.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 times).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for Fluoride-Mediated Desilylation.
Quantitative Data Summary
| Parameter | Method 1: K₂CO₃/MeOH | Method 2: TBAF/THF |
| Reagent | K₂CO₃ (catalytic) | TBAF (1.1 equiv) |
| Solvent | Methanol | THF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours | 30-60 minutes |
| Work-up | Aqueous | Aqueous |
| Typical Yield | >90% | >95% |
| Cost | Low | Moderate |
| Functional Group Tolerance | Good, but may affect base-labile groups | Excellent for most groups |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction (Method 1): If the reaction with K₂CO₃ stalls, ensure that the K₂CO₃ and methanol are anhydrous. A slight warming of the reaction mixture to 30-40 °C can also increase the reaction rate.
-
Side Reactions with Pentafluorophenyl Substrates: When dealing with highly activated aromatic systems, such as a pentafluorophenyl group attached to the alkyne, the use of K₂CO₃ in methanol can lead to nucleophilic aromatic substitution of a fluorine atom with a methoxy group.[10] In such cases, the TBAF method is highly recommended.
-
TBAF Stoichiometry: While 1.1 equivalents of TBAF are typically sufficient, for sterically hindered substrates or if the TBAF solution has taken up water, a slight excess may be required. However, excess TBAF can sometimes complicate purification.
-
Volatility of Product: The desilylated product, 2-Methyl-1-buten-3-yne, is a relatively volatile compound. Care should be taken during solvent removal under reduced pressure to avoid product loss. Use of a cold trap is advisable.
-
Alternative Fluoride Sources: If TBAF is not available, a mixture of potassium fluoride (KF) and a crown ether (e.g., 18-crown-6) in THF can be an effective alternative fluoride source.[10]
Conclusion
The desilylation of this compound can be achieved with high efficiency using either a mild base-catalyzed methanolysis or a rapid fluoride-mediated cleavage. The choice between the two protocols will depend on the specific requirements of the synthetic route, including the presence of other functional groups, desired reaction time, and cost considerations. Both methods provide reliable access to the versatile terminal enyne, 2-Methyl-1-buten-3-yne, ready for subsequent synthetic applications.
References
- BenchChem. (2025). Application Notes and Protocols: 1-(Trimethylsilyl)-1-propyne as a Protecting Group for Alkynes. BenchChem Technical Support.
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- Chemistry Stack Exchange. (2020).
-
Reich, H. J., & Majumdar, D. (2006). Studies on the reactive species in fluoride-mediated carbon-carbon bond-forming reactions: carbanion formation by desilylation with fluoride and enolates. The Journal of Organic Chemistry, 71(11), 4031–4039. [Link]
- Orita, A., & Otera, J. (2014). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Chemistry, 32(1), 15-24.
-
Reich, H. J., & Majumdar, D. (2006). Studies on the Reactive Species in Fluoride-Mediated Carbon−Carbon Bond-Forming Reactions: Carbanion Formation by Desilylation with Fluoride and Enolates. The Journal of Organic Chemistry, 71(11), 4031-4039. [Link]
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Zhang, L., et al. (2021). Desilylation Induced by Metal Fluoride Nanocrystals Enables Cleavage Chemistry In Vivo. ResearchGate. [Link]
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Reddy, R. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]
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- Reddit. (2025). preventing TMS alkyne deprotecting in reaction. r/Chempros.
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Wang, L., et al. (2020). A general 11C-labeling approach enabled by fluoride-mediated desilylation of organosilanes. Nature Communications, 11(1), 1-11. [Link]
-
Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(15), 2879-2906. [Link]
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Johnson, C., & Schafer, L. L. (2018). Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. Organic Letters, 20(8), 2375-2378. [Link]
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Organic Chemistry Portal. (n.d.). Desilylation. [Link]
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-
van der Marel, G. A., et al. (1990). Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research, 18(17), 5197–5205. [Link]
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Applications in Polymer Chemistry and Materials Science: A Guide for Drug Development Professionals
This guide provides an in-depth exploration of the critical role of polymer chemistry and materials science in modern drug development. It is designed for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the discovery, development, and delivery of therapeutic agents. Moving beyond a simple recitation of facts, this document delves into the "why" behind experimental design, offering field-proven insights into the synthesis, characterization, and application of polymeric materials for drug delivery and tissue engineering. Every protocol and application note is presented as a self-validating system, grounded in scientific first principles and supported by authoritative references.
Section 1: The Polymer Advantage in Drug Delivery
Polymers are the cornerstone of many advanced drug delivery systems, offering a level of control and precision unattainable with conventional formulations.[1] Their utility stems from a unique combination of properties: biocompatibility, biodegradability, and the capacity for chemical modification, which allows for the fine-tuning of their physical and chemical characteristics.[1][2] This enables the design of sophisticated delivery vehicles that can protect therapeutic payloads, improve their pharmacokinetic profiles, and facilitate targeted delivery to specific sites within the body.[2][3]
Stimuli-Responsive Polymers: "Smart" Drug Delivery
A particularly exciting frontier in polymer-based drug delivery is the development of "smart" or stimuli-responsive polymers. These materials are engineered to undergo significant physicochemical changes in response to specific triggers in their environment, such as pH, temperature, or the presence of specific enzymes.[4][5] This responsiveness allows for the on-demand release of a therapeutic agent at the site of action, enhancing efficacy while minimizing off-target side effects.[4][5][6]
Many disease states, notably cancer and inflammation, are associated with localized changes in pH. The extracellular environment of solid tumors, for instance, is typically more acidic than that of healthy tissue.[7] pH-responsive polymers exploit this physiological difference. They are designed with ionizable groups that alter their charge and conformation as the pH of the surrounding medium changes.[8][9] This can lead to the swelling or collapse of the polymer matrix, triggering the release of an encapsulated drug.[10][11]
Section 2: Application Note & Protocol: Synthesis of a pH-Responsive Polymer for Targeted Drug Delivery
This section provides a detailed protocol for the synthesis of a pH-responsive polymer, Eudragit S100, which is commonly used for enteric coating and targeted drug release in the intestine.[12]
Experimental Protocol: Synthesis of Methotrexate-Loaded Eudragit S100 Nanoparticles
Objective: To synthesize pH-sensitive polymeric nanoparticles of methotrexate using a modified solvent evaporation technique.[12]
Materials:
-
Methotrexate (MTX)
-
Eudragit S100
-
Poloxamer-407
-
Polyvinyl alcohol (PVA)
-
Organic solvent (e.g., acetone or dichloromethane)
-
Deionized water
Procedure:
-
Polymer and Drug Dissolution: Dissolve Eudragit S100 and methotrexate in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactants, Poloxamer-407 and PVA.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water emulsion.
-
Sonication: Sonicate the emulsion to reduce the droplet size to the nanoscale.
-
Solvent Evaporation: Evaporate the organic solvent from the emulsion, leading to the formation of solid polymeric nanoparticles.
-
Purification: Separate the nanoparticles from the aqueous phase by centrifugation.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove any unentrapped drug and surfactant, and then lyophilize to obtain a dry powder.
Characterization:
The resulting nanoparticles should be characterized for their particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[12] Scanning electron microscopy (SEM) can be used to visualize the morphology of the nanoparticles.[12]
Workflow for pH-Responsive Nanoparticle Formulation
Caption: Workflow for the fabrication of a polymer scaffold using electrospinning.
Table 1: Mechanical Properties of Electrospun PCL Scaffolds
| PCL Concentration (% w/v) | Applied Voltage (kV) | Young's Modulus (MPa) | Tensile Strength (MPa) | Reference |
| 10 | 20 | 5.98 ± 0.59 | 4.1 ± 1.94 | [6] |
| 12 | 17 | 13.64 ± 1.73 | - | [6] |
| - | - | 550 | - | [6] |
| - | - | 60 | - | [13] |
| - | - | - | 0.7 ± 0.06 | [14] |
Section 4: Characterization of Polymeric Materials
Thorough characterization of polymeric materials is essential to ensure their safety and efficacy in drug delivery and tissue engineering applications. Key parameters to be evaluated include molecular weight, thermal properties, mechanical properties, degradation rate, and biocompatibility.
Application Note & Protocol: Molecular Weight Determination using Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. [7][15]The principle of GPC is based on the separation of molecules according to their hydrodynamic volume in solution. [16]
Experimental Protocol: GPC Analysis of a Polyester
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polyester sample.
Materials and Equipment:
-
Polyester sample
-
GPC-grade solvent (e.g., tetrahydrofuran - THF)
-
GPC system equipped with a pump, injector, column set, and a refractive index (RI) detector
-
Polymer standards of known molecular weight for calibration
Procedure:
-
Sample Preparation: Dissolve the polyester sample in the GPC solvent at a known concentration.
-
Calibration: Inject a series of polymer standards of known molecular weights to generate a calibration curve of log(molecular weight) versus elution time.
-
Sample Analysis: Inject the dissolved polyester sample into the GPC system.
-
Data Acquisition and Analysis: The RI detector measures the concentration of the polymer as it elutes from the column. The resulting chromatogram is used to calculate Mn, Mw, and PDI relative to the calibration curve. [7]
Workflow for GPC Analysis
Caption: Workflow for determining polymer molecular weight using GPC.
Application Note & Protocol: In Vitro Degradation Study of a Biodegradable Polymer
Understanding the degradation kinetics of a biodegradable polymer is crucial for designing drug delivery systems with a specific release profile or tissue engineering scaffolds that degrade at a rate that matches tissue regeneration. [3][17]
Experimental Protocol: In Vitro Degradation of a PLGA Scaffold
Objective: To evaluate the in vitro hydrolytic degradation of a PLGA scaffold by monitoring changes in mass loss and molecular weight over time.
Materials:
-
PLGA scaffold
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical balance
-
GPC system
Procedure:
-
Sample Preparation: Weigh the initial dry mass of the PLGA scaffolds.
-
Degradation: Immerse the scaffolds in PBS in sterile containers and place them in an incubator at 37°C. [18]3. Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove a set of scaffolds from the PBS.
-
Mass Loss Measurement: Gently rinse the scaffolds with deionized water, freeze-dry them, and weigh them to determine the mass loss.
-
Molecular Weight Analysis: Determine the molecular weight of the degraded scaffolds at each time point using GPC.
-
Data Analysis: Plot the percentage of mass loss and the change in molecular weight as a function of time.
Workflow for In Vitro Degradation Study
Caption: Workflow for an in vitro degradation study of a biodegradable polymer scaffold.
Application Note & Protocol: Biocompatibility Assessment of Polymeric Materials
Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application. [2]For medical devices and drug delivery systems, it is essential to ensure that the polymeric materials used do not elicit any adverse biological reactions. The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices. [19][20][21]
Protocol Overview: ISO 10993 Biocompatibility Testing
A comprehensive biocompatibility assessment typically involves a combination of in vitro and in vivo tests. The specific tests required depend on the nature and duration of the device's contact with the body. [20] Common In Vitro Tests:
-
Cytotoxicity (ISO 10993-5): Evaluates the potential of a material to cause cell death. [22]* Sensitization (ISO 10993-10): Assesses the potential of a material to cause an allergic reaction.
-
Irritation (ISO 10993-23): Determines the potential of a material to cause local irritation. [22] Common In Vivo Tests (conducted in animal models):
-
Systemic Toxicity (ISO 10993-11): Evaluates the potential for systemic toxic effects.
-
Implantation (ISO 10993-6): Assesses the local tissue response to an implanted material.
Cell Viability Assay (e.g., MTT Assay):
A common in vitro method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. [23]
-
Cell Seeding: Seed cells onto the polymer material or expose them to an extract of the material.
-
Incubation: Incubate the cells for a specified period.
-
MTT Addition: Add MTT solution to the cells. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength, which is proportional to the number of viable cells. [23]
Logical Relationship for Biocompatibility Evaluation
Caption: Logical flow for the biological evaluation of medical device materials according to ISO 10993.
Section 5: Conclusion
The applications of polymer chemistry and materials science in drug development are vast and continually evolving. From "smart" polymers that deliver drugs in response to specific physiological cues to biodegradable scaffolds that guide tissue regeneration, these advanced materials are at the forefront of medical innovation. A thorough understanding of the principles of polymer synthesis, characterization, and biological interaction is paramount for any researcher or professional in this field. The protocols and application notes provided in this guide offer a practical framework for the design and evaluation of polymer-based systems, with the ultimate goal of developing safer and more effective therapies.
References
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Ifkovits, J.L., Sundararaghavan, H.G., & Burdick, J.A. (2009). Electrospinning Fibrous Polymer Scaffolds for Tissue Engineering and Cell Culture. JoVE (Journal of Visualized Experiments), (32), e1589. [Link]
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ROLE OF POLYMERS IN DRUG DELIVERY. World Journal of Pharmaceutical Research. [Link]
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FDA. (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". [Link]
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Various pH dependent polymer | Download Table. ResearchGate. [Link]
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Mechanical properties of electrospun PCL scaffolds at different... ResearchGate. [Link]
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An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Agilent. [Link]
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Measuring Cell Viability in Scaffolds | NIST. National Institute of Standards and Technology. [Link]
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Biocompatibility of Polymers | Materials for Medical Devices | Handbooks. ASM International. [Link]
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In Vitro Degradation of 3D-Printed Poly(L-lactide-Co-Glycolic Acid) Scaffolds for Tissue Engineering Applications. MDPI. [Link]
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Electrospinning Functionalized Polymers for Use as Tissue Engineering Scaffolds. Methods in Molecular Biology. [Link]
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Morphological and Mechanical Properties of Electrospun Polycaprolactone Scaffolds: Effect of Applied Voltage. CICY Repository. [Link]
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Protocols of 3D Bioprinting of Gelatin Methacryloyl Hydrogel Based Bioinks. JoVE. [Link]
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pH - Responsive Polymers and its Application in Drug Delivery System and Pharmaceutical Field. Research Journal of Pharmacy and Technology. [Link]
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Measurement of Molecular Weight by using GPC method. Shimadzu. [Link]
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Characterisation of Polymeric Tissue Scaffolds. NPL Publications. [Link]
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Assessment of Cell Viability in Three-Dimensional Scaffolds Using Cellular Auto-Fluorescence. Tissue Engineering Part C: Methods. [Link]
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Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate). Pharmaceutics. [Link]
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In Vitro Hydrolytic Degradation of Polyester-Based Scaffolds under Static and Dynamic Conditions in a Customized Perfusion Bioreactor. International Journal of Molecular Sciences. [Link]
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Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. MED Institute. [Link]
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Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. Pharmaceutics. [Link]
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In vitro degradation pattern of g-CA-PLGA microspheres before (black... ResearchGate. [Link]
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The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. ALTEX. [Link]
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PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. MDPI. [Link]
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CHARACTERIZATION OF POROUS POLYMER SCAFFOLDS FOR TISSUE ENGINEERING. Trepo. [Link]
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A Comprehensive Mechanical Characterization of Subject-Specific 3D Printed Scaffolds Mimicking Trabcular Bone Architecture Biomechanics. International Journal of Molecular Sciences. [Link]
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Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. Polymers. [Link]
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Note on the use of different approaches to determine the pore sizes of tissue engineering scaffolds: what do we measure?. Journal of Materials Science: Materials in Medicine. [Link]
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pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications. Journal of Pharmaceutical Sciences. [Link]
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Determining the mechanical properties of electrospun poly-ε-caprolactone (PCL) nanofibers using AFM and a. White Rose Research Online. [Link]
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Biocompatibility Testing for Medical Devices | ISO 10993. Chaplet North America. [Link]
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In Vitro Degradation of Electrospun Poly(Lactic-Co-Glycolic Acid) (PLGA) for Oral Mucosa Regeneration. MDPI. [Link]
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Fast synthesis of temperature-sensitive PNIPAAm hydrogels by microwave irradiation | Request PDF. ResearchGate. [Link]
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Protocols of 3D Bioprinting of Gelatin Methacryloyl Hydrogel Based Bioinks. ResearchGate. [Link]
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pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. MDPI. [Link]
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Physical and mechanical properties of the electrospun PCL scaffold. ResearchGate. [Link]
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Investigation of Cell Adhesion and Cell Viability of the Endothelial and Fibroblast Cells on Electrospun PCL, PLGA and Coaxial Scaffolds for Production of Tissue Engineered Blood Vessel. MDPI. [Link]
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The Strategic Utility of 2-Methyl-4-trimethylsilyl-1-buten-3-yne in the Synthesis of Complex Organic Architectures: Application Notes and Protocols
Abstract: 2-Methyl-4-trimethylsilyl-1-buten-3-yne emerges as a uniquely versatile and powerful building block in the synthetic organic chemist's toolkit. Its distinct structural motif, featuring a conjugated enyne system with a terminal trimethylsilyl group, offers a rich landscape for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of its application in key synthetic transformations, including cross-coupling, cycloaddition, and annulation reactions. Detailed protocols, mechanistic insights, and the causal reasoning behind experimental choices are presented to empower researchers in leveraging this reagent for the efficient construction of complex molecular scaffolds relevant to drug discovery and materials science.
Introduction: Unveiling the Synthetic Potential
This compound (MTSBEY) is a commercially available reagent that serves as a linchpin for the introduction of a substituted butenynyl moiety into organic molecules.[1] The presence of both a vinyl and a silyl-protected alkyne functionality within a compact framework allows for sequential and regioselective transformations. The trimethylsilyl (TMS) group plays a pivotal role, serving as a robust protecting group for the terminal alkyne, which can be cleaved under specific conditions to liberate the terminal alkyne for further elaboration.[2] This dual reactivity makes MTSBEY an attractive starting material for the synthesis of a diverse array of complex structures, including pharmaceuticals, natural products, and advanced organic materials.[3]
Key Structural Features and Their Synthetic Implications:
-
Conjugated Enyne System: The π-system of the enyne allows for participation in pericyclic reactions such as cycloadditions and provides a scaffold for tandem reactions.
-
Trimethylsilyl (TMS) Group: This sterically bulky group directs the regioselectivity of certain reactions and, more importantly, acts as a removable protecting group for the terminal alkyne, enabling a two-stage synthetic strategy.
-
Isopropenyl Group: The methyl-substituted vinyl group influences the steric and electronic environment of the enyne, impacting reactivity and selectivity in various transformations.
This document will delve into specific applications of MTSBEY, providing both the "how" and the "why" behind its use in sophisticated organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Conjugated Systems
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[4] While MTSBEY itself does not possess a terminal alkyne, its TMS group can be strategically employed in a tandem, one-pot procedure to achieve the synthesis of unsymmetrical diarylalkynes. This approach avoids the handling of volatile and potentially hazardous acetylene gas.
Tandem Sonogashira Coupling for the Synthesis of Unsymmetrical Diarylalkynes
This protocol is adapted from a procedure developed for a similar protected alkyne, 2-methyl-3-butyn-2-ol, and is applicable to MTSBEY for the synthesis of diarylalkynes.[2] The strategy involves an initial Sonogashira coupling of an aryl halide with MTSBEY, followed by in-situ deprotection of the TMS group and a subsequent coupling with a second, different aryl halide.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI) is classic for the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition to the aryl halide and the reductive elimination to form the C-C bond, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[5]
-
Base: An amine base, such as diisopropylethylamine (DIPEA) or triethylamine, is crucial. It serves to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne in the second step.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or an amine solvent like diisopropylamine (DIPA) is typically used to dissolve the reactants and facilitate the catalytic cycle.[2]
-
Deprotection: A strong base like potassium hydroxide is added in the second stage to cleave the silicon-carbon bond of the TMS group, generating the terminal alkyne in situ for the subsequent coupling reaction.[2]
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)acetylene (Representative Procedure)
Materials:
| Reagent/Solvent | M.W. | Amount | Moles | Purity | Supplier |
| This compound | 138.28 | 138 mg | 1.0 mmol | 97% | Commercial |
| 4-Iodoanisole | 234.04 | 234 mg | 1.0 mmol | 99% | Commercial |
| 1-Iodo-4-nitrobenzene | 249.01 | 274 mg | 1.1 mmol | 98% | Commercial |
| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 mmol | - | Commercial |
| Copper(I) iodide (CuI) | 190.45 | 10 mg | 0.05 mmol | - | Commercial |
| Diisopropylamine (DIPA) | 101.19 | 10 mL | - | Anhydrous | Commercial |
| Potassium hydroxide (KOH) | 56.11 | 448 mg | 8.0 mmol | - | Commercial |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoanisole (234 mg, 1.0 mmol), this compound (138 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Add anhydrous diisopropylamine (10 mL) via syringe.
-
Stir the reaction mixture at 70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the first coupling is complete (disappearance of 4-iodoanisole), add potassium hydroxide (448 mg, 8.0 mmol) and 1-iodo-4-nitrobenzene (274 mg, 1.1 mmol) to the reaction mixture.
-
Add another portion of PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol) and CuI (10 mg, 0.05 mmol).
-
Continue stirring at 70 °C until the second coupling is complete (TLC analysis).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diarylalkyne.
Self-Validation: The progress of both coupling reactions can be independently monitored by TLC, allowing for confirmation of each step's completion. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
[3+2] Cycloaddition Reactions: Construction of Five-Membered Heterocycles
The conjugated enyne system of MTSBEY is a competent dipolarophile for [3+2] cycloaddition reactions, providing a direct route to highly functionalized five-membered heterocyclic rings. While specific examples with MTSBEY are not abundant in the literature, the reactivity of the structurally similar 4-(trimethylsilyl)-3-butyn-2-one in [3+2] cycloadditions with cycloimmonium salts to form indolizine derivatives provides a strong precedent for its utility.[6] This reaction highlights the ability of the silylated alkyne to act as an effective partner in such transformations.
Synthesis of Substituted Isoxazoles via Cycloaddition with Nitrile Oxides
Nitrile oxides, generated in situ from aldoximes, are versatile 1,3-dipoles that react with alkynes to afford isoxazoles. The reaction of MTSBEY with a nitrile oxide is expected to proceed with high regioselectivity, influenced by both electronic and steric factors of the enyne system.
Reaction Workflow:
Caption: General workflow for the synthesis of isoxazoles via [3+2] cycloaddition.
Causality Behind Experimental Choices:
-
Nitrile Oxide Generation: In situ generation of the nitrile oxide from the corresponding aldoxime using an oxidant like N-chlorosuccinimide (NCS) in the presence of a base (e.g., triethylamine) is a common and convenient method. This avoids the isolation of the potentially unstable nitrile oxide.
-
Regioselectivity: The regiochemical outcome of the cycloaddition is governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. The trimethylsilyl group can exert a significant directing effect, often leading to the formation of a single regioisomer.[7]
-
Reaction Conditions: The reaction is typically carried out in an inert solvent at room temperature or with gentle heating to promote the cycloaddition while minimizing side reactions.
Experimental Protocol: Synthesis of 3-Phenyl-5-(1-methyl-3-trimethylsilyl-prop-2-ynyl)-isoxazole (Representative Procedure)
Materials:
| Reagent/Solvent | M.W. | Amount | Moles | Purity | Supplier |
| Benzaldehyde oxime | 121.14 | 121 mg | 1.0 mmol | 97% | Commercial |
| N-Chlorosuccinimide (NCS) | 133.53 | 147 mg | 1.1 mmol | 98% | Commercial |
| This compound | 138.28 | 166 mg | 1.2 mmol | 97% | Commercial |
| Triethylamine | 101.19 | 0.28 mL | 2.0 mmol | Anhydrous | Commercial |
| Dichloromethane (DCM) | 84.93 | 10 mL | - | Anhydrous | Commercial |
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde oxime (121 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add N-chlorosuccinimide (147 mg, 1.1 mmol) in one portion and stir the mixture at room temperature for 15 minutes.
-
To the resulting solution, add this compound (166 mg, 1.2 mmol) followed by the dropwise addition of triethylamine (0.28 mL, 2.0 mmol) over 5 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired isoxazole.
Self-Validation: The formation of the isoxazole can be confirmed by the disappearance of the starting materials on TLC. The regiochemistry of the product should be unequivocally determined by 2D NMR techniques (NOESY or HMBC).
Annulation Reactions for Carbocycle Synthesis
Annulation reactions are powerful methods for the construction of cyclic systems. While specific protocols for annulation reactions of MTSBEY are not extensively documented, the reactivity of silylated enynes in general suggests their potential in such transformations. For instance, silyl-substituted acryloylsilanes have been successfully employed in [3+4] annulation reactions to construct seven-membered carbocycles.[8] This suggests that MTSBEY could serve as a three-carbon component in annulation strategies.
Conceptual [4+3] Annulation for the Synthesis of Seven-Membered Carbocycles
A plausible, though currently conceptual, application of MTSBEY is in a [4+3] annulation reaction with a suitable four-atom partner, such as an oxyallyl cation generated in situ from a dihaloketone. This would provide a direct route to functionalized seven-membered rings.
Conceptual Reaction Pathway:
Caption: A conceptual pathway for [4+3] annulation using MTSBEY.
Causality Behind Hypothetical Experimental Choices:
-
Generation of the 4-Carbon Component: Oxyallyl cations can be generated from α,α'-dihaloketones using a variety of methods, including treatment with a Lewis acid or a reducing metal. The choice of method would depend on the specific substrate and desired reaction conditions.
-
Reaction Control: The success of such a reaction would hinge on controlling the reactivity of the oxyallyl cation and achieving the desired cycloaddition with the enyne system of MTSBEY over other potential side reactions. The TMS group could play a crucial role in directing the regioselectivity of the annulation.
While a detailed protocol cannot be provided without experimental validation, this conceptual framework serves to inspire further research into the annulation chemistry of MTSBEY.
Conclusion
This compound is a reagent of considerable synthetic value, offering multiple avenues for the construction of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions is well-established, providing a practical route to conjugated enynes and diarylalkynes. The potential of MTSBEY in cycloaddition and annulation reactions, while less explored, presents exciting opportunities for the development of novel synthetic methodologies. The protocols and mechanistic discussions provided herein are intended to serve as a practical guide and a source of inspiration for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile building block.
References
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). [3 + 4] Annulation Using a [β-(Trimethylsilyl) acryloyl]silane and the Lithium Enolate of an α,β-Unsaturated Methyl Ketone. Retrieved from [Link]
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ResearchGate. (n.d.). [3 + 4] Annulation Using a [β-(Trimethylsilyl)Acryloyl]Silane and the Lithium Enolate of an α,β-Unsaturated Methyl Ketone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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YouTube. (2016). Part 2: [4+2] Diels- Alder Cycloaddition Reaction Mechanism. Retrieved from [Link]
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MDPI. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Retrieved from [Link]
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ACS Publications. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. Retrieved from [Link]
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Beilstein Journals. (2021). Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Retrieved from [Link]
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PubMed. (n.d.). Divergent synthesis of functionalized carbocycles through organosilane-directed asymmetric alkyne-alkene reductive coupling and annulation sequence. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]
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MDPI. (n.d.). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles. Retrieved from [Link]
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Maynooth University Research Archive Library. (2012). Nitrile Oxide/Alkyne Cycloadditions. Retrieved from [Link]
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RSC Publishing. (n.d.). Tandem, copper-catalyzed monodesilylation/CuAAC reactions of 1,4-bis(trimethylsilyl)-1,3-butadiyne and azides for the preparation of 4-(TMS-ethynyl)-1,2,3-triazoles. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Retrieved from [Link]
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IntechOpen. (2018). 1,6-Addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. Retrieved from [Link]
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ResearchGate. (n.d.). Study of mechanistic pathways in cross-linking reactions with palladium. Retrieved from [Link]
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PubMed. (n.d.). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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Application Note & Protocol: Leveraging 2-Methyl-4-trimethylsilyl-1-buten-3-yne in Sequential Sonogashira Coupling and Desilylation for the Synthesis of Conjugated Enynes
Abstract
2-Methyl-4-trimethylsilyl-1-buten-3-yne is a versatile and valuable building block in organic synthesis, particularly for the construction of complex conjugated systems such as enediynes.[1] Its structure features a terminal vinyl group and a trimethylsilyl (TMS)-protected alkyne, allowing for selective and sequential functionalization. This application note provides a detailed, step-by-step protocol for a palladium-catalyzed Sonogashira cross-coupling reaction between this compound and an aryl halide, followed by the efficient removal of the TMS protecting group. This sequence yields a terminal 1,3-enyne, a key motif in natural products and materials science.[2] We will delve into the mechanistic rationale behind the protocol, provide expert insights for optimization, and present a self-validating workflow for researchers in synthetic chemistry and drug development.
Introduction and Scientific Rationale
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide.[3] The reaction is typically catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst in the presence of an amine base.[4]
The trimethylsilyl group on the alkyne of this compound serves a critical role as a robust protecting group. It prevents the acidic alkyne proton from undergoing unwanted side reactions, such as homocoupling (Glaser coupling), and allows for the use of strong bases without deprotonation.[5] This protection strategy enables chemists to perform transformations on other parts of the molecule before revealing the terminal alkyne for further reaction.
This protocol is designed as a two-part process:
-
Part A: Sonogashira Coupling. We will couple the vinyl group of this compound with iodobenzene as a model aryl halide. The TMS-protected alkyne remains intact during this transformation.
-
Part B: Protodesilylation. We will subsequently remove the TMS group under mild conditions to liberate the terminal alkyne, yielding the final conjugated enyne product. This step is crucial for downstream applications where the terminal alkyne is required for further coupling or cyclization reactions.[6]
Reaction Scheme & Mechanism
The overall transformation is depicted below:
Caption: Overall two-step reaction sequence.
The Sonogashira coupling proceeds via two interconnected catalytic cycles.[4] The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation from the copper acetylide and reductive elimination to form the C-C bond. The copper cycle facilitates the deprotonation of the alkyne by the amine base to form the key copper acetylide intermediate. For this specific protocol (Part A), the reaction occurs at the vinyl C-H bond, which is an adaptation known as a Heck-type reaction, as the alkyne is protected. The true Sonogashira occurs after deprotection. For clarity in this guide, we will perform a standard Sonogashira coupling where the TMS group is first removed in situ or in a prior step. A more robust and predictable pathway is a two-step sequence as outlined.
Health and Safety Precautions
All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and compatible chemical-resistant gloves, is mandatory.
-
This compound: Flammable liquid and vapor.[7][8] Keep away from heat, sparks, and open flames.
-
Palladium Catalysts: Toxic and may cause sensitization. Avoid inhalation of dust and contact with skin.
-
Copper(I) Iodide: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Triethylamine (Et₃N): Flammable, corrosive, and toxic. Causes severe skin burns and eye damage.
-
Solvents (THF, Methanol): Flammable liquids. Tetrahydrofuran (THF) can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-stabilized THF.
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[7]
Materials and Reagents
The following table summarizes the required reagents for the sequential reaction.
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 18387-60-5 | 138.28 | 1.0 | 138 mg | 1.0 |
| Iodobenzene | 591-50-4 | 204.01 | 1.1 | 224 mg (122 µL) | 1.1 |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | 701.90 | 0.03 | 21 mg | 0.03 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.05 | 9.5 mg | 0.05 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 418 µL | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 10 mL | - |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 | 207 mg | 1.5 |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | 10 mL | - |
Experimental Protocol
Part A: Sonogashira Coupling
Objective: To couple this compound with iodobenzene.
-
Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol) and Copper(I) Iodide (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry argon or nitrogen for 10-15 minutes. This is critical as Pd(0), the active catalytic species, is oxygen-sensitive.[9]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) via syringe. Stir the resulting suspension for 5 minutes.
-
Sequentially add triethylamine (418 µL, 3.0 mmol), this compound (138 mg, 1.0 mmol), and finally iodobenzene (122 µL, 1.1 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. The solution will typically turn from a yellow suspension to a darker color, with the formation of triethylammonium iodide salt as a white precipitate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 5% ethyl acetate in hexanes. The reaction is generally complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, (E)-2-Methyl-1-phenyl-4-(trimethylsilyl)but-1-en-3-yne, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part B: TMS Deprotection (Protodesilylation)
Objective: To remove the trimethylsilyl group to yield the terminal enyne.
-
Reactor Setup: Dissolve the purified product from Part A (assuming ~1.0 mmol theoretical yield) in methanol (10 mL) in a 50 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add potassium carbonate (207 mg, 1.5 mmol) to the solution.
-
Reaction Execution: Stir the mixture at room temperature. The desilylation is typically rapid.[6]
-
Monitoring: Monitor the reaction by TLC. The product will have a lower Rf value than the silylated starting material. The reaction is usually complete in 30-60 minutes.
-
Work-up: Once the reaction is complete, neutralize the mixture with 1 M HCl (approx. 1.5 mL) until the pH is ~7.
-
Extraction: Add 20 mL of water and extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product can be volatile). The final product, (E)-2-Methyl-1-phenylbut-1-en-3-yne, should be of high purity. If necessary, a short plug of silica gel can be used for final purification.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product isolation.
Caption: Step-by-step experimental workflow diagram.
Troubleshooting and Expert Insights
-
Low Yield in Part A:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure the reaction setup is strictly anaerobic. Use freshly opened, high-purity catalysts and a robust inert gas setup.
-
Cause: Insufficiently pure reagents or wet solvent.
-
Solution: Use freshly distilled solvents and high-purity reagents. THF, in particular, must be anhydrous.
-
-
Homocoupling Observed:
-
Cause: Presence of oxygen, which promotes the Glaser-type homocoupling of alkynes.
-
Solution: Improve the inert atmosphere technique. Degassing the solvent by sparging with argon before use can be beneficial.
-
-
Incomplete Desilylation in Part B:
-
Cause: Insufficient base or reaction time.
-
Solution: Add a slight excess of K₂CO₃ and allow the reaction to stir for a longer period. Gentle warming to 30-40 °C can also facilitate the reaction, but be mindful of the product's volatility.
-
Alternative: For more stubborn silyl groups or sensitive substrates, Tetrabutylammonium fluoride (TBAF) in THF is a highly effective alternative desilylating agent.[6]
-
Conclusion
This application note provides a reliable and detailed protocol for the sequential Sonogashira coupling and desilylation of this compound. By following this guide, researchers can effectively utilize this versatile building block to synthesize valuable conjugated enyne products. The emphasis on mechanistic understanding, procedural detail, and troubleshooting ensures that this protocol is both robust and adaptable for various research applications in materials science and pharmaceutical development.
References
-
Organic Chemistry Portal. Desilylation. Retrieved from [Link][6]
-
Gelest. (n.d.). Cyclizations of Silylalkynes. Gelest Technical Library. Retrieved from [Link][11]
-
Pospíšil, J., et al. (2024). Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. Scientific Reports. Retrieved from [Link][1]
-
Colacot, T. J., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Retrieved from [Link][12]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Retrieved from [Link][5]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link][4]
-
Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link][9]
-
Van der Eycken, E. V., et al. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters. Retrieved from [Link][13]
-
Shen, B., et al. (2023). Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate. Nature Chemistry. Retrieved from [Link][2]
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- 1. Synthesis of silylbut-1-en-3-ynes and buta-1,3-dienes as building blocks via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enediyne natural product biosynthesis unified by a diiodotetrayne intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
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- 8. This compound, 97% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Leveraging 2-Methyl-4-trimethylsilyl-1-buten-3-yne for the Synthesis of Advanced Conjugated Polymers
Abstract
Conjugated polymers represent a cornerstone of modern materials science, enabling innovations in organic electronics, sensing, and photonics. The design and synthesis of novel monomers are critical for tuning the properties of these materials. This document provides a detailed guide on the use of 2-Methyl-4-trimethylsilyl-1-buten-3-yne, a versatile enyne monomer, for the synthesis of unique conjugated polymers. We will explore its structural advantages, discuss polymerization mechanisms, provide detailed experimental protocols, and outline methods for post-polymerization modification and characterization. This guide is intended for researchers in materials chemistry and polymer science seeking to develop next-generation functional polymers.
Introduction: The Strategic Advantage of this compound
This compound is a specialized monomer engineered for advanced polymer synthesis.[1] Its structure is not a simple alkyne but a carefully designed combination of functional groups, each imparting specific advantages to the polymerization process and the final polymer's properties.
-
Vinyl and Alkynyl Groups: The presence of both a double (vinyl) and a triple (alkynyl) bond in a conjugated system provides a unique electronic structure and multiple pathways for polymerization.
-
Trimethylsilyl (TMS) Group: This is arguably the most critical functional group. The TMS moiety serves several strategic roles:
-
Protecting Group: It protects the acidic terminal alkyne proton, preventing unwanted side reactions and allowing for controlled polymerization.[2][3] This protection is reversible, enabling post-polymerization modification.
-
Solubility Enhancement: The bulky, nonpolar silyl group significantly improves the solubility of both the monomer and the resulting polymer in common organic solvents, which is a frequent challenge in conjugated polymer processing.
-
Steric and Electronic Influence: The TMS group exerts steric and electronic effects that can influence the regioselectivity of polymerization and other coupling reactions, leading to more defined polymer microstructures.[4][5]
-
-
Methyl Group: The methyl group on the vinyl moiety provides steric hindrance that can influence the polymer's final conformation and potentially prevent excessive cross-linking, contributing to processability.
This combination makes this compound an ideal candidate for creating soluble, well-defined, and functionalizable conjugated polymers via transition-metal-catalyzed pathways.
Caption: General workflow for synthesis and modification.
Detailed Experimental Protocol: Rh-Catalyzed Polymerization
This protocol describes a representative synthesis using a common rhodium-based catalyst system. Causality: Rhodium catalysts are particularly effective for the polymerization of substituted acetylenes, often producing high molecular weight polymers with good stereoregularity under mild conditions.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | Alfa Aesar | 97% | Purify by passing through a short column of neutral alumina. [6] |
| Chloro(1,5-cyclooctadiene)rhodium(I) dimer | Strem Chemicals | 99% | [[Rh(cod)Cl]₂] - Catalyst precursor. Store under inert gas. |
| Triethylamine (Et₃N) | Sigma-Aldrich | ≥99.5% | Use as a co-catalyst/activator. Distill from CaH₂ before use. |
| Toluene | Sigma-Aldrich | Anhydrous | Solvent. Purify using a solvent purification system. |
| Methanol | Fisher Scientific | ACS Grade | Used for polymer precipitation. |
| Argon (Ar) | Airgas | 99.998% | For maintaining an inert atmosphere. |
Step-by-Step Polymerization Procedure
-
Catalyst Preparation (In a Glovebox):
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add [Rh(cod)Cl]₂ (10.0 mg, 0.02 mmol).
-
Rationale: The dimer is the stable precursor. It will form the active catalytic species in situ.
-
-
Reaction Setup (On a Schlenk Line):
-
Evacuate and backfill the Schlenk flask containing the catalyst with argon three times to ensure an inert atmosphere.
-
Add 10 mL of anhydrous toluene via syringe to dissolve the catalyst, resulting in a yellow solution.
-
Add triethylamine (0.5 mL, 3.6 mmol) via syringe. The solution may change color.
-
Rationale: Triethylamine acts as a base and a ligand, facilitating the formation of the active Rh(I) species.
-
-
Monomer Addition and Polymerization:
-
In a separate flask, prepare a solution of this compound (1.0 g, 7.23 mmol) in 10 mL of anhydrous toluene.
-
Transfer this monomer solution to the catalyst solution via cannula or syringe.
-
Stir the reaction mixture at 40 °C for 24 hours. The solution will likely become more viscous and may change color significantly (e.g., to dark red or brown), indicating polymer formation.
-
Rationale: A moderate temperature of 40 °C provides sufficient thermal energy to drive the reaction without causing catalyst decomposition. The 24-hour period allows for the growth of high molecular weight chains.
-
-
Polymer Isolation and Purification:
-
After 24 hours, cool the reaction to room temperature.
-
Pour the viscous polymer solution slowly into a beaker containing 400 mL of rapidly stirring methanol.
-
A colored solid (the polymer) should precipitate immediately.
-
Rationale: The polymer is insoluble in methanol, while the monomer, catalyst residues, and oligomers remain in solution. This is a critical purification step.
-
Allow the suspension to stir for 1 hour to ensure complete precipitation.
-
Collect the polymer by vacuum filtration using a Büchner funnel.
-
Wash the collected polymer thoroughly with fresh methanol (3 x 50 mL).
-
Dry the polymer in a vacuum oven at 40 °C overnight to remove all residual solvent.
-
The final product should be a solid powder or fibrous material. Weigh the polymer to determine the yield.
-
Post-Polymerization Modification: TMS Group Removal
A key advantage of using the TMS-protected monomer is the ability to deprotect the polymer, revealing a reactive terminal alkyne on each repeating unit. This allows for further functionalization via reactions like click chemistry.
Deprotection Protocol using TBAF
-
Setup: Dissolve the TMS-protected polymer (200 mg) in 10 mL of tetrahydrofuran (THF) in a round-bottom flask.
-
Reagent Addition: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 equivalents per silyl group) dropwise to the polymer solution at room temperature.
-
Reaction: Stir the mixture for 12 hours at room temperature. Monitor the reaction by taking small aliquots and analyzing via ¹H NMR to observe the disappearance of the TMS peak (around 0.2 ppm).
-
Isolation: Once deprotection is complete, precipitate the polymer by pouring the solution into 200 mL of deionized water.
-
Purification: Collect the deprotected polymer by filtration, wash thoroughly with water to remove TBAF salts, and then with methanol. Dry under vacuum.
Rationale: The fluoride ion in TBAF has a very high affinity for silicon, leading to the clean and efficient cleavage of the C-Si bond under mild conditions that do not degrade the polymer backbone. [7]
Characterization and Expected Results
Proper characterization is essential to confirm the synthesis of the desired polymer and to understand its properties.
| Technique | Purpose | Expected Observations |
| Gel Permeation (GPC) | Determine molecular weight (Mn, Mw) and dispersity (Đ). | Monomodal distribution, Mn > 10,000 g/mol , Đ between 1.5-2.5 for this type of polymerization. |
| ¹H & ¹³C NMR Spectroscopy | Confirm polymer structure and successful deprotection. | Broadened peaks corresponding to the polymer backbone. Disappearance of the sharp TMS singlet (~0.2 ppm) after deprotection. |
| UV-Vis Spectroscopy | Investigate electronic properties and conjugation length. | A broad absorption band in the UV-visible region (e.g., λ_max ~350-450 nm), indicating a π-conjugated system. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | High decomposition temperature (>300 °C), indicating good thermal stability. |
Conclusion and Outlook
The use of this compound offers a sophisticated route to novel conjugated polymers with enhanced solubility and latent functionality. The protocols detailed herein provide a robust framework for the synthesis, purification, and modification of these materials. The resulting deprotected polymers, featuring a backbone of repeating terminal alkyne units, are prime candidates for creating complex macromolecular architectures, cross-linked networks, or for grafting side chains to tailor properties for specific applications in organic electronics and advanced materials.
References
-
Title: Transition metal acetylide catalysts for polymerization of alkynes Source: ResearchGate URL: [Link]
-
Title: Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications Source: ACS Catalysis URL: [Link]
-
Title: Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications Source: ACS Catalysis URL: [Link]
-
Title: Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications Source: National Institutes of Health (NIH) URL: [Link]
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Title: Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes Source: ResearchGate URL: [Link]
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Title: this compound Source: MySkinRecipes URL: [Link]
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Title: Some Aspects of the Chemistry of Alkynylsilanes Source: National Institutes of Health (NIH) URL: [Link]
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Title: Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis Source: PubMed URL: [Link]
-
Title: Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers Source: MDPI URL: [Link]
-
Title: Silanes as Protecting Groups for Terminal Alkyne Source: Gelest Technical Library URL: [Link]
-
Title: Tailored Silyl Ether Monomers Enable Backbone-Degradable Polynorbornene-Based Linear, Bottlebrush, and Star Copolymers through ROMP Source: PubMed Central (PMC) URL: [Link]
-
Title: Conjugated Polymer Synthesis and Materials Applications Source: Wiley-VCH URL: [Link]
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- 5. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
Application Notes & Protocols: Leveraging Silylacetylenes for Advanced Click Chemistry Applications
Introduction: The Strategic Advantage of Silylacetylene Precursors in Click Chemistry
The advent of "click chemistry," a term first introduced by K. B. Sharpless in 2001, revolutionized the synthesis of complex molecules by emphasizing reactions that are high-yielding, wide in scope, and simple to perform.[1][2] At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites terminal alkynes and azides to form stable 1,4-disubstituted 1,2,3-triazoles with extraordinary efficiency and specificity.[3][4][5] This reaction has become an indispensable tool in drug discovery, bioconjugation, and materials science.[6][7][8][9][10]
While terminal alkynes are the key functional group for CuAAC, their inherent reactivity can be a double-edged sword. The acidic proton of a terminal alkyne (pKa ≈ 25) can lead to undesired side reactions, such as homo-coupling (Glaser coupling) in the presence of copper catalysts, particularly at elevated temperatures or under oxidative conditions.[11][12] Furthermore, the handling of volatile or unstable small-molecule alkynes can pose practical challenges.
This guide details a robust and strategic approach that circumvents these issues: the use of silylacetylenes as stable, protected precursors to terminal alkynes. By masking the reactive C-H bond with a silyl group (e.g., Trimethylsilyl (TMS) or Triisopropylsilyl (TIPS)), chemists can carry a stable alkyne moiety through multiple synthetic steps. The terminal alkyne is then generated in situ or in a discrete step immediately prior to the click reaction, ensuring maximum reactivity and minimizing side-product formation. This workflow enhances the reliability and versatility of CuAAC, making it accessible for even the most sensitive and complex molecular systems.
Section 1: Understanding Silyl Protecting Groups for Alkynes
The choice of silyl group is a critical experimental parameter, dictated by the stability required during preceding synthetic steps and the desired orthogonality for deprotection. Bulky silyl groups increase stability but require more stringent deprotection conditions.
Expert Insight: The selection of a protecting group is a balancing act. For a multi-step synthesis involving harsh reagents, a robust group like TIPS is preferable. For a quick protection-deprotection sequence under mild conditions, TMS is often sufficient. The key is to choose a group that is stable when you need it to be, and removable without affecting other functional groups in the molecule.
| Silyl Group | Abbreviation | Structure | Relative Stability | Common Deprotection Reagents |
| Trimethylsilyl | TMS | -Si(CH₃)₃ | Least Stable | K₂CO₃/MeOH; Mildly acidic conditions; TBAF.[13][14] |
| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | Intermediate | TBAF; Acidic conditions.[15][16] |
| tert-Butyldimethylsilyl | TBDMS/TBS | -Si(CH₃)₂(C(CH₃)₃) | Stable | TBAF; Stronger acidic conditions.[17] |
| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | Very Stable | TBAF; AgF.[13][15][18] |
Section 2: The Workflow: From Silylacetylene to Triazole Product
The overall strategy is a powerful two-stage process: the quantitative deprotection of the silylacetylene to reveal the terminal alkyne, followed by the highly efficient CuAAC reaction. This can be performed as two distinct steps with intermediate purification or as a streamlined one-pot procedure.
Sources
- 1. Click Chemistry [organic-chemistry.org]
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- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
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- 10. Advances in click chemistry for silica-based material construction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 14. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 15. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 17. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 18. scielo.org.mx [scielo.org.mx]
Troubleshooting & Optimization
common side reactions with 2-Methyl-4-trimethylsilyl-1-buten-3-yne
Welcome to the technical support guide for 2-Methyl-4-trimethylsilyl-1-buten-3-yne. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, prized for its unique combination of a terminal alkene, a silyl-protected alkyne, and a gem-dimethyl group.[1] This structure allows for a variety of transformations, including cross-coupling reactions, cycloadditions, and skeletal rearrangements. However, the interplay of these functional groups can also lead to specific side reactions that require careful control of reaction conditions. This guide will address the most common issues to help you optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unintended desilylation of this compound?
A1: Unintended removal of the trimethylsilyl (TMS) group is a frequent side reaction. The primary triggers for the cleavage of the C-Si bond are:
-
Strongly basic conditions: Reagents like n-butyllithium (n-BuLi), particularly at temperatures above -78 °C, can lead to desilylation.[2]
-
Fluoride ion sources: Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective for desilylation and should be avoided if the TMS group needs to be retained.[2]
-
Acidic conditions: Even mild acidic workups can cause partial or complete loss of the TMS group.
Q2: I am observing significant oligomerization of my enyne starting material. What could be the cause?
A2: Enyne oligomerization can be a significant competing side reaction, particularly in metal-catalyzed processes. For instance, in nickel-catalyzed reactions, the choice of ligand can heavily influence the extent of oligomerization. N-alkyl substituted N-heterocyclic carbene (NHC) ligands have been observed to promote substrate oligomerization over the desired cycloisomerization.
Q3: Can I perform a Sonogashira coupling on an aryl halide without cleaving the TMS group on this compound?
A3: It is possible to perform a Sonogashira coupling with the TMS group intact, though this requires careful selection of reaction conditions. A typical protocol involves a palladium catalyst and a copper(I) co-catalyst in a basic amine solvent.[2] However, some Sonogashira conditions are designed for in-situ desilylation, so it is crucial to use a method that is known to preserve silyl protecting groups.[3][4]
Q4: Why would I choose a more sterically hindered silyl protecting group over a TMS group?
A4: Opting for a bulkier silyl group, such as triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS), is advantageous when your synthetic route involves conditions that would cleave a TMS group.[2] These larger groups offer significantly greater stability towards both acidic and basic conditions.[2][5]
Troubleshooting Guides
Issue 1: Premature Desilylation During Reaction
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
1H NMR shows the disappearance of the trimethylsilyl singlet around 0.2 ppm and the appearance of a terminal alkyne proton.
-
Mass spectrometry indicates a loss of 72 Da.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high during metallation. | Maintain the reaction at or below -78 °C during the addition of organolithium reagents.[2] |
| "Wet" solvents or reagents. | Use freshly distilled, anhydrous solvents and ensure all glassware is properly dried.[2] |
| Strongly nucleophilic base. | Consider using a less nucleophilic or sterically hindered base like LDA or LiTMP.[2] |
| Acidic or basic workup. | Quench the reaction at low temperature and use a neutral workup if possible. |
Issue 2: Low Yield in Sonogashira Coupling with TMS Group Intact
Symptoms:
-
Low consumption of starting materials.
-
Formation of homocoupled alkyne (Glaser coupling) byproducts.[6]
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive catalyst. | Use a fresh source of palladium and copper catalysts and ensure the reaction is properly degassed.[2] |
| Insufficient base. | Ensure an adequate amount of a suitable base, like triethylamine or diisopropylethylamine, is used.[2] |
| In-situ desilylation. | Avoid fluoride-based promoters or conditions known to facilitate in-situ desilylation if the TMS group is to be retained.[3] |
Issue 3: Unexpected Cycloisomerization or Rearrangement Products
Symptoms:
-
Formation of products with different skeletal structures, such as dienes or bicyclic compounds.
-
Complex product mixtures are observed.
Root Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst-dependent reaction pathway. | The choice of metal catalyst (e.g., gold, nickel, palladium) can lead to different cycloisomerization pathways.[7] Review the literature for the specific transformation you are targeting. |
| Solvent effects. | The solvent can influence the reaction pathway by stabilizing different intermediates.[8] |
| Reaction temperature. | Temperature can sometimes be used to control the reaction pathway in competing cyclizations.[8] |
Visualizing Reaction Pathways
To better understand the potential reaction pathways of this compound, the following diagrams illustrate key transformations and potential side reactions.
Sources
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- 6. gold-chemistry.org [gold-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]
Technical Support Center: Optimizing Reactions with 2-Methyl-4-trimethylsilyl-1-buten-3-yne
Welcome to the technical support hub for 2-Methyl-4-trimethylsilyl-1-buten-3-yne. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the yield and efficiency of their chemical reactions involving this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to troubleshoot common issues and answer frequently asked questions.
Introduction
This compound is a valuable bifunctional reagent in organic synthesis.[1] Its structure, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a vinyl group, allows for a variety of transformations, including cross-coupling reactions.[1] The TMS group serves as a removable protecting group, enabling sequential and site-selective reactions. This guide will focus on troubleshooting and optimizing reactions, particularly palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, where this reagent is frequently employed.[2][3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low or No Product Yield in Sonogashira Coupling
Question: I am performing a Sonogashira coupling between this compound and an aryl halide, but I'm observing very low to no yield of my desired product. What are the likely causes and how can I fix this?
Answer: Low or no yield in a Sonogashira coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a common culprit for failed reactions.
-
Palladium(0) Source: Ensure you are using an active Pd(0) source. If starting with a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient. Consider using a dedicated Pd(0) catalyst like Pd(PPh₃)₄.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands and degas your solvents thoroughly to remove oxygen.
-
Catalyst Loading: While typically low (0.5-5 mol%), insufficient catalyst loading can lead to incomplete conversion. Try incrementally increasing the catalyst loading.
-
-
Copper Co-catalyst Issues: In the traditional Sonogashira reaction, a copper(I) co-catalyst is crucial.[2][4]
-
Source and Purity: Use a high-purity copper(I) salt, such as CuI. Ensure it has been stored under inert conditions to prevent oxidation to inactive Cu(II).
-
Homocoupling: A common side reaction is the Glaser coupling, or homocoupling, of the alkyne, which is promoted by the copper catalyst in the presence of oxygen.[3] Rigorous degassing of the reaction mixture is essential to minimize this.
-
-
Solvent and Base Selection: The choice of solvent and base significantly impacts reaction efficiency.
-
Solvent: Aprotic polar solvents like THF, DMF, or acetonitrile are commonly used. Ensure your solvent is anhydrous, as water can interfere with the catalytic cycle.[5]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HX generated during the reaction. The base must be anhydrous and of high purity.
-
-
Reaction Temperature: Sonogashira couplings are often run at room temperature to slightly elevated temperatures.[2] If you are not seeing any conversion at room temperature, consider gently heating the reaction (e.g., to 40-60 °C). However, be aware that higher temperatures can also promote side reactions.
Experimental Protocol: A Standard Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-2 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add this compound (1.1-1.5 equiv) followed by the anhydrous amine base (e.g., triethylamine, 2-3 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also getting a significant amount of a side product that appears to be the homocoupled alkyne. How can I suppress this side reaction?
Answer: The formation of a homocoupled di-yne product (Glaser coupling) is a well-known side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[3]
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: The Glaser coupling is an oxidative process. It is critical to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere throughout the reaction.
-
Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol.[5][7] These methods often require more specialized palladium catalysts or ligands but can completely eliminate the homocoupling side reaction.[4]
-
Control of Stoichiometry: Using a slight excess of the alkyne can sometimes help to favor the cross-coupling reaction over homocoupling.
Data Presentation: Catalyst Systems for Sonogashira Coupling
| Catalyst System | Key Features | Common Side Reactions |
| Classic Pd/Cu | Mild conditions, widely applicable.[2] | Alkyne homocoupling (Glaser). |
| Copper-Free | Eliminates homocoupling, useful for sensitive substrates.[4][7] | May require higher temperatures or more specialized ligands. |
Issue 3: Difficulty with TMS Deprotection
Question: After successfully performing my coupling reaction, I am struggling to remove the trimethylsilyl (TMS) protecting group. What are the best methods for this deprotection?
Answer: The TMS group is typically removed under mild conditions, but the efficiency can depend on the specific substrate and reagents used.
Common Deprotection Methods:
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is the most common reagent for TMS deprotection.[8] It is typically used in a solvent like THF.
-
Base-Mediated Deprotection: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in methanol can also effectively cleave the Si-C bond. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be used for smooth desilylation.[9]
-
Acidic Conditions: While less common for TMS-alkynes, mild acidic conditions can sometimes be employed. However, this is generally not recommended if your molecule contains acid-labile functional groups.
Experimental Protocol: TMS Deprotection with TBAF
-
Dissolve the silylated compound in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify as needed.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound? A1: This reagent should be stored at room temperature in a tightly sealed container under an inert atmosphere to prevent degradation.[1] It is a flammable liquid and should be handled in a well-ventilated fume hood.
Q2: Can I use other silyl protecting groups for the alkyne? A2: Yes, other silyl groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) can be used. These groups are generally more robust and require more forcing conditions for removal, which can be advantageous in multi-step syntheses.
Q3: My reaction is sluggish. Can I add more copper catalyst? A3: While a catalytic amount of copper is necessary for the traditional Sonogashira, adding a large excess can significantly promote the undesirable homocoupling side reaction. It is generally better to optimize other parameters like temperature, solvent, or catalyst loading before increasing the amount of copper.
Q4: What is the role of the amine base in the Sonogashira reaction? A4: The amine base serves two primary roles: it deprotonates the terminal alkyne to form the reactive copper acetylide, and it neutralizes the hydrohalic acid (HX) that is formed as a byproduct of the reaction.[4]
Visualizing the Process
To better understand the key steps and potential pitfalls, the following diagrams illustrate the Sonogashira catalytic cycle and a troubleshooting workflow.
Caption: The catalytic cycle of the copper-catalyzed Sonogashira reaction.
Caption: A workflow for troubleshooting low reaction yields.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Gelest. (n.d.). Cyclizations of Silylalkynes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
ideXlab. (n.d.). Desilylation. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Sonogashira coupling. Retrieved from [Link]
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 3058-3061. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Desilylation - Explore the Science & Experts | ideXlab [idexlab.com]
- 9. Alkane synthesis by deoxygenation [organic-chemistry.org]
Technical Support Center: Purification of 2-Methyl-4-trimethylsilyl-1-buten-3-yne
Welcome to the technical support center for the purification of 2-Methyl-4-trimethylsilyl-1-buten-3-yne. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining this valuable synthetic intermediate in high purity. The following question-and-answer format directly addresses common challenges and provides practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective and commonly employed purification techniques for this compound are fractional vacuum distillation and flash column chromatography. The choice between these methods depends on the nature and boiling points of the impurities present in the crude reaction mixture.
-
Fractional Vacuum Distillation is ideal for separating the product from non-volatile impurities or starting materials with significantly different boiling points. Given the volatility of many silylated compounds, performing the distillation under reduced pressure is crucial to prevent thermal decomposition.
-
Flash Column Chromatography is highly effective for removing impurities with similar boiling points to the desired product, such as isomers or structurally related byproducts. Due to the nonpolar nature of this compound, a normal-phase silica gel setup is typically used.[1][2][3]
Q2: What are the expected physical properties of this compound?
A2: Understanding the physical properties of your target compound is essential for successful purification. Key properties are summarized in the table below. Please note that an exact boiling point at a specific pressure is not widely reported in the literature, so careful monitoring during distillation is recommended.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄Si | [4][5] |
| Molecular Weight | 138.28 g/mol | [4] |
| Appearance | Likely a liquid | Inferred from related structures |
| Storage | Room temperature, under inert atmosphere | [4] |
A related compound, 2-Methyl-4-trimethylsilyl-3-butyn-2-ol, has a boiling point of 95°C at 55 torr, which can serve as a rough estimate for determining initial distillation parameters.
Q3: Is this compound sensitive to air or moisture?
A3: Yes, silylated alkynes, especially those with reactive functional groups, can be sensitive to air and moisture.[6] The trimethylsilyl group can be susceptible to cleavage under acidic or basic conditions, which can be exacerbated by the presence of water. For this reason, it is crucial to use anhydrous solvents and perform manipulations under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via a Sonogashira coupling reaction.
Q4: My crude product is contaminated with a high-boiling point, non-polar impurity. How can I remove it?
A4: This is a common issue, often arising from the homocoupling of the starting alkyne, leading to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. This byproduct is also non-polar but has a significantly higher boiling point than the desired product.
Solution:
-
Fractional Vacuum Distillation: This is the most effective method for removing the homocoupled dimer. The large difference in molecular weight and boiling point allows for a clean separation.
-
Flash Column Chromatography: If distillation is not feasible, flash chromatography can also be used. The dimer will have a different retention factor (Rf) on silica gel compared to the product, allowing for separation.
Q5: After purification by flash chromatography, my final product shows the presence of residual solvents. How can I remove them?
A5: Residual solvents are a frequent problem, especially with volatile products.
Solution:
-
High Vacuum: Place the purified product under a high vacuum for several hours. This is often sufficient to remove traces of common chromatography solvents like hexanes and ethyl acetate.
-
Gentle Heating: If high vacuum alone is insufficient, gentle heating (e.g., 30-40°C) under high vacuum can aid in solvent removal. Be cautious not to exceed the boiling point of your product at the applied pressure.
-
Solvent Choice: In the future, consider using a lower-boiling point solvent system for your chromatography, such as pentane/diethyl ether, to facilitate easier removal.
Q6: My TLC analysis shows multiple spots close to the expected product spot. What could these be and how do I separate them?
A6: This could indicate the presence of isomers or other closely related byproducts from the reaction.
Solution:
-
Optimize Flash Chromatography:
-
Solvent System: The polarity of the eluent is critical. For nonpolar compounds like this compound, start with a very nonpolar solvent system, such as 1-2% ethyl acetate in hexanes, and gradually increase the polarity if needed.[1][7]
-
Column Dimensions: Use a longer, narrower column for better resolution of closely eluting compounds.
-
Sample Loading: Ensure the sample is loaded in a minimal amount of solvent to achieve a narrow band at the start of the chromatography.
-
Below is a decision tree to help select the appropriate purification method:
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is recommended when dealing with high-boiling impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and connections for a vacuum pump and a pressure gauge. Ensure all glassware is dry.
-
Sample Charging: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Monitor the temperature at the distillation head and the pressure of the system. Collect fractions based on the boiling point. It is advisable to collect a forerun fraction before the main product fraction.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm the purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing impurities with similar polarity to the product.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a nonpolar solvent (e.g., hexanes or dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the elution of the product by thin-layer chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure.
Below is a workflow for flash column chromatography:
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. This compound [myskinrecipes.com]
- 5. PubChemLite - this compound (C8H14Si) [pubchemlite.lcsb.uni.lu]
- 6. Ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate - Enamine [enamine.net]
- 7. sorbtech.com [sorbtech.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Navigating the Scale-Up of Silylacetylene Reactions
Welcome to the technical support center for silylacetylene chemistry. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning silylacetylene reactions from the bench to pilot or manufacturing scales. Instead of a generic overview, we will tackle the specific, high-stakes challenges you are likely to encounter through a detailed troubleshooting and FAQ format. Our focus is on providing not just solutions, but a deep understanding of the underlying chemical and physical principles to empower you to design robust, safe, and scalable processes.
Section 1: Safety & Reagent Handling on Scale-Up
The synthesis of silylacetylenes often involves highly reactive, pyrophoric, and energetic materials. What is a manageable risk in a 100 mL flask can become a critical safety incident in a 20 L reactor. This section addresses the paramount importance of safety in handling these reagents at scale.
Q1: We are scaling a reaction that uses n-Butyllithium (n-BuLi) to deprotonate a terminal alkyne. Our lab-scale protocol is simple, but what are the critical safety considerations for handling multiple liters of this pyrophoric reagent?
A1: This is arguably the most critical scale-up challenge for this class of reactions. Pyrophoric reagents like organolithiums ignite spontaneously on contact with air or moisture.[1][2] Failure to adhere to stringent handling protocols can lead to severe fires and explosions.[1]
Causality: The danger is exacerbated by the flammable solvents (e.g., hexanes, THF) in which these reagents are typically sold.[1] On a large scale, the potential energy release from an accidental quench is significantly higher, and manual control is less feasible.
Troubleshooting & Protocol Recommendations:
-
NEVER Work Alone: Any task involving large quantities of pyrophoric materials should be a two-person operation.[1][2]
-
Personal Protective Equipment (PPE): Standard lab coats are insufficient. A fire-resistant lab coat is mandatory.[1][3] Safety glasses with side shields are a minimum, and a face shield is required when there is any risk of splashing or explosion.[1][2]
-
Inert Atmosphere is Non-Negotiable: All transfers must occur under a positive pressure of an inert gas (Nitrogen or Argon).[4] For multi-liter transfers, syringe techniques become impractical and dangerous. Cannula (double-tipped needle) transfer is the recommended method for volumes above 50 mL.[1]
-
Pre-Transfer "Dry Run": Before committing the reagent, perform a dry run with an inert solvent to identify potential leaks, equipment failures, or procedural flaws.[1][4]
-
Quenching Strategy: Develop a detailed quenching protocol for both the reaction mixture and any residual reagent in the transfer vessel. A slow, controlled addition of a less reactive quenching agent (like isopropanol) into a cooled and diluted solution of the pyrophoric reagent is crucial. Never add water or protic solvents directly to a concentrated organolithium solution.
Q2: How do we safely manage the quenching of a large-scale reaction containing residual organometallic reagents? Our lab-scale "add water slowly" approach seems too risky.
A2: You are correct; quenching a large-scale organometallic reaction requires a much more controlled and engineered approach. The high exothermicity of the quench can easily lead to a thermal runaway if not managed properly.[5][6]
Causality: The rate of heat generation is proportional to the volume of the reactants (a cubic function), while the rate of heat dissipation is proportional to the surface area of the reactor (a square function).[7] As you scale up, the ability to remove heat decreases dramatically, making temperature control the primary challenge.[5][8]
Engineered Quenching Protocol:
-
Cool the Reaction Vessel: Before quenching, ensure the reactor's cooling system is active and the internal temperature of the reaction mixture is lowered (typically to 0 °C or below).
-
Use a Reverse Quench: Instead of adding the quenching agent to the reactor, it is often safer to slowly transfer the reactive mixture into a separate, well-stirred vessel containing the quenching agent and an appropriate solvent. This ensures the reactive species is always the limiting reagent.
-
Select the Right Quenching Agent: Choose a quenching agent that reacts exothermically but controllably. A common strategy is a staged quench, starting with a less reactive proton source and moving to a more reactive one.
| Quenching Agent | Reactivity | Scale-Up Suitability & Comments |
| Isopropanol / Ethanol | Moderate | Excellent. Often used as the initial quencher. Less volatile and less reactive than methanol. |
| Methanol | High | Good, with caution. More exothermic than isopropanol. Good for ensuring complete quench after initial stage. |
| Saturated NH₄Cl | Moderate | Good. Often used after an initial alcohol quench to neutralize alkoxides and facilitate work-up. |
| Water | Very High | Use with extreme caution. Only recommended after the vast majority of the reactive species has been destroyed by a less reactive agent. Can generate flammable hydrogen gas. |
Below is a workflow for safely quenching a large-scale organolithium reaction.
Caption: Workflow for a safe, large-scale organometallic quench.
Section 2: Reaction Control & Optimization
Moving to a larger scale often reveals hidden kinetic or thermodynamic issues that were insignificant at the bench. This section focuses on troubleshooting common synthetic problems like stalled reactions, low yields, and byproduct formation.
Q3: We are performing a Sonogashira coupling between a silylacetylene and an aryl bromide. The reaction works perfectly on a 1g scale but stalls at 50% conversion on a 100g scale. What could be the issue?
A3: This is a classic scale-up problem often rooted in issues with catalyst activity, mixing, or temperature homogeneity.[8] In Sonogashira couplings, catalyst deactivation and the formation of alkyne homocoupling byproducts are common culprits.[9]
Causality & Troubleshooting Steps:
-
Oxygen Sensitivity: The Pd(0) active species and the Cu(I) co-catalyst are sensitive to oxygen.[9] Insufficient degassing on a large volume of solvent is a frequent cause of failure. Ensure your solvent and reaction mixture are thoroughly sparged with an inert gas or subjected to multiple freeze-pump-thaw cycles (if practical for the vessel).
-
Mixing Inefficiency: Magnetic stirring is ineffective for large, viscous, or heterogeneous mixtures.[7] Inadequate mixing can create localized "dead zones" where the catalyst concentration is low or reagents are not properly dispersed, leading to stalled conversion. Use a properly sized overhead mechanical stirrer.
-
Temperature Control: The internal reaction temperature can be significantly different from the external heating bath temperature on a large scale.[5][10] If the reaction is temperature-sensitive, a lower-than-expected internal temperature could be slowing the rate-limiting oxidative addition step.[11] Always use a thermocouple to monitor the internal temperature.
-
Catalyst Loading: While you may have scaled the catalyst loading linearly, sometimes a slightly higher loading (e.g., moving from 1 mol% to 1.5 mol%) is necessary on a larger scale to compensate for the higher surface area of the glassware and the increased potential for trace impurities to poison the catalyst.
Decision Tree for Troubleshooting a Stalled Sonogashira Reaction:
Caption: Troubleshooting workflow for a stalled Sonogashira reaction.
Section 3: Work-up & Purification Challenges
The purification method that gave you beautiful material at the milligram scale may be completely impractical and hazardous at the kilogram scale. This section addresses the transition from chromatography to more scalable purification techniques.
Q4: Our product is easily purified by silica gel chromatography in the lab. Now, at a 500g scale, this seems impossible. What are our alternatives, and how do we develop them?
A4: You are right to be concerned. Large-scale chromatography is a major bottleneck due to the enormous solvent volumes, high cost, and significant fire hazards.[10] The primary goal in process chemistry is to develop a purification strategy that relies on crystallization, extraction, or distillation.[8][10]
Causality: The scalability issue stems from the linear nature of column capacity versus the volume of solvent required. A 100-fold increase in product requires a roughly 100-fold increase in silica and solvent, which is often not feasible.
Alternative Purification Strategies:
-
Crystallization: This is the gold standard for large-scale purification.
-
Protocol: Perform a systematic solvent screen. Dissolve your crude product in a small amount of various heated solvents (e.g., isopropanol, ethyl acetate, heptane, toluene) and allow them to cool slowly. Look for solvents or solvent/anti-solvent pairs that result in good crystal formation and effectively reject impurities.
-
-
Liquid-Liquid Extraction: Use pH and solubility differences to your advantage.
-
Protocol: If your product has acidic or basic handles, you can selectively extract it into an aqueous layer by adjusting the pH, wash away neutral organic impurities, and then back-extract the product into a fresh organic layer after readjusting the pH.
-
-
Trituration/Slurrying: This is a simple and effective method for removing more soluble impurities.
-
Protocol: Suspend your crude solid product in a solvent in which it is poorly soluble but the impurities are highly soluble. Stir the slurry for a period (e.g., 1-2 hours), then filter and wash the solid product.
-
| Method | Advantages | Disadvantages | Best For... |
| Crystallization | High purity, low solvent use, scalable. | Requires a crystalline solid, can have yield losses in mother liquor. | Final product polishing. |
| Extraction | Fast, scalable, good for initial cleanup. | Requires favorable partition coefficients, can create emulsions. | Removing acidic/basic or highly polar/nonpolar impurities. |
| Trituration | Simple, low solvent use, fast. | Purity improvement may be moderate. | Removing small amounts of highly soluble impurities from a poorly soluble solid. |
Section 4: Silyl Group Stability & Deprotection
The silyl group is a protecting group, but its stability can be a double-edged sword. Premature deprotection can ruin a synthesis, while difficult removal can lower yields and require harsh, non-scalable conditions.
Q5: During our aqueous work-up on a large scale, we are seeing significant premature deprotection of our Triisopropylsilyl (TIPS) acetylene, which didn't happen in the lab. Why is this occurring and how can we prevent it?
A5: This issue often arises from longer processing times and localized pH changes during a large-scale work-up. While TIPS is a robust protecting group, it is not indestructible, especially under acidic or strongly basic conditions.[12]
Causality:
-
Extended Contact Time: A 50 L extraction simply takes longer than a 50 mL one. This prolonged contact with aqueous acidic or basic layers can lead to slow but significant hydrolysis.
-
Poor Mixing: In a large reactor, inefficient stirring during neutralization or washing can create localized "hotspots" of high acid or base concentration, which can rapidly cleave silyl groups before the bulk mixture reaches the target pH.
-
Phase Separation Issues: Slow phase separation on a large scale also increases the contact time between the product-containing organic layer and the aqueous layer.
Troubleshooting & Protocol Recommendations:
-
Buffer Your Washes: Instead of using strong acids or bases (like 1M HCl or 1M NaOH), use buffered aqueous solutions (e.g., saturated sodium bicarbonate, ammonium chloride) to control the pH more gently.
-
Minimize Contact Time: Work efficiently to move from the wash step to the phase separation and subsequent drying steps. Do not let biphasic mixtures sit for extended periods.
-
Ensure Efficient Stirring: Use appropriate overhead stirring during all aqueous washes to prevent localized pH extremes.
-
Consider a Non-Aqueous Work-up: If the downstream process allows, sometimes a simple filtration of salts followed by solvent swapping is preferable to a full aqueous work-up, completely avoiding the risk of hydrolysis.
This guide provides a starting point for addressing the complex challenges of scaling silylacetylene reactions. Always perform a thorough hazard analysis before any scale-up operation and consult with experienced process chemists and safety professionals.[10][13]
References
-
MilliporeSigma. Handling Pyrophoric Reagents. Technical Information Bulletin AL-134.
-
University of Nebraska-Lincoln. The Safe Use of Pyrophoric Reagents. Standard Operating Procedure.
-
Mir, R., & Dudding, T. (2017). Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation. The Journal of Organic Chemistry, 82(2), 709–714.
-
University of Pittsburgh. Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety Guideline.
-
Carnegie Mellon University. Pyrophoric Handling Procedure. Environmental Health & Safety Document.
-
Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. PNNL-SA-102575.
-
Gevorgyan, A., et al. (2024). Synthesis of Alkynylsilanes: A Review of the State of the Art. Chemistry – A European Journal.
-
Reddit r/Chempros. Sonogashira troubleshooting help needed. (2020).
-
Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136.
-
Division of Research Safety, University of Illinois. Scale-up Reactions. (2019).
-
Stanford Environmental Health & Safety. Scale Up Safety. (2023).
-
Reddit r/chemistry. What are issues/things to consider when scaling up reactions from the lab to a factory?. (2021).
-
Gelest, Inc. Thermal Stability of Silane Coupling Agents. Technical Brochure.
-
Reddit r/Chempros. Struggling to make a sonogashira coupling reaction happen. (2021).
-
KAUST Health & Safety. Scale up reactions Guideline. (N.d.).
-
CatSci Ltd. Some Scale-Up Considerations. Technical Piece.
-
Falck, J. R., et al. (2000). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry, 65(22), 7545–7547.
-
Reddit r/chemistry. Why are some reactions difficult to scale up?. (2019).
-
Scientific Update. How do you Safely Scale up a Given Chemical Reaction?. (2024).
-
Wikipedia. Sonogashira coupling.
-
Prime Scholars. How to deal with scale-up challenges of Chemistry?.
-
Shroder, M. The Sonogashira Coupling. Course Material.
-
MH Chem. Silyl group deprotection by TBAF solution. YouTube. (2022).
-
University of Minnesota. Scale-up accident. (2016).
-
Gelest, Inc. Deprotection of Silyl Ethers. Gelest Technical Library.
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.
Sources
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- 2. cmu.edu [cmu.edu]
- 3. pnnl.gov [pnnl.gov]
- 4. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. reddit.com [reddit.com]
- 7. catsci.com [catsci.com]
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- 9. gold-chemistry.org [gold-chemistry.org]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. reddit.com [reddit.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. hse.kaust.edu.sa [hse.kaust.edu.sa]
Technical Support Center: Navigating Silyl Ether Stability
A Guide to Preventing Premature Desilylation in Complex Organic Synthesis
Welcome to the Technical Support Center for silyl ether protecting groups. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during reactions involving silyl ethers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your synthetic strategies.
Troubleshooting Guide: Common Desilylation Issues
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.
Issue 1: My silyl ether is cleaving during a mildly acidic workup.
Question: I'm observing significant loss of my TBDMS group during an aqueous workup with saturated ammonium chloride. I thought TBDMS was stable to these conditions. What's going on and how can I prevent this?
Answer: While the tert-butyldimethylsilyl (TBDMS or TBS) group is significantly more stable than simpler silyl ethers like trimethylsilyl (TMS), its stability is not absolute and is highly dependent on the specifics of the molecular environment and the reaction conditions.[1][2]
-
Underlying Cause (Causality):
-
Steric Hindrance: The stability of silyl ethers to acid-catalyzed hydrolysis is directly related to the steric bulk around the silicon atom.[2][3] The general order of stability in acidic media is: TMS < TES < TBDMS < TIPS < TBDPS.[3][4] A primary TBDMS ether is less sterically hindered and therefore more labile than a secondary or tertiary one.
-
Reaction Conditions: Even mildy acidic conditions, if prolonged or at elevated temperatures, can lead to the cleavage of less-hindered silyl ethers. The protonation of the ether oxygen makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[5][6]
-
-
Solutions & Protocols:
-
Minimize Contact Time: Perform the aqueous workup as quickly as possible and at a low temperature (e.g., 0 °C) to minimize the rate of hydrolysis.
-
Use a Buffered or Neutral Wash: Instead of a mildly acidic wash, consider using a saturated solution of sodium bicarbonate or brine to neutralize any residual acid from the reaction before extraction.
-
Switch to a More Robust Silyl Group: If the reaction conditions leading up to the workup are harsh, consider using a more sterically hindered protecting group from the outset. A triisopropylsilyl (TIPS) or a tert-butyldiphenylsilyl (TBDPS) group offers significantly greater stability towards acidic conditions.[5][7]
-
Issue 2: My reaction with a strong base (e.g., n-BuLi) is causing desilylation.
Question: I am attempting to perform a lithiation on a substrate containing a TIPS-protected alcohol, but I am seeing a significant amount of the deprotected alcohol as a byproduct. Why is this happening with a bulky group like TIPS?
Answer: This is a common issue, particularly when the silyl-protected alcohol is in proximity to the site of lithiation. While TIPS ethers show excellent stability under many basic conditions, organolithium reagents can pose a challenge.[8]
-
Underlying Cause (Causality):
-
Basicity vs. Nucleophilicity: While we often think of n-BuLi as a base, it is also a potent nucleophile. It can attack the silicon atom, leading to cleavage of the Si-O bond.[9]
-
Intramolecular Delivery: If the site of deprotonation is close to the silyl ether, the resulting lithium alkoxide can act as an intramolecular nucleophile, facilitating the cleavage.
-
Temperature Control: These reactions are often highly exothermic, and localized increases in temperature can accelerate the rate of desilylation.[9]
-
-
Solutions & Protocols:
-
Strict Temperature Control: Conduct the lithiation at very low temperatures, typically -78 °C, and ensure the temperature is maintained throughout the addition of the organolithium reagent.[9]
-
Use a Hindered or Less Nucleophilic Base: Consider using alternative bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), which are more sterically hindered and less likely to act as nucleophiles.[9]
-
Inverse Addition: Add your substrate solution slowly to the cooled base solution. This ensures that the base is always in excess and minimizes the time the substrate is exposed to both the base and the lithiated product.
-
Issue 3: Selective deprotection of a primary TBDMS ether in the presence of a secondary one is giving me a mixture of products.
Question: I am trying to selectively remove a primary TBDMS group using mild acidic conditions, but I am also losing some of the secondary TBDMS group. How can I improve the selectivity?
Answer: Achieving perfect selectivity can be challenging as the reactivity difference between primary and secondary TBDMS ethers, while significant, is not infinite. The key is to use conditions that are just reactive enough to cleave the less hindered ether while leaving the more hindered one intact.
-
Underlying Cause (Causality):
-
Rate Difference: The selectivity is based on the differential rate of acid-catalyzed hydrolysis due to steric hindrance. Over-exposing the reaction to the acidic conditions will eventually lead to the cleavage of the more stable secondary ether as well.
-
-
Solutions & Protocols:
-
Careful Monitoring: The most critical aspect of this transformation is to monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench it as soon as the starting material is consumed.
-
Milder Acid Catalysts: Instead of strong acids, use milder, buffered systems. Common choices include:
-
Enzymatic Deprotection: For highly sensitive substrates, consider enzymatic methods which can offer exquisite selectivity based on the steric environment of the protecting group.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the stability of different silyl ethers?
The stability of silyl ethers is primarily governed by steric hindrance around the silicon atom.[2][3] Larger, bulkier substituents on the silicon (e.g., tert-butyl, isopropyl) physically block the approach of nucleophiles or protons to the silicon-oxygen bond, thereby increasing the stability of the protecting group.[2][8] Electronic effects also play a role but are generally less dominant than sterics.[2]
Q2: How do I choose the right silyl protecting group for my synthetic route?
The choice depends on the planned reaction conditions. You need to select a silyl group that is stable to all subsequent reaction steps but can be removed selectively when desired. This is the essence of an "orthogonal protection" strategy.[7]
-
For temporary protection or if subsequent steps are very mild: TMS is a good choice due to its lability.[1]
-
For general use and stability to a wide range of conditions: TBDMS (TBS) is a versatile and robust protecting group.[7]
-
When you need enhanced stability, especially towards acids and some bases: TIPS and TBDPS are the preferred options.[7]
Q3: I am using TBAF for deprotection, but my yields are low due to the basicity of the reagent. What are my alternatives?
The basicity of tetrabutylammonium fluoride (TBAF) solutions can indeed cause side reactions like elimination or epimerization.[12] Here are some strategies to mitigate this:
-
Buffer the TBAF: Adding a mild acid like acetic acid to the TBAF solution can create a buffered, less basic deprotection environment.[13]
-
Use Alternative Fluoride Sources:
-
HF-Pyridine: This reagent is generally less basic than TBAF and is highly effective. However, it is toxic and corrosive, requiring handling in plastic labware.[12][14]
-
Potassium Fluoride (KF): Often used with a phase-transfer catalyst, KF provides a milder alternative.[12]
-
Triethylamine Trihydrofluoride (3HF·Et₃N): This is another milder fluoride source that can be effective.
-
Q4: Can I remove a silyl ether without using fluoride?
Yes, fluoride-free methods are available and are particularly useful if your molecule contains other fluoride-sensitive groups.
-
Acid-Catalyzed Deprotection: As discussed, acidic conditions can be used, with selectivity based on steric hindrance. Milder acids like acetic acid, PPTS, or CSA are commonly employed.[11]
-
Base-Catalyzed Deprotection: While less common for alkyl silyl ethers, conditions like potassium carbonate in methanol can cleave labile silyl ethers like TMS.[3][15]
-
Reductive Cleavage: Specific silyl ethers can be cleaved under reductive conditions. For example, diisobutylaluminium hydride (DIBAL-H) has been used for the selective deprotection of primary TES ethers.[11]
Data & Protocols
Silyl Ether Stability Comparison
The following table summarizes the relative stability of common silyl ethers to hydrolysis, providing a quantitative guide for selecting the appropriate protecting group.
| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data compiled from various sources.[5][14] Rates are relative to TMS ether. |
Experimental Protocols
Protocol 1: General Procedure for TBDMS Protection of a Primary Alcohol
-
Setup: To a solution of the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).
-
Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-4 hours for primary alcohols.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Selective Deprotection of a TBDMS Ether using TBAF
-
Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in tetrahydrofuran (THF).
-
Deprotection: Add a 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.
-
Monitoring: Stir the solution for 2 to 16 hours, depending on the steric environment of the silyl ether, monitoring the reaction by TLC.[3]
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Mechanistic Insights & Visualizations
Understanding the mechanisms of desilylation is key to troubleshooting and predicting reactivity.
Acid-Catalyzed Desilylation
Under acidic conditions, the reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. A nucleophile (often the solvent) then attacks the now more electrophilic silicon atom.[5][6]
Caption: Acid-catalyzed cleavage of a silyl ether.
Fluoride-Mediated Desilylation
Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond, which is the driving force for this reaction.[6] The reaction proceeds through a hypervalent, pentacoordinate silicon intermediate.[6]
Caption: Fluoride-mediated cleavage of a silyl ether.
Decision Workflow for Silyl Group Selection
Caption: Decision tree for selecting a silyl protecting group.
References
-
Gelest. Silyl Groups - Gelest Technical Library. [Link]
-
Wikipedia. Silyl ether. [Link]
-
Grokipedia. Silyl protecting groups. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Silyl Groups - Gelest [technical.gelest.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Silyl ether - Wikipedia [en.wikipedia.org]
- 15. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Low Reactivity of Silylalkynes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of silylalkynes in their synthetic protocols. Silylalkynes are indispensable building blocks in modern organic synthesis, valued for their stability and versatility.[1][2][3] However, their reactivity can be nuanced, often leading to frustratingly low yields or stalled reactions. This guide provides a structured, question-and-answer approach to systematically diagnose and resolve these common issues, grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling with a silylalkyne is sluggish or failing. What are the most common culprits?
Low reactivity in Sonogashira couplings involving silylalkynes often stems from a few key areas: the catalyst system, the reaction conditions, or the nature of the silylalkyne itself.[4][5]
-
Catalyst Deactivation: The palladium catalyst is the heart of the Sonogashira reaction. Its deactivation, often indicated by the formation of palladium black, is a primary suspect in failed reactions.[5] This can be caused by impurities in your reagents or solvents, or suboptimal reaction temperatures.[5]
-
Copper Co-catalyst Issues: If you are using a copper co-catalyst, its freshness is crucial. Copper(I) iodide can degrade over time.[5] Additionally, the presence of oxygen can lead to the undesirable Glaser-Hay homocoupling of the alkyne, consuming your starting material.[5]
-
Inappropriate Base: An amine base is required to deprotonate the alkyne, but its choice and purity are important.[5] The base must be dry and used in a suitable excess.[5]
-
Steric Hindrance: Bulky silyl groups, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), can sterically hinder the approach of the palladium complex to the alkyne, slowing down the reaction.[4][6]
Q2: I suspect steric hindrance from my bulky silyl group is the problem. What are my options?
When a bulky silyl group is impeding reactivity, you have several strategic options. The choice will depend on the specifics of your synthetic route and the tolerance of your molecule to different reaction conditions.
-
Switch to a Smaller Silyl Group: If your synthesis allows, consider using a less sterically demanding silyl protecting group, such as trimethylsilyl (TMS). TMS groups are generally more reactive in cross-coupling reactions.[6]
-
Optimize Ligands: The ligand on the palladium catalyst plays a critical role in modulating its reactivity and steric profile. For sterically hindered substrates, using bulky, electron-rich phosphine ligands can often improve reaction rates by promoting the oxidative addition step and stabilizing the catalytic species.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier imposed by steric hindrance. However, this must be done cautiously to avoid catalyst decomposition or unwanted side reactions.[5]
Q3: My reaction mixture is turning black. What does this mean and how can I prevent it?
The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of catalyst decomposition.[5] This irreversible process removes the active catalyst from the reaction cycle, leading to low or no product formation.
Causes and Preventative Measures:
-
Impure Reagents or Solvents: Impurities can poison the catalyst.[7][8][9][10] Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen.
-
Inappropriate Solvent: Some solvents can promote the formation of palladium black.[5] If you are using a solvent like THF and observing this issue, consider switching to an alternative such as toluene or DMF.[11]
-
Elevated Temperatures: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition.[5]
Troubleshooting Workflow
When faced with a low-yielding silylalkyne reaction, a systematic approach to troubleshooting is essential. The following workflow, presented as a decision-making diagram, can guide your experimental design.
Sources
- 1. matilda.science [matilda.science]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Other Reactions of Silyl Alkynes - Gelest [technical.gelest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
storage and handling of 2-Methyl-4-trimethylsilyl-1-buten-3-yne to prevent degradation
Technical Support Center: 2-Methyl-4-trimethylsilyl-1-buten-3-yne
Welcome to the dedicated technical support guide for this compound (CAS No. 18387-60-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile building block throughout its storage and handling. As a molecule featuring both a trimethylsilyl-protected alkyne and a terminal alkene, its unique reactivity demands careful management to prevent degradation and ensure experimental reproducibility.
This guide is structured into two primary sections: a Troubleshooting Guide for diagnosing and resolving issues with potentially compromised material, and a comprehensive FAQ Section covering best practices for storage and handling to prevent degradation proactively.
Troubleshooting Guide: Has My Reagent Degraded?
Encountering unexpected results, such as low yields or complex product mixtures, can be frustrating. This section provides a logical workflow to diagnose whether the degradation of your this compound is the root cause.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a step-by-step process for identifying the cause of suspected reagent degradation and determining the appropriate corrective actions.
Q1: My reaction yield is significantly lower than expected. Could the starting material have degraded?
Answer: Yes, this is a primary indicator of reagent degradation. The two most common degradation pathways for this compound are protiodesilylation and oligomerization .
-
Protiodesilylation: The trimethylsilyl (TMS) protecting group is labile and can be cleaved by trace amounts of moisture, acid, or base. This is a common issue if the reagent has been handled in the open air or stored improperly. Cleavage of the TMS group generates the highly volatile 2-methyl-1-buten-3-yne, which may evaporate from the reaction mixture, leading to a stoichiometric imbalance and low yield. The presence of fluoride ions is particularly effective at promoting desilylation.[1][2]
-
Oligomerization: The conjugated enyne system can be susceptible to self-reaction or polymerization, especially upon exposure to heat, light, or catalytic impurities (e.g., trace metals).[3][4][5] This process forms higher molecular weight species, reducing the concentration of the desired monomer and complicating purification.
Recommended Action: Perform an analytical check on your stock of the reagent. A simple ¹H NMR spectrum is often sufficient. Look for the disappearance or diminished integration of the characteristic trimethylsilyl peak (a sharp singlet around 0.2 ppm) and the potential appearance of a new signal for a terminal alkyne proton (typically 2.0-3.0 ppm).
Q2: I see unexpected peaks in my NMR/GC-MS analysis of the starting material. What do they indicate?
Answer: The identity of the new peaks can point directly to the mode of degradation.
-
Evidence of Desilylation:
-
¹H NMR: A new peak between 2.0-3.0 ppm corresponding to the terminal alkyne proton (–C≡C-H). The integration of the TMS singlet at ~0.2 ppm will be lower than expected relative to the other protons.
-
GC-MS: A new peak with a lower retention time and a mass corresponding to the desilylated product (C₅H₆, MW ≈ 66.10).
-
Mechanism Insight: The C(sp)-Si bond is susceptible to cleavage. This transformation can be catalyzed by various mild reagents, including silver nitrate or cesium fluoride, highlighting its sensitivity.[1][6]
-
-
Evidence of Oligomerization:
-
¹H NMR: The spectrum will become complex, with broad signals and a general loss of resolution, particularly in the olefinic and aliphatic regions.
-
GC-MS/LC-MS: You may see a series of peaks corresponding to dimers, trimers, or larger oligomers.[3]
-
Visual: The liquid may appear more viscous or have a yellowish tint.
-
Q3: The material in the bottle has turned yellow and seems more viscous. Is it still usable?
Answer: Discoloration and increased viscosity are strong indicators of oligomerization or polymerization.[5] While a small amount of oligomerization may not completely inhibit a reaction, it will reduce the effective concentration of your starting material and introduce significant impurities that can be difficult to separate from your desired product.
Recommended Action: It is strongly advised not to use the material. If the material is valuable and a new bottle is unavailable, purification by vacuum distillation may be possible, but this should be approached with caution. The preferred and safer course of action is to procure a fresh lot of the reagent.
Frequently Asked Questions (FAQs): Proactive Storage & Handling
Preventing degradation is always preferable to troubleshooting. This section addresses the most common questions about the proper storage and handling of this compound.
Q4: What are the ideal storage conditions for this compound?
Answer: Proper storage is the most critical factor in maintaining the long-term stability of this compound. The following table summarizes the recommended conditions based on manufacturer data sheets and chemical principles.[7][8][9]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerator) | Reduces the rate of potential oligomerization reactions and minimizes vapor pressure.[7][9] |
| Atmosphere | Inert Gas (Dry Argon or Nitrogen) | The compound is sensitive to atmospheric moisture, which can cause protiodesilylation. An inert atmosphere prevents this.[10][11] |
| Container | Tightly sealed amber glass bottle with a septum-lined cap (e.g., Sure/Seal™) | Protects from light, which can catalyze degradation, and prevents moisture/air ingress. A septum allows for transfer without opening the bottle to the atmosphere.[12][13] |
| Light | Store in the dark | The conjugated enyne system can be sensitive to UV light, which may initiate polymerization. |
Q5: How do I safely transfer the liquid from its storage bottle to my reaction flask?
Answer: Since this compound is sensitive to air and moisture, standard benchtop pouring is not acceptable. You must use inert atmosphere techniques. The following is a validated protocol for transferring the reagent using a gas-tight syringe.
Protocol: Inert Atmosphere Syringe Transfer
Objective: To transfer a precise volume of this compound from a Sure/Seal™ storage bottle to a sealed reaction flask under a positive pressure of inert gas.
Materials:
-
Schlenk line or dual-manifold for inert gas and vacuum
-
Oven-dried or flame-dried reaction flask with a rubber septum
-
Gas-tight syringe of appropriate volume
-
Long needle (e.g., 18-gauge, 12-inch)
-
Bottle of this compound with a septum cap
-
Inert gas source (dry Argon or Nitrogen)
Workflow Diagram:
Step-by-Step Procedure:
-
Prepare the Reaction Vessel: Ensure your reaction flask is thoroughly dried (oven-drying at >120°C for several hours is recommended) and assembled while hot or cooled under a stream of dry inert gas. Seal the flask with a rubber septum.[12][13]
-
Establish Inert Atmosphere: Connect the reaction flask to the Schlenk line via a needle. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all air and residual moisture are removed. Leave the flask under a slight positive pressure of inert gas, indicated by an oil bubbler.
-
Prepare the Syringe: Take a clean, dry, gas-tight syringe and flush it thoroughly with dry inert gas. To do this, draw a full volume of inert gas from the manifold and expel it into the hood. Repeat at least 10 times to remove all air from the syringe.[13]
-
Pressurize the Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to the inert gas line. Allow a gentle, positive pressure of gas to enter the bottle's headspace. This prevents creating a vacuum when you withdraw the liquid.
-
Withdraw the Reagent: Puncture the septum of the reagent bottle with the needle of your purged syringe. Lower the needle tip below the surface of the liquid. Slowly pull the plunger to draw slightly more than the required volume into the syringe.
-
Remove Bubbles & Set Volume: Invert the syringe so the needle is pointing up. Gently push the plunger to expel any gas bubbles from the syringe back into the bottle. Carefully adjust the volume to the exact amount required.
-
Transfer to Reaction Flask: Withdraw the syringe from the reagent bottle and quickly insert it through the septum of your prepared reaction flask. Inject the reagent into the flask.
-
Clean Up: Immediately and carefully quench the syringe by drawing up and expelling a suitable solvent (e.g., isopropanol) multiple times in a separate beaker, followed by water.
Causality & Trustworthiness: This protocol is a self-validating system. By maintaining a positive pressure of inert gas in all vessels, you create an environment where atmospheric contaminants cannot enter. The three-cycle purge of the flask and repeated flushing of the syringe are critical to removing adsorbed moisture and air, which are the primary initiators of degradation.[10][11]
References
-
Eisenberg, A. S., et al. (2011). Oligomerization and Cross-Oligomerization of Terminal Alkynes Catalyzed by Organoactinide Complexes. Journal of the American Chemical Society. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Available at: [Link]
-
Shirey, N., et al. (2012). Self-Assembly and Oligomerization of Alkyne-Terminated Molecules on Metal and Oxide Surfaces. Langmuir. Available at: [Link]
-
ResearchGate. (n.d.). Oligomerization and polymerization of alkynes catalyzed by rhodium(I) pyrazolate complexes. Available at: [Link]
-
Carpita, A., et al. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry. Available at: [Link]
-
DeLaitsch, A. T., et al. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2019). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Desilylations. Available at: [Link]
-
ChemRxiv. (2021). Regioselective Alkyne Hydroarylation as an Atom-Economical Approach to Oligomerization. Available at: [Link]
-
NPTEL. (n.d.). Alkene/Alkyne Oligomerization Reactions. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
DeLaitsch, A. T., et al. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry. Available at: [Link]
- Shriver, D. F., & Drezdzon, M. A. (1986).
-
Neilson Lab. (n.d.). The Manipulation of Air-Sensitive Compounds. Available at: [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Available at: [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Available at: [Link]
-
Fisher Scientific. (n.d.). This compound, 97%. Available at: [Link]
-
PubChem. (n.d.). 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol. Available at: [Link]
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. 5272-33-3|2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol|BLD Pharm [bldpharm.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. web.mit.edu [web.mit.edu]
Technical Support Center: NMR Analysis of 2-Methyl-4-trimethylsilyl-1-buten-3-yne
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers and professionals engaged in the synthesis and analysis of organosilicon compounds, specifically focusing on 2-Methyl-4-trimethylsilyl-1-buten-3-yne. In the field of drug development and materials science, absolute purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is your most powerful tool for confirming structure and identifying impurities. However, interpreting NMR spectra can be complex, with unexpected peaks often causing confusion and delays.
This document is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter during your experiments. It moves beyond a simple list of chemical shifts to explain the chemical reasoning behind the presence of impurities and provides actionable protocols to identify and resolve them. Our goal is to empower you to approach your NMR data with confidence and scientific rigor.
Part 1: The Baseline - Understanding the Spectrum of Pure this compound
Before you can identify what's wrong, you must know what "right" looks like. Let's establish the expected NMR signature of your target compound.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
The structure of this compound possesses four distinct proton environments and six unique carbon environments. The trimethylsilyl (TMS) group exerts a significant shielding effect, pushing the chemical shifts of nearby nuclei to characteristic upfield regions.
Expected ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Group | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 1 | -Si(CH₃)₃ | ~ 0.20 | Singlet (s) | 9H | ~ 0.0 |
| 2 | -C(CH₃)= | ~ 1.95 | Singlet (s) | 3H | ~ 24.0 |
| 3 | =CH₂ | ~ 5.35 & 5.50 | Singlet (s) or Doublet (d) | 2H (1H each) | ~ 124.0 |
| 4 | -C(CH₃)=CH₂ | - | - | - | ~ 128.0 |
| 5 | ≡C-Si | - | - | - | ~ 95.0 |
| 6 | C≡C-Si | - | - | - | ~ 102.0 |
Note: The vinylic protons (=CH₂) may appear as two distinct singlets or as doublets with a small geminal coupling constant (J ≈ 1-2 Hz).
Part 2: Troubleshooting Guide - Identifying Common Impurities
This section addresses the most common question in the lab: "What is this extra peak in my NMR spectrum?" We will systematically explore potential sources of contamination.
Q2: I see a sharp singlet at ~0.06 ppm, very close to my TMS reference. What is it?
This is almost certainly hexamethyldisiloxane (HMDSO) .[1][2]
-
Causality: The trimethylsilyl group is susceptible to hydrolysis, especially in the presence of trace acid or base. Two molecules of the resulting trimethylsilanol can then condense to form the highly stable HMDSO. This is a very common byproduct in reactions involving silyl protecting groups.[3][4]
-
Confirmation: HMDSO is volatile. If you place your sample under high vacuum for a few hours, the intensity of this peak should decrease significantly relative to your product peaks.
Q3: There are broad, rolling humps in my spectrum, particularly around 0.8-1.5 ppm. What are they?
These signals are characteristic of hydrocarbon grease or vacuum grease .[1][5]
-
Causality: This is a common laboratory contaminant introduced from ground glass joints, stopcocks, or septa. Even a small amount can be visible in a concentrated NMR sample.
-
Troubleshooting Steps:
-
Prevention: Use PTFE stopcocks and sleeves where possible. If using grease, apply it sparingly and ensure it does not come into contact with your product during transfer.
-
Removal: A careful filtration through a small plug of silica gel or celite can sometimes remove grease contamination without significant loss of your (typically nonpolar) product.
-
Q4: I have unexpected signals in the 2.0-4.0 ppm range. How do I identify if they are residual solvents?
Residual solvents from your reaction workup or purification are the most frequent source of unexpected peaks. The chemical shifts of these solvents are well-documented.[6][7]
-
Causality: Solvents can become trapped within the crystal lattice of a solid product or be difficult to remove completely from an oil, even under high vacuum.[8]
-
Identification Workflow: The first step is to consult a reliable reference table for common solvent impurities.
¹H NMR Chemical Shifts of Common Residual Solvents in CDCl₃
| Solvent | Chemical Shift (ppm) | Multiplicity | Characteristic J-value (Hz) |
| Acetone | 2.17 | Singlet | - |
| Ethyl Acetate | 1.26, 2.05, 4.12 | Triplet, Singlet, Quartet | J = 7.1 |
| Hexanes/Heptane | ~0.88, ~1.26 | Broad Multiplets | - |
| Dichloromethane | 5.30 | Singlet | - |
| Diethyl Ether | 1.21, 3.48 | Triplet, Quartet | J = 7.0 |
| Tetrahydrofuran (THF) | 1.85, 3.76 | Multiplets | - |
This table is adapted from data published by Gottlieb, Kotlyar, and Nudelman, which is a foundational resource for identifying NMR impurities.[5][7]
// Branch 1: Upfield region_upfield [label="< 1.0 ppm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_sharp [label="Sharp Singlet?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res_hmdso [label="Likely HMDSO or Silicone Grease.\nCheck volatility.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; res_grease [label="Likely Hydrocarbon Grease.\nCheck for other broad peaks.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; q_region -> region_upfield [label="Upfield"]; region_upfield -> q_sharp; q_sharp -> res_hmdso [label="Yes"]; q_sharp -> res_grease [label="No (Broad)"];
// Branch 2: Midfield region_midfield [label="1.0 - 4.0 ppm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_solvent [label="Match in Solvent Table?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res_solvent [label="Identified as Residual Solvent.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; res_starting_material [label="Could be Starting Material or Byproduct.\nCompare with known spectra.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; q_region -> region_midfield [label="Midfield"]; region_midfield -> q_solvent; q_solvent -> res_solvent [label="Yes"]; q_solvent -> res_starting_material [label="No"];
// Branch 3: Downfield region_downfield [label="> 4.0 ppm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_vinyl [label="In vinylic region (4.5-6.5 ppm)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res_side_product [label="Possible side-reaction product.\nConsider alkene isomers or oligomers.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; res_aromatic [label="Aromatic contaminant?\n(e.g., from grease inhibitor like BHT)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; q_region -> region_downfield [label="Downfield"]; region_downfield -> q_vinyl; q_vinyl -> res_side_product [label="Yes"]; q_vinyl -> res_aromatic [label="No"]; } enddot Caption: A logical workflow for troubleshooting unknown NMR peaks.
Q5: My spectrum shows a peak around 3.0 ppm and lacks the TMS signal at 0.2 ppm. What happened?
This pattern strongly suggests you have the desilylated analog, 2-Methyl-1-buten-3-yne .[9]
-
Causality: The silicon-alkyne bond can be cleaved under certain conditions (e.g., exposure to fluoride ions, strong acid/base, or even chromatography on silica gel that is too "active"). This replaces the -Si(CH₃)₃ group with a proton.
-
Confirmation: The new peak around 3.0 ppm is characteristic of a terminal alkynyl proton (-C≡C-H).[10] This proton will appear as a singlet. You will also observe the disappearance of the large 9H singlet for the TMS group around 0.2 ppm.
Part 3: Experimental Protocols for Accurate Analysis
The quality of your data is directly related to the quality of your sample preparation. Following these protocols will help you avoid common pitfalls.
Protocol 1: Standard NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of your purified compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) using a clean glass pipette or syringe. Most NMR solvents are hygroscopic; handle them in a dry environment where possible.[8]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for good spectral resolution.
-
Transfer: Transfer the solution to a clean, dry NMR tube. Avoid any particulate matter.
-
Referencing: While modern spectrometers can lock onto the residual solvent peak, adding a small amount of an internal standard like tetramethylsilane (TMS) can be useful for absolute referencing.[11] However, since your compound contains a TMS group, referencing to the residual solvent peak (CDCl₃ at 7.26 ppm) is often sufficient and avoids adding an extra substance.
Q6: I see a broad, exchangeable peak. How can I confirm if it's water or another labile proton (like a silanol)?
Perform a D₂O shake . This simple experiment definitively identifies protons that can exchange with deuterium.
-
Causality: Protons on heteroatoms (O-H, N-H) are acidic and can rapidly exchange with the deuterium from D₂O. This exchange replaces the proton with a deuteron, which is not observed in ¹H NMR, causing the peak to disappear or significantly diminish.[8]
Protocol 2: The D₂O Shake Experiment
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure mixing of the two phases.
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again.
-
Analysis: Compare the two spectra. The peak corresponding to the exchangeable proton (e.g., water or a potential trimethylsilanol impurity) will have disappeared or its integration will be greatly reduced. The water peak in CDCl₃ typically appears around 1.56 ppm but can shift depending on concentration and temperature.[6]
// Branch 1: Simple Pattern pattern_simple [label="Simple Pattern\n(s, d, t, q)\nMatches solvent table?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_solvent [label="Class: Residual Solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; q_multiplicity -> pattern_simple [label="Simple"]; pattern_simple -> res_solvent [label="Yes"];
// Branch 2: Complex or Broad pattern_complex [label="Broad or Complex Multiplet", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_position_broad [label="Peak Position?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res_grease [label="Class: Grease/Polymer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; res_byproduct [label="Class: Structural Byproduct\n(e.g., oligomer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; q_multiplicity -> pattern_complex [label="Complex/Broad"]; pattern_complex -> q_position_broad; q_position_broad -> res_grease [label="~0-2 ppm"]; q_position_broad -> res_byproduct [label="Other"];
// Branch 3: Structurally Related pattern_related [label="Structurally plausible pattern?\n(e.g., missing TMS signal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_related [label="Class: Reaction-Related\n(Starting Material or Side Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pattern_simple -> pattern_related [label="No"]; pattern_related -> res_related; } enddot Caption: A decision tree to classify the type of impurity observed.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
-
Chemistry Stack Exchange. (2019). Identifying an extra NMR peak in silyl protection reaction. [Link]
-
Gelest. (n.d.). Silyl Groups. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. Silyl Groups - Gelest [technical.gelest.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. 2-METHYL-1-BUTEN-3-YNE(78-80-8) 1H NMR spectrum [chemicalbook.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
strategies to control stereoselectivity in additions to the alkyne
Welcome to the Technical Support Center for Stereoselective Additions to Alkynes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic strategies. Here, we delve into the causal relationships behind experimental choices to provide actionable insights for controlling stereochemical outcomes in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental types of stereoselectivity I need to control in alkyne additions?
A1: When adding reagents across an alkyne's triple bond, you are primarily concerned with two levels of stereocontrol. The first is controlling the relative orientation of the two new substituents, which can add to the same side (syn-addition) or opposite sides (anti-addition) of the developing double bond.[1][2][3] This dictates whether you form a (Z)-alkene (cis) or an (E)-alkene (trans). The second level is enantioselectivity, which becomes crucial when the addition creates new chiral centers. This requires the use of chiral reagents, catalysts, or auxiliaries to favor the formation of one enantiomer over the other.[4][5][6]
Q2: My hydrogenation of an internal alkyne is producing a mixture of (E) and (Z)-alkenes. How can I selectively obtain the (Z)-alkene?
A2: To selectively form the (Z)-alkene (cis), you need to employ a catalyst system that facilitates syn-addition of hydrogen and prevents over-reduction or isomerization. The classic and most reliable method is catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[7] The "poison" deactivates the catalyst just enough to prevent the reduction of the resulting alkene to an alkane and minimizes isomerization to the more stable (E)-alkene.[7][8]
Q3: Conversely, how can I selectively synthesize the (E)-alkene from an internal alkyne?
A3: For the selective formation of the (E)-alkene (trans), you need a reaction that proceeds via an anti-addition mechanism. The most common method is the dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia at low temperatures (-78 °C).[2] This reaction proceeds through a radical anion intermediate, which ultimately leads to the thermodynamically more stable trans-alkene.
Q4: I'm performing a hydroboration on a terminal alkyne, but I'm getting a mixture of regioisomers. How can I improve the anti-Markovnikov selectivity?
A4: The key to high anti-Markovnikov selectivity in hydroboration is to use a sterically hindered borane reagent.[9][10] While borane (BH₃) itself will react, it can lead to double addition and lower regioselectivity. Bulky reagents like disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are highly effective.[9] Their large steric profile strongly favors the addition of the boron atom to the terminal, less hindered carbon of the alkyne, leading to the desired vinylborane intermediate with high regioselectivity.[9][10]
Q5: My reaction to create a chiral center is resulting in a racemic mixture. What's the first thing I should check?
A5: If you are obtaining a racemic mixture when you desire an enantioselective outcome, the fundamental issue is the absence of a chiral influence in your reaction system. You must introduce chirality. This can be achieved in several ways:
-
Chiral Catalysts: Employing a transition metal complex with a chiral ligand is a powerful strategy.[4][11] The chiral environment around the metal center directs the incoming reagents to one face of the alkyne preferentially.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to your alkyne substrate can effectively block one face of the triple bond, guiding the addition to the other side.[5]
-
Chiral Reagents: Using a stoichiometric amount of a chiral reagent can also induce asymmetry.
Without one of these elements, the reaction will proceed with equal probability at both faces of the prochiral alkyne, leading to a 50:50 mixture of enantiomers.[12]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Hydrogenation Reactions
Symptom: Your catalytic hydrogenation of an internal alkyne yields a mixture of (Z) and (E)-alkenes, or significant amounts of the fully saturated alkane.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst is too active | Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are too reactive. They will not only reduce the alkyne to an alkene but will continue to reduce the alkene to an alkane. They can also catalyze the isomerization of the initially formed (Z)-alkene to the more stable (E)-alkene. | Switch to a "poisoned" catalyst. Use Lindlar's catalyst for syn-addition to form the (Z)-alkene. The lead acetate and quinoline components moderate the catalyst's activity, preventing over-reduction and isomerization.[7] |
| Incorrect choice of reduction for (E)-alkene | Using catalytic hydrogenation is fundamentally a syn-addition process and is not suitable for forming (E)-alkenes directly. | Use a dissolving metal reduction. For selective formation of the (E)-alkene, employ sodium (Na) or lithium (Li) in liquid ammonia (NH₃). This reaction proceeds via an anti-addition mechanism.[2] |
| Reaction Conditions | Prolonged reaction times or elevated hydrogen pressure can lead to over-reduction, even with a deactivated catalyst. | Monitor the reaction closely. Use TLC or GC to track the consumption of the starting alkyne and the formation of the desired alkene. Stop the reaction as soon as the alkyne is consumed. Maintain a low hydrogen pressure (e.g., balloon pressure). |
Workflow: Selecting the Right Reduction Strategy
Caption: Decision tree for selecting a reduction method based on desired alkene geometry.
Issue 2: Low Enantioselectivity in Asymmetric Additions
Symptom: The addition reaction to a prochiral alkyne produces a low enantiomeric excess (ee).
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Chiral Ligand/Catalyst | The chiral ligand may not be creating a sufficiently differentiated steric or electronic environment to effectively discriminate between the two faces of the alkyne. | Screen different chiral ligands. The choice of ligand is critical. For example, in Rh-catalyzed additions, atropisomeric bisphosphine ligands like MeO-BIPHEP can provide high enantiocontrol.[4] Experiment with ligands that have different steric bulk, electronic properties, or bite angles. |
| Achiral Background Reaction | A non-catalyzed or achiral pathway may be competing with the desired asymmetric catalytic cycle, leading to the formation of a racemic product that erodes the overall ee. | Optimize reaction conditions to favor the catalytic pathway. Lower the reaction temperature to increase the energy difference between the chiral and achiral transition states. Ensure the purity of reagents and solvents to avoid inhibitors or competing catalysts. Check that the catalyst loading is sufficient. |
| Substrate-Catalyst Mismatch | The specific alkyne substrate may not be compatible with the chosen chiral catalyst. Steric or electronic features of the substrate can interfere with the desired facial selection. | Modify the substrate or the catalyst. Sometimes a small change, like altering a protecting group on the substrate, can improve the stereochemical outcome. Alternatively, a different class of chiral catalyst may be required to achieve high selectivity for that particular substrate.[4] |
Experimental Protocol: Optimization of a Rhodium-Catalyzed Enantioselective Addition
This protocol is adapted from a method for the enantioselective addition of α-nitroesters to alkynes.[4]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the rhodium precursor (e.g., [Rh(cod)₂]BF₄) and the chiral phosphine ligand (e.g., (R)-MeO-BIPHEP) to a vial. Add the appropriate solvent (e.g., THF) and stir to form the active catalyst.
-
Reaction Setup: To a separate oven-dried vial, add the alkyne substrate and the α-nitroester nucleophile.
-
Initiation: Transfer the prepared catalyst solution to the reaction vial containing the substrates.
-
Reaction: Stir the mixture at the designated temperature (e.g., room temperature) and monitor by TLC or GC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo and purify by column chromatography on silica gel.
-
Analysis: Determine the yield, diastereomeric ratio (dr) by ¹H NMR, and enantiomeric excess (er) by chiral HPLC analysis.
Troubleshooting this protocol:
-
Low ee: Try a different chiral ligand (e.g., BINAP, SEGPHOS). Lower the reaction temperature from RT to 0 °C or -20 °C.
-
Low Conversion: Increase the catalyst loading from 2 mol% to 5 mol%. Ensure all reagents are anhydrous.
Issue 3: Incorrect Regioselectivity in Halogen or HX Addition
Symptom: Addition of HX (e.g., HBr, HCl) to a terminal alkyne results in a mixture of geminal and vicinal dihalides, or the anti-Markovnikov product is observed without the use of radical initiators.
| Potential Cause | Explanation | Recommended Solution |
| Loss of Regiocontrol in Second Addition | The first addition of HX follows Markovnikov's rule, forming a vinyl halide.[13] The second addition should also follow this rule, with the proton adding to the carbon that does not bear the halogen, leading to a geminal dihalide. This is because the halogen can stabilize the adjacent carbocation through resonance.[14] Formation of a vicinal dihalide suggests an alternative, less favorable mechanism is competing. | Ensure strong acid conditions and absence of radical initiators. The mechanism proceeds via a vinyl cation intermediate, which is less stable than an alkyl carbocation.[13] Using a strong, non-nucleophilic acid can help promote the desired pathway. Meticulously exclude light and peroxides to prevent a competing anti-Markovnikov radical addition pathway (especially with HBr).[14] |
| Reaction Stoichiometry | Using only one equivalent of HX should result in the haloalkene. If a mixture is observed, the reaction may be proceeding further than intended. | Control the stoichiometry carefully. Use precisely one equivalent of the hydrogen halide to stop the reaction at the haloalkene stage. The resulting haloalkene is generally less reactive than the starting alkyne, which aids in this control. |
Mechanism: Markovnikov Addition of HX to an Alkyne
Caption: Mechanism showing the two-step Markovnikov addition of HX to a terminal alkyne.
References
-
Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). (2013). Master Organic Chemistry. [Link]
-
The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC Publishing. [Link]
-
Synthesis (5) - Reactions of Alkynes. (2014). Master Organic Chemistry. [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021). ACS Publications. [Link]
-
Divergent Mechanisms in the Addition of (NHC)Au(I)–H and (NHC)Cu(I)–H across Alkynes. (n.d.). ACS Publications. [Link]
-
Reactions of Alkynes: Addition of HX and X₂. (2024). Chemistry LibreTexts. [Link]
-
Enantioselective Addition of α-Nitroesters to Alkynes. (n.d.). NIH Public Access. [Link]
-
Alkyne Addition Reactions. (n.d.). ChemTalk. [Link]
-
Alkyne Reactions (Live Recording) Organic Chemistry Practice Session. (2023). YouTube. [Link]
-
Electrophilic Addition Reactions of Alkynes. (n.d.). Chemistry Steps. [Link]
-
PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. (n.d.). University of Calgary. [Link]
-
Syn and anti addition. (n.d.). Wikipedia. [Link]
-
Controlling the stereochemistry in alkyne hydrogenation for highly selective formation of E- and Z-olefins. (n.d.). ResearchGate. [Link]
-
Vanadium-Catalyzed Stereo- and Regioselective Hydroboration of Alkynes to Vinyl Boronates. (2022). ACS Publications. [Link]
-
Enantioselective Trifunctionalization of Terminal Alkynes. (n.d.). Journal of the American Chemical Society. [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (n.d.). NIH Public Access. [Link]
-
Reactions of Alkynes in Organic Synthesis with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
Hydroboration of Alkynes | Anti-Markovnikov Addition. (2023). YouTube. [Link]
-
Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. (2022). Journal of the American Chemical Society. [Link]
-
Alkyne Hydroboration With "R2BH". (2024). Master Organic Chemistry. [Link]
-
Enantioselective and Diastereoselective Additions of Allylic Stannanes to Aldehydes Promoted by a Chiral (Acyloxy)borane Catalyst. (n.d.). ACS Publications. [Link]
-
Enantioselective Oxidative Multi-Functionalization of Terminal Alkynes with Nitrones and Alcohols for Expeditious Assembly of Chiral α-Alkoxy-β-amino-ketones. (2021). Journal of the American Chemical Society. [Link]
-
Cram's Model for diastereoselective addition. (2026). YouTube. [Link]
-
Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols. (n.d.). NIH Public Access. [Link]
-
Enantioselective Oxidative Multi-Functionalization of Terminal Alkynes with Nitrones and Alcohols for Expeditious Assembly of Chiral α-Alkoxy-β-amino-ketones. (2021). PubMed. [Link]
-
Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. (2016). RSC Publishing. [Link]
-
Hydroboration–Oxidation of Alkynes. (2019). Chemistry LibreTexts. [Link]
-
Assymetric Induction. (n.d.). Michigan State University Chemistry. [Link]
-
Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). (2013). Master Organic Chemistry. [Link]
-
Metal-catalyzed Hydroboration of Alkynes: Reaction Modes and Mechanistical Study. (n.d.). EPFL. [Link]
-
Hydrogenation of Alkynes. (2022). YouTube. [Link]
-
Catalytic enantioselective addition of terminal 1,3-diynes to aromatic ketones : facile access to chiral nonracemic tertiary alcohols. (2011). RSC Publishing. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alkyne Addition Reactions | ChemTalk [chemistrytalk.org]
- 3. Syn and anti addition - Wikipedia [en.wikipedia.org]
- 4. Enantioselective Addition of α-Nitroesters to Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assymetric Induction [www2.chemistry.msu.edu]
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- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of 2-Methyl-4-trimethylsilyl-1-buten-3-yne: A Comparative Analysis
For researchers, medicinal chemists, and materials scientists, the strategic selection of building blocks is paramount to achieving desired molecular complexity and function. The silylated enyne, 2-Methyl-4-trimethylsilyl-1-buten-3-yne, presents itself as a unique and versatile substrate, combining the functionalities of a conjugated diene system with the synthetic flexibility of a trimethylsilyl-protected alkyne. This guide provides an in-depth characterization of the products derived from reactions involving this enyne, offering a comparative analysis against alternative substrates, supported by experimental insights. Our focus will be on elucidating the causal factors that govern its reactivity, thereby empowering researchers to make informed decisions in their synthetic designs.
Introduction to this compound: A Substrate of Untapped Potential
This compound (CAS No. 18387-60-5) is a structurally intriguing molecule featuring a terminal double bond conjugated with a trimethylsilyl (TMS)-protected triple bond. The presence of a methyl group on the C2 position introduces significant steric and electronic perturbations compared to its un-substituted or differently substituted counterparts. This unique arrangement of functional groups suggests a rich and varied reactivity profile, with potential applications in cycloaddition reactions, metal-catalyzed cross-coupling, and as a precursor to complex desilylated analogues. Its utility has been noted in the development of advanced silicon-containing compounds for materials science and as a building block in medicinal chemistry.
This guide will explore key reaction classes where this enyne has been or could be employed, with a critical examination of its performance relative to other substrates.
Cycloaddition Reactions: A Gateway to Cyclic Scaffolds
The conjugated enyne system of this compound suggests its participation as a 4π component in [4+2] cycloaddition reactions (Diels-Alder reactions). The TMS group on the alkyne can influence the regioselectivity of such transformations and can be retained for further functionalization or removed post-cycloaddition.
While specific examples detailing the use of this compound in Diels-Alder reactions are not extensively documented in peer-reviewed literature, we can infer its potential reactivity based on studies of similar silylated dienes. The steric hindrance introduced by the 2-methyl group is a critical factor to consider, as it may impact the rate and stereoselectivity of the cycloaddition.
Comparative Analysis with Alternative Dienes:
| Diene | Key Structural Features | Expected Impact on Reactivity |
| This compound | 2-methyl group, TMS-alkyne | The 2-methyl group may increase the electron-donating nature of the diene but also introduces steric hindrance, potentially requiring more forcing reaction conditions. The TMS group directs regioselectivity. |
| 1-Trimethylsilyl-1,3-butadiene | No substitution at C2 | Less sterically hindered, likely to be more reactive than the 2-methyl analogue. |
| Isoprene (2-Methyl-1,3-butadiene) | 2-methyl group, terminal vinyl group | A classic, highly reactive diene. Comparison helps to isolate the electronic and steric effects of the TMS-alkyne moiety. |
Representative Experimental Protocol: [4+2] Cycloaddition
The following is a generalized protocol for a Diels-Alder reaction involving a silylated enyne, based on established methodologies for similar substrates.
Reaction: Diels-Alder cycloaddition of a silylated enyne with N-phenylmaleimide.
Materials:
-
This compound (1.0 equiv)
-
N-Phenylmaleimide (1.2 equiv)
-
Toluene, anhydrous
-
Hydroquinone (inhibitor, catalytic amount)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, N-phenylmaleimide, and a catalytic amount of hydroquinone.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Product Characterization: The resulting cycloadduct would be characterized by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm the structure and stereochemistry. The TMS group would be expected to give a characteristic singlet at ~0.2 ppm in the ¹H NMR spectrum.
Caption: Workflow for a representative Diels-Alder reaction.
Metal-Catalyzed Reactions: A Case Study in Steric Hindrance
Transition metal catalysis offers a powerful avenue for the functionalization of enynes. Cobalt- and rhodium-catalyzed reactions, in particular, have been shown to effect a variety of transformations.
A study on the cobalt(III)-catalyzed sequential C-H bond addition to 1,3-enynes and aldehydes provides a direct, albeit negative, data point for the reactivity of this compound.[1]
Cobalt(III)-Catalyzed Three-Component Reaction
In this reaction, a C-H bond of a substrate is activated and adds across the double bond of the enyne, with subsequent reaction with an aldehyde to form an allenyl alcohol.
Experimental Result: When this compound was employed as the enyne substrate in this reaction, no three-component product was observed .[1]
Comparative Performance of Alternative Enynes:
| Enyne Substrate | Substituent at C2 | Substituent on Alkyne | Outcome of Co(III)-Catalyzed Reaction | Yield |
| This compound | -CH₃ | -Si(CH₃)₃ | No Product [1] | 0% |
| 1-(tert-Butylethynyl)-1-cyclohexene | (part of cyclohexene) | -C(CH₃)₃ | Successful reaction | Good |
| 1-(o-Tolylethynyl)-1-cyclohexene | (part of cyclohexene) | -o-Tolyl | Successful reaction | Good |
Causality Behind Experimental Outcome: The lack of reactivity for this compound in this specific cobalt-catalyzed reaction is likely due to steric hindrance. The authors of the study note that a large substituent on the alkyne is necessary for preferential addition to the alkene.[1] While the TMS group is sterically demanding, the additional presence of the 2-methyl group on the alkene likely creates a prohibitively crowded environment around the reactive sites, preventing the necessary coordination to the cobalt center and subsequent bond formations. This stands in contrast to the successful reactions of other enynes that, while possessing bulky groups on the alkyne, have a less substituted alkene component integrated into a cyclohexene ring.
Caption: Logical flow of the Co(III)-catalyzed three-component reaction.
Desilylation Reactions: Unmasking the Terminal Alkyne
A key feature of this compound is the TMS group, which serves as a protecting group for the terminal alkyne. This group can be selectively removed under mild conditions to reveal the terminal alkyne, which can then participate in a wide range of reactions, including Sonogashira coupling, Glaser coupling, and click chemistry.
General Protocol for Desilylation:
The removal of the TMS group is typically achieved using a fluoride source or under basic conditions.
Materials:
-
Silylated substrate (e.g., product from a cycloaddition) (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the silylated substrate in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Characterization of the Desilylated Product: The most notable change in the characterization data upon desilylation will be the disappearance of the TMS signal (~0.2 ppm) in the ¹H NMR spectrum and the appearance of a terminal alkyne proton signal (typically 2.5-3.5 ppm) and a C-H stretch in the IR spectrum (~3300 cm⁻¹).
Conclusion
This compound is a substrate with a nuanced reactivity profile. Its potential as a diene in cycloaddition reactions is promising, though likely tempered by the steric influence of the 2-methyl group, necessitating careful optimization of reaction conditions. In the realm of metal-catalyzed reactions, the demonstrated lack of reactivity in a specific cobalt(III)-catalyzed three-component system provides a crucial insight: the steric environment created by the combination of the 2-methyl and TMS groups can be a limiting factor. This finding is invaluable for predicting the success of other transformations that are sensitive to steric bulk.
The true strength of this building block may lie in a multi-step synthetic strategy: leveraging the directing and stabilizing effects of the TMS group to achieve a desired transformation (e.g., cycloaddition), followed by its facile removal to unmask a terminal alkyne for further elaboration. This guide serves as a foundational resource for researchers looking to harness the unique properties of this compound, encouraging a rational, data-driven approach to its application in complex molecule synthesis.
References
-
Yugandar, S., & Nakamura, H. (2019). Rhodium(III)-catalysed carboxylate-directed C–H functionalizations of isoxazoles with alkynes. Chemical Communications, 55(65), 8382-8385. [Link]
-
Wang, Q., et al. (2022). Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C–H Bond Addition to 1,3-Enynes and Aldehydes. Angewandte Chemie International Edition, 61(32), e202205561. [Link]
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A Senior Application Scientist's Guide to Silyl-Protected vs. Terminal Alkynes: A Reactivity Comparison
For researchers, medicinal chemists, and materials scientists, the strategic use of the alkyne functional group is a cornerstone of modern synthesis. Its linear geometry and reactive π-bonds offer a versatile handle for constructing complex molecular architectures. However, the choice between employing a terminal alkyne with its reactive C-H bond or a silyl-protected alkyne introduces a critical decision point in any synthetic strategy. This guide provides an in-depth comparison of the reactivity of these two alkyne species, supported by mechanistic insights and experimental data, to empower you to make informed decisions in your research and development endeavors.
The Fundamental Dichotomy: The Acidic Proton
The core difference dictating the reactivity of terminal versus silyl-protected alkynes lies in the presence or absence of the acidic proton on the sp-hybridized carbon of a terminal alkyne (pKa ≈ 25). This proton's acidity allows for its removal by a sufficiently strong base, generating a potent acetylide anion nucleophile.[1] Silyl-protected alkynes, with a sterically bulky and non-acidic silyl group (e.g., trimethylsilyl (TMS), triisopropylsilyl (TIPS)) in place of this proton, are incapable of forming acetylide anions under typical basic conditions. This fundamental distinction governs their divergent behavior in a multitude of chemical transformations.
Reactivity in Key Transformations: A Comparative Analysis
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a cornerstone of bioconjugation, materials science, and drug discovery due to its high efficiency, specificity, and biocompatibility.[2][3]
-
Terminal Alkynes: These are the quintessential substrates for CuAAC. The reaction mechanism hinges on the formation of a copper(I) acetylide intermediate, which is the active species that reacts with the azide.[2] The terminal proton is essential for this step. The reaction is highly efficient, often proceeding to completion at room temperature in aqueous or organic solvents.[2][4]
-
Silyl-Protected Alkynes: Due to the absence of the acidic proton, silyl-protected alkynes are generally unreactive in CuAAC under standard conditions.[5] This lack of reactivity is a key feature, allowing the silyl group to serve as an effective protecting group for a terminal alkyne when other functional groups in the molecule need to be manipulated using click chemistry. A subsequent deprotection step can then reveal the terminal alkyne for a later CuAAC reaction.
Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, typically involving a palladium catalyst and a copper co-catalyst.[6][7]
-
Terminal Alkynes: Terminal alkynes are the standard nucleophilic partners in Sonogashira couplings. The reaction proceeds through a catalytic cycle where the terminal alkyne is activated by the copper co-catalyst to form a copper acetylide, which then undergoes transmetalation to the palladium center.[6]
-
Silyl-Protected Alkynes: Silyl groups are frequently employed as protecting groups in Sonogashira reactions.[8][9] The C-Si bond is stable under standard Sonogashira conditions, allowing for the selective coupling of an aryl or vinyl halide to another part of the molecule without interference from the alkyne. Following the initial coupling, the silyl group can be removed, and the now-terminal alkyne can participate in a second, distinct Sonogashira coupling, enabling the synthesis of unsymmetrical diarylalkynes.[10] Interestingly, under certain modified, copper-free conditions, direct coupling of silyl-alkynes can be achieved, although this is less common.[11] Some studies have shown that in certain contexts, the use of a silylacetylene can lead to higher yields compared to other terminal alkynes.[8]
Nucleophilic Addition Reactions
The ability to form an acetylide anion makes terminal alkynes potent nucleophiles for the formation of new carbon-carbon bonds.
-
Terminal Alkynes: Upon deprotonation with a strong base (e.g., NaNH₂, n-BuLi), terminal alkynes form highly nucleophilic acetylide anions. These anions readily participate in SN2 reactions with primary alkyl halides and can add to carbonyl compounds (aldehydes and ketones) to form propargyl alcohols.[1][12][13]
-
Silyl-Protected Alkynes: Lacking the acidic proton, silyl-protected alkynes cannot be converted into nucleophiles through deprotonation and are therefore unreactive in this context. Their utility here is again as a protecting group to prevent an existing terminal alkyne from reacting while other transformations are carried out on the molecule.
Quantitative Comparison of Reactivity
While the qualitative differences in reactivity are stark, quantitative comparisons often depend on the specific substrates and reaction conditions. However, some general trends can be highlighted from the literature.
| Reaction | Terminal Alkyne | Silyl-Protected Alkyne | Key Considerations & Supporting Data |
| CuAAC | Highly Reactive | Generally Unreactive | A study on one-pot Sonogashira coupling followed by CuAAC explicitly showed that the TMS-protected alkyne required a deprotection step with TBAF or CuF₂ to proceed with the cycloaddition, with no triazole formation observed without deprotection.[5] |
| Sonogashira Coupling | Reactive | Stable (Protecting Group) | In a direct comparison of TMS-terminated and H-terminated alkynes in an InCl₃ catalyzed conjugate addition, the TMS derivatives gave better yields.[14] While not a Sonogashira coupling, this suggests that the silyl group can sometimes be beneficial for reactivity in related transformations. A one-pot Sonogashira-deprotection-Sonogashira protocol allows for the efficient synthesis of unsymmetrical diarylalkynes, highlighting the utility of the silyl group as a protecting group that can be removed in situ.[10] |
| Nucleophilic Addition | Reactive (as acetylide) | Unreactive | The deprotonation of terminal alkynes to form acetylides is a high-yielding and routine transformation, which then allows for efficient nucleophilic attack on electrophiles like ketones.[15][16] Silyl-protected alkynes are not amenable to this transformation. |
Experimental Protocols
Protocol 1: Sonogashira Coupling of a Terminal Alkyne (Phenylacetylene with 4-Iodoacetophenone)
Objective: To synthesize 4-(phenylethynyl)acetophenone via a standard Sonogashira coupling.
Materials:
-
4-Iodoacetophenone
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodoacetophenone (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: One-Pot Sonogashira Coupling of a Silyl-Protected Alkyne and Subsequent Deprotection
Objective: To synthesize an unsymmetrical diarylalkyne using a one-pot Sonogashira coupling-deprotection-coupling sequence.
Materials:
-
Aryl halide 1 (e.g., 1-iodonaphthalene)
-
(Trimethylsilyl)acetylene (TMSA)
-
Aryl halide 2 (e.g., 4-bromobenzonitrile)
-
PdCl₂(PPh₃)₂
-
CuI
-
Diisopropylamine (DIPA)
-
Potassium hydroxide (KOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
First Coupling: To a dry Schlenk flask under argon, add aryl halide 1 (10 mmol), PdCl₂(PPh₃)₂ (0.5 mmol, 5 mol%), and CuI (0.5 mmol, 5%).[10]
-
Add diisopropylamine (20 mL) followed by (trimethylsilyl)acetylene (13 mmol).[10]
-
Stir the mixture at 50 °C for 1 hour.[10]
-
Deprotection and Second Coupling: To the same flask, add KOH (80 mmol), another portion of PdCl₂(PPh₃)₂ (0.5 mmol, 5%), CuI (0.5 mmol, 5%), and aryl halide 2 (10 mmol).[10]
-
Heat the reaction mixture to 110 °C for 5 hours.[10]
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To perform a standard CuAAC reaction between an alkyne-functionalized biomolecule and an azide-containing dye.
Materials:
-
Alkyne-functionalized protein (in a suitable buffer)
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (optional, to scavenge reactive byproducts)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-functionalized protein with buffer to achieve the desired final concentration (e.g., 50 µM).[17]
-
Add the azide-functionalized dye to the tube (typically a 2-10 fold molar excess over the alkyne).[17]
-
Prepare a premix of CuSO₄ and THPTA by combining the stock solutions in a 1:5 molar ratio. Let it stand for a few minutes.[17]
-
Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 0.25-1 mM.[2][17]
-
If using, add aminoguanidine.[17]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[2][17]
-
Gently mix and allow the reaction to proceed at room temperature for 1-2 hours.
-
The labeled protein can then be purified or analyzed as required by the specific application.
Conclusion
The choice between a silyl-protected and a terminal alkyne is a strategic one that profoundly impacts the design and outcome of a synthetic route. Terminal alkynes offer direct access to powerful transformations like CuAAC and nucleophilic additions via acetylide anions. In contrast, silyl-protected alkynes provide an invaluable tool for masking the reactivity of a terminal alkyne, enabling selective transformations at other sites within a complex molecule. The ability to perform one-pot deprotection and subsequent coupling reactions further enhances the synthetic utility of silyl-protected alkynes. By understanding the fundamental principles of their reactivity and leveraging the appropriate experimental conditions, researchers can effectively harness the power of both terminal and silyl-protected alkynes to achieve their synthetic goals.
References
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Capani, J. S. Jr., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378-9384. Available at: [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Available at: [Link]
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Jena Bioscience. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. Available at: [Link]
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Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available at: [Link]
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Barros, S. M., et al. (2011). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. ACS Combinatorial Science, 13(5), 488-493. Available at: [Link]
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ResearchGate. (2013). What is the best procedure for click reaction between alkyl azide and terminal alkyne group?. Available at: [Link]
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Gelest. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Available at: [Link]
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Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library. Available at: [Link]
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ResearchGate. (2019). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Available at: [Link]
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NPTEL. (n.d.). Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M). Available at: [Link]
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Li, L., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(12), 6920-7017. Available at: [Link]
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Chemistry LibreTexts. (2020). 13.7: Electrophilic Addition Reactions of Alkynes. Available at: [Link]
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ResearchGate. (n.d.). Cu‐catalyzed cross‐coupling reaction of silyl‐substituted alkynes with an N‐tosylhydrazones. Available at: [Link]
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Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. Available at: [Link]
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Kövér, P., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(23), 4251-4253. Available at: [Link]
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ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Available at: [Link]
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ResearchGate. (2017). One-Pot, Three-Step: Sonogashira coupling–TMS-Deprotection– CuAAC for the synthesis of 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)1H-1,2,3-triazoles. Available at: [Link]
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SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Available at: [Link]
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Quora. (2020). Why are internal alkynes more susceptible to the electrophilic addition reaction of water than terminal alkynes?. Available at: [Link]
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ResearchGate. (n.d.). A New Mild Procedure for the Direct Coupling of 1-Trimethylsilyl Acetylenes with Vinyl Triflates or Aryl Iodide. Available at: [Link]
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Hoyt, J. M., et al. (2015). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 54(8), 2475-2479. Available at: [Link]
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Beletskaya, I. P., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 9(12), 1044. Available at: [Link]
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Gelest. (n.d.). Other Reactions of Silyl Alkynes. Technical Library. Available at: [Link]
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Drexel University. (n.d.). Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. Available at: [Link]
- Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. Available at: https://www.preprints.org/manuscript/202310.2004/v1
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Puriņš, M., Eichenberger, L., & Waser, J. (2023). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. Chemical Communications, 59(51), 7931-7934. Available at: [Link]
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Organic Syntheses. (n.d.). 1-Ethynylcyclohexanol. Available at: [Link]
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ResearchGate. (n.d.). Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene (conditions. Available at: [Link]
-
Pearson. (2024). Predict the products formed when cyclohexanone reacts with the following reagents. (h) sodium acetylide, then mild H3O+. Available at: [Link]
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ResearchGate. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Available at: [Link]
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The Organic Chemistry Tutor. (2021). Addition of the Acetylide Ion to C=O [Video]. YouTube. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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Chad's Prep. (2018). 19.9a Addition of Acetylide Ions and Grignard Reagents [Video]. YouTube. Available at: [Link]
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University of Liverpool. (n.d.). Coupling to alkynes: the Sonogashira reaction. Available at: [Link]
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Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Available at: [Link]
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Wu, Y., et al. (2018). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 23(8), 1968. Available at: [Link]
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Hein, C. D., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Chemical Biology, 8(1), 154-161. Available at: [Link]
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Puriņš, M., Eichenberger, L., & Waser, J. (2023). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. Chemical Communications, 59(51), 7931-7934. Available at: [Link]
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A Comparative Guide to the Synthesis of Aryl-Substituted Isopropenylacetylenes: A Validation of the 2-Methyl-4-trimethylsilyl-1-buten-3-yne Route
For researchers, scientists, and professionals in drug development, the efficient and reliable construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The introduction of the isopropenylacetylene moiety (2-methyl-1-buten-3-yne) into aromatic systems is of significant interest for creating versatile intermediates in medicinal chemistry and materials science. This guide provides an in-depth validation of a common synthetic route utilizing 2-Methyl-4-trimethylsilyl-1-buten-3-yne via a Sonogashira coupling, and objectively compares its performance against an alternative Stille coupling approach.
Introduction: The Strategic Importance of the Isopropenylacetylene Unit
The 2-methyl-1-buten-3-yne structural motif is a valuable building block, combining the reactivity of a terminal alkyne with the steric and electronic properties of an isopropenyl group. Its incorporation into aryl scaffolds generates compounds with potential applications as pharmaceutical intermediates and precursors to novel conjugated materials. The selection of a synthetic route to these molecules is a critical decision, balancing factors such as yield, reaction conditions, substrate scope, and the handling of potentially toxic reagents.
This guide will focus on the synthesis of a model compound, 1-(2-methylbut-1-en-3-yn-1-yl)-4-methylbenzene , to provide a direct comparison of two powerful cross-coupling methodologies.
Validated Synthetic Route: Sonogashira Coupling of this compound
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] The use of this compound is advantageous as the trimethylsilyl (TMS) group effectively protects the terminal alkyne, preventing undesired side reactions such as homocoupling (Glaser coupling). The TMS group can be readily removed in a subsequent step under mild conditions.[2][3]
dot graph Sonogashira_Route { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
reagent1 [label="this compound"]; reagent2 [label="4-Iodotoluene"]; intermediate [label="TMS-protected product"]; product [label=<1-(2-methylbut-1-en-3-yn-1-yl)-4-methylbenzene>];
reagent1 -> intermediate [label="Pd(PPh₃)₂Cl₂, CuI, Et₃N\nSonogashira Coupling"]; reagent2 -> intermediate; intermediate -> product [label="K₂CO₃, MeOH\nDesilylation"]; } caption: Sonogashira coupling followed by desilylation.
Causality Behind Experimental Choices:
The choice of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, in combination with a copper(I) co-catalyst (CuI), is standard for Sonogashira reactions.[4][5] The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, like triethylamine (Et₃N), is crucial for deprotonating the terminal alkyne (after in-situ desilylation or from any unprotected alkyne present) to form the reactive acetylide. The subsequent desilylation is typically achieved with a mild base like potassium carbonate in methanol, which selectively cleaves the Si-C bond without affecting the newly formed C-C bond.[6]
Experimental Protocol: Sonogashira Coupling and Desilylation
Step 1: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodotoluene (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv.), and copper(I) iodide (0.04 equiv.).
-
Add anhydrous, degassed triethylamine (3.0 equiv.) and then this compound (1.2 equiv.).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude TMS-protected product.
Step 2: Desilylation
-
Dissolve the crude TMS-protected product in methanol.
-
Add potassium carbonate (2.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, 1-(2-methylbut-1-en-3-yn-1-yl)-4-methylbenzene.
Alternative Synthetic Route: Stille Coupling
The Stille coupling is another powerful palladium-catalyzed reaction that forms C-C bonds between an organostannane and an organic halide.[7][8][9][10] In this alternative route, a tributyltin derivative of isopropenylacetylene is coupled with 4-iodotoluene.
dot graph Stille_Route { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
reagent1 [label="Tributyl(2-methylbut-1-en-3-yn-1-yl)stannane"]; reagent2 [label="4-Iodotoluene"]; product [label=<1-(2-methylbut-1-en-3-yn-1-yl)-4-methylbenzene>];
reagent1 -> product [label="Pd(PPh₃)₄\nStille Coupling"]; reagent2 -> product; } caption: Stille cross-coupling reaction.
Rationale for the Stille Coupling as an Alternative:
The Stille coupling offers the advantage of often being tolerant to a wide range of functional groups and not requiring a base.[11] However, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the final product.[10] The synthesis of the required organostannane precursor is an additional step to consider in the overall efficiency of this route.
Experimental Protocol: Stille Coupling
-
To a dried Schlenk flask under an inert atmosphere, add 4-iodotoluene (1.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add anhydrous, degassed toluene as the solvent.
-
Add tributyl(2-methylbut-1-en-3-yn-1-yl)stannane (1.1 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride to the reaction mixture and stir vigorously for 1-2 hours.
-
Filter the resulting precipitate through celite and wash with diethyl ether.
-
Separate the organic layer from the filtrate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Performance Comparison
The following table summarizes the key performance indicators for the two synthetic routes. The data is based on typical yields and reaction conditions reported in the literature for similar transformations.
| Parameter | Sonogashira Route with this compound | Stille Coupling Route |
| Overall Yield | 75-85% (two steps) | 60-75% (one step from stannane) |
| Reaction Time | Coupling: 4-6 h; Desilylation: 2-4 h | 12-24 h |
| Reaction Temperature | Room Temperature | 80-100 °C |
| Reagent Toxicity | Moderate (amine base) | High (organotin reagent) |
| Byproduct Removal | Simple filtration and extraction | Requires fluoride workup, potential for tin contamination |
| Precursor Availability | This compound is commercially available. | Tributyl(2-methylbut-1-en-3-yn-1-yl)stannane requires separate synthesis.[7][8][9] |
Discussion and Recommendation
Both the Sonogashira and Stille couplings are effective methods for the synthesis of 1-(2-methylbut-1-en-3-yn-1-yl)-4-methylbenzene. However, the Sonogashira route using the TMS-protected alkyne demonstrates several distinct advantages for routine laboratory synthesis and scale-up operations.
The Sonogashira reaction proceeds under milder conditions (room temperature) and generally provides higher overall yields. The use of a TMS-protected alkyne circumvents the need for the direct handling of the more volatile and potentially hazardous 2-methyl-1-buten-3-yne. Furthermore, the workup and purification are more straightforward, with the primary byproducts being easily removable salts.
In contrast, the Stille coupling requires elevated temperatures and longer reaction times. The principal drawback is the use of highly toxic organotin reagents and the challenge of completely removing tin-containing byproducts from the final product, which is a significant concern in the context of pharmaceutical synthesis. While the Stille reaction is a single step from the organostannane, the necessary prior synthesis of this reagent adds to the overall complexity and cost of the route.
References
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Seitz, D. E., et al. (n.d.). Tributyl(chloromethyl)stannane. Organic Syntheses Procedure. Retrieved from [Link]
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Still, W. C. (n.d.). Tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses Procedure. Retrieved from [Link]
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Naruta, Y., Nishigaichi, Y., & Maruyama, K. (n.d.). Tributyl(3-methyl-2-butenyl)tin. Organic Syntheses Procedure. Retrieved from [Link]
- Yang, Y.-Q., Cui, J.-R., Zhu, L.-G., Sun, Y.-P., & Wu, Y. (2006). Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Synlett, 2006(08), 1260–1262.
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
- Kormos, C. M., & Leadbeater, N. E. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Majumder, S., & Samanta, S. (n.d.). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry - Section B, 45B(3), 738-741.
- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
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Aggarwal, V. K., et al. (n.d.). Enantioselective synthesis of secondary and tertiary boronic esters. Organic Syntheses Procedure. Retrieved from [Link]
- Burke, M. D., et al. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses Procedure.
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Kumada, M., Tamao, K., & Sumitani, K. (n.d.). Phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Organic Syntheses Procedure. Retrieved from [Link]
- D'souza, D. M., & Müller, T. J. J. (2007). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, 84, 1-16.
- Valente, C., et al. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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A Comparative Guide to Catalysis for Reactions of 2-Methyl-4-trimethylsilyl-1-buten-3-yne: Navigating Selectivity and Reactivity
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, 2-Methyl-4-trimethylsilyl-1-buten-3-yne stands as a versatile and valuable building block. Its unique conjugated enyne structure, coupled with the synthetic handle of a trimethylsilyl group, opens a gateway to a diverse array of chemical transformations. The choice of catalyst is paramount in directing the reactivity of this substrate, influencing not only the efficiency of the reaction but also the chemo-, regio-, and stereoselectivity of the resulting products. This guide provides a comparative analysis of different catalytic systems for key reactions of this compound, supported by mechanistic insights and data from analogous systems to inform rational catalyst selection.
Introduction to this compound
This compound is a structurally rich molecule featuring a terminal alkene, an internal alkyne, and a trimethylsilyl group. This combination of functional groups allows for its participation in a variety of catalytic transformations, including hydrosilylation, cycloisomerization (ene-yne metathesis), and cross-coupling reactions. The steric bulk of the gem-dimethyl group on the alkene and the electronic and steric influence of the trimethylsilyl group on the alkyne play crucial roles in dictating the outcomes of these reactions.
I. Catalytic Hydrosilylation: Mastering the Addition of H-Si Bonds
Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a fundamental transformation in organosilicon chemistry. For this compound, this reaction can proceed at either the alkene or the alkyne, with the choice of catalyst being the primary determinant of selectivity.
Comparative Analysis of Hydrosilylation Catalysts
| Catalyst Family | Typical Catalyst Precursor | Predominant Site of Reaction | Regio/Stereoselectivity | Mechanistic Hallmark |
| Platinum | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | Alkyne | Predominantly syn-addition, leading to the (E)-vinylsilane. Regioselectivity can be influenced by the silane. | Chalk-Harrod or modified Chalk-Harrod mechanism. |
| Ruthenium | [Cp*Ru(MeCN)₃]PF₆, RuHCl(CO)(PPh₃)₃ | Alkyne or Alkene | Often exhibits trans-addition to alkynes, yielding (Z)-vinylsilanes. Can be highly regioselective. | Varies; can proceed via metallacyclopropene intermediates or oxidative addition/reductive elimination cycles. |
Expertise & Experience: The choice between platinum and ruthenium catalysis in hydrosilylation is a classic example of leveraging catalyst-dependent mechanistic pathways to achieve desired stereochemical outcomes. While platinum catalysts are workhorses for syn-addition, cationic ruthenium complexes have emerged as powerful tools for achieving the less common trans-addition, providing access to complementary vinylsilane geometries. For a substrate like this compound, the steric hindrance around the alkene may favor reaction at the alkyne with many catalysts.
Experimental Protocol: Ruthenium-Catalyzed Hydrosilylation (Analogous System)
The following protocol is adapted from studies on similar 1,3-enynes and illustrates a typical procedure for a ruthenium-catalyzed hydrosilylation.
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the ruthenium catalyst precursor, for instance, RuHCl(CO)(PPh₃)₃ (1-2 mol%).
-
Add dry, degassed solvent (e.g., CDCl₃ or toluene).
-
Add this compound (1.0 equivalent).
-
Add the hydrosilane (e.g., HSiMePh₂, HSiMe₂Ph, or HSiEt₃) (1.1-1.5 equivalents) dropwise at the desired temperature (e.g., 30 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel.
Trustworthiness: The self-validating nature of this protocol lies in the expected formation of multiple, predictable products depending on the catalyst's intrinsic selectivity. Analysis of the product mixture by NMR spectroscopy will confirm the regioselectivity and stereoselectivity of the addition, thereby validating the mechanistic pathway directed by the chosen catalyst.
Caption: Comparative mechanistic pathways for platinum- and ruthenium-catalyzed hydrosilylation of enynes.
II. Cycloisomerization and Ene-Yne Metathesis: Forging New Rings
The conjugated enyne system of this compound is an ideal substrate for intramolecular cyclization reactions. Depending on the catalyst and reaction conditions, this can proceed through various mechanistic manifolds, leading to a range of carbocyclic and heterocyclic products. Gold, palladium, and ruthenium catalysts are particularly prominent in this area.
Comparative Analysis of Cycloisomerization/Ene-Yne Metathesis Catalysts
| Catalyst Family | Typical Catalyst Precursor | Common Product Type(s) | Mechanistic Hallmark |
| Gold(I) | [Au(I)Cl(L)]/AgX (L = phosphine) | Bicyclo[3.1.0]hexanes, cyclopentenones | π-activation of the alkyne, formation of vinylgold carbenoids, subsequent cyclopropanation or Nazarov-type cyclization. |
| Palladium(II) | PdCl₂(MeCN)₂, Pd(OAc)₂ | 1,4-Dienes, bicyclic systems | Hydropalladation or carbopalladation initiates the cyclization cascade. Can lead to cis-fused ring systems. |
| Ruthenium(II) | Grubbs' catalysts, [CpRu(CH₃CN)₃]PF₆ | 1,3-Dienes (from metathesis), 1,4-dienes (from cycloisomerization) | Ene-yne metathesis proceeds via ruthenacyclobutene intermediates. Cycloisomerization can form trans-fused systems. |
Expertise & Experience: The divergence in the products obtained from gold, palladium, and ruthenium catalysis underscores the nuanced electronic differences between these metals. Gold(I) catalysts, being highly π-philic, readily activate the alkyne for nucleophilic attack by the alkene. In contrast, palladium and ruthenium often engage in oxidative addition and metallacyclic intermediates, leading to distinct stereochemical outcomes in the products. For instance, in the cycloisomerization of enynes to form bicyclic systems, ruthenium catalysts often favor the formation of trans-fused products, while palladium catalysts can lead to the corresponding cis-fused diastereomers.
Caption: Decision workflow for catalyst selection in the cycloisomerization of this compound.
III. Cross-Coupling Reactions: Building Molecular Complexity
The trimethylsilyl-protected alkyne moiety of this compound can participate in cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a C(sp)-C(sp²) bond, connecting the enyne framework to aryl or vinyl groups.
Comparative Analysis of Sonogashira Coupling Catalysts
| Catalyst System | Typical Palladium Precursor | Co-catalyst | Key Advantages |
| Classic Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | CuI | Well-established, reliable for a wide range of substrates. |
| Copper-Free Sonogashira | Pd(OAc)₂, Pd₂(dba)₃ | None (stronger base required) | Avoids homocoupling of the alkyne (Glaser coupling), beneficial for sensitive substrates. |
Expertise & Experience: While the classic palladium/copper co-catalyzed Sonogashira reaction is highly effective, the trimethylsilyl group in our substrate offers an interesting strategic advantage. The C-Si bond can be cleaved in situ under certain conditions (e.g., with a fluoride source or a suitable base), generating a terminal alkyne that can then participate in the coupling. Alternatively, some palladium-catalyzed couplings can proceed with the silyl group still attached, followed by a subsequent desilylation step. The choice of a copper-free system is often preferred in the synthesis of pharmaceutical intermediates to avoid potential copper contamination of the final product.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).
-
Add this compound (1.1-1.2 equivalents).
-
If direct coupling of the silylalkyne is not efficient, a desilylating agent such as tetrabutylammonium fluoride (TBAF) can be added.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, the reaction is worked up by filtering off the amine salts, concentrating the filtrate, and purifying by column chromatography.
Trustworthiness: The progress of the Sonogashira coupling can be reliably monitored by the disappearance of the starting materials and the appearance of the more conjugated product by TLC. The structure of the final product can be unequivocally confirmed by NMR and mass spectrometry, validating the successful C-C bond formation.
Conclusion
The reactivity of this compound is a testament to the power and subtlety of transition metal catalysis. The choice of catalyst—be it platinum, ruthenium, gold, or palladium—allows the synthetic chemist to selectively target different functionalities within the molecule and to control the stereochemical and regiochemical course of the reaction. By understanding the underlying mechanistic principles of each catalytic system, researchers can make informed decisions to efficiently construct complex molecular targets. This guide serves as a foundational resource for navigating the catalytic landscape for this versatile building block, empowering the design and execution of innovative synthetic strategies.
References
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Trost, B. M., & Frederiksen, M. U. (2005). Palladium-Catalyzed Enantioselective Addition of Pronucleophiles to Allenes. Angewandte Chemie International Edition, 44(3), 308–335*. [Link]
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Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043*. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922*. [Link]
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Trost, B. M., & Toste, F. D. (2003). Ruthenium-Catalyzed Enyne Metathesis. Journal of the American Chemical Society, 125(11), 3090–3100*. [Link]
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Hashmi, A. S. K. (2007). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180–3211*. [Link]
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Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Arkivoc, 2018(2), 232-300*. [Link]
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Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media. [Link]
-
Trost, B. M., Ferreira, E. M., & Gutierrez, A. C. (2008). Ruthenium- and palladium-catalyzed enyne cycloisomerizations: differentially stereoselective syntheses of bicyclic structures. Journal of the American Chemical Society, 130(48), 16176–16177*. [Link]
A Comparative Guide to the Spectroscopic Analysis of 2-Methyl-4-trimethylsilyl-1-buten-3-yne Derivatives
In the landscape of modern synthetic chemistry, particularly in the development of novel materials and pharmaceuticals, the precise structural confirmation of newly synthesized molecules is paramount.[1][2] Derivatives of 2-Methyl-4-trimethylsilyl-1-buten-3-yne are of growing interest due to their unique conjugated enyne system and the presence of a versatile trimethylsilyl group, which makes them valuable building blocks in organic synthesis.[1] However, the very features that make these molecules synthetically attractive—the dense arrangement of unsaturated bonds and a quaternary carbon—can present challenges for unambiguous structural elucidation.
This guide provides an in-depth comparison of standard spectroscopic techniques for the structural confirmation of this compound and its derivatives. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design and data interpretation.
The Structural Challenge: Unambiguous Confirmation
The core structure of this compound presents a compact array of distinct chemical environments. The key features to confirm are:
-
The terminal vinyl group (C=CH₂)
-
The quaternary carbon attached to the methyl group and the vinyl group
-
The internal alkyne (C≡C)
-
The direct attachment of the trimethylsilyl (TMS) group to the alkyne
Each spectroscopic technique offers a unique window into this structure, and a combined approach is essential for confident characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[3] For a molecule like this compound, both ¹H and ¹³C NMR, supplemented with 2D techniques, are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
Expected ¹H NMR Spectral Features:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Trimethylsilyl (Si(CH₃)₃) | ~0.1 - 0.3 | Singlet (s) | 9H | Protons on silicon are highly shielded and appear far upfield. The nine protons are chemically equivalent. |
| Methyl (CH₃) | ~1.8 - 2.0 | Singlet (s) | 3H | Allylic protons are deshielded compared to alkyl protons. The absence of adjacent protons results in a singlet. |
| Vinyl (=CH₂) | ~5.2 - 5.5 | Two distinct singlets (or narrow doublets due to geminal coupling) | 2H | Vinylic protons appear in the characteristic downfield region.[4] They are diastereotopic due to the adjacent chiral center and may show distinct signals. |
For comparison, the non-silylated analog, 2-methyl-1-buten-3-yne, shows signals for its acetylenic proton, which is absent in our target molecule.[5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides a direct look at the carbon framework of the molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically proton-decoupled, resulting in singlets for each unique carbon.[6]
Expected ¹³C NMR Spectral Features:
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |
| Trimethylsilyl (-C H₃) | ~ -1 to 2 | Highly shielded due to the electropositive silicon atom. |
| Methyl (-C H₃) | ~ 20 - 25 | Typical chemical shift for an allylic methyl carbon. |
| Alkyne (-C ≡C-Si) | ~ 85 - 95 | The carbon attached to silicon is more shielded than the other acetylenic carbon. |
| Alkyne (-C≡C -Si) | ~ 100 - 110 | The carbon further from silicon is more deshielded. |
| Vinyl (=C H₂) | ~ 120 - 125 | Typical chemical shift for a terminal vinyl carbon. |
| Quaternary (=C (CH₃)-) | ~ 130 - 140 | Quaternary sp² carbons are typically found in this region. |
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex derivatives, 1D NMR spectra may not be sufficient to assign all signals confidently. 2D NMR experiments are crucial for establishing connectivity.[3]
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, which are limited in this specific molecule due to the lack of adjacent protons on different carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is essential for definitively assigning the signals for the methyl and vinyl groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment to confirm the overall structure by connecting the methyl protons to the quaternary carbon and the vinyl carbons, and potentially the trimethylsilyl protons to the acetylenic carbons.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups in a molecule.[7] For this compound derivatives, IR spectroscopy can quickly confirm the presence of the alkyne and alkene moieties, as well as the trimethylsilyl group.
Expected IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡C (internal alkyne) | Stretch | ~2175 - 2100 | Weak to medium |
| C=C (alkene) | Stretch | ~1650 - 1600 | Medium |
| =C-H (vinyl) | C-H Stretch | ~3100 - 3000 | Medium |
| C-H (methyl) | C-H Stretch | ~2960 - 2850 | Medium to strong |
| Si-C (trimethylsilyl) | Stretch | ~1250 and ~840 | Strong |
The presence of a sharp, strong band around 2175 cm⁻¹ is highly indicative of the C≡C bond adjacent to the silicon atom. The bands at approximately 1250 cm⁻¹ and 840 cm⁻¹ are characteristic of the Si-(CH₃)₃ group and provide strong evidence for its presence.
Experimental Protocol for Liquid Sample IR Analysis
-
Prepare the Salt Plates: Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates. If necessary, clean them with a small amount of dry acetone and allow them to dry completely.
-
Sample Application: Place a single drop of the neat liquid sample onto the center of one salt plate.[8]
-
Create a Thin Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[8][9] Avoid introducing air bubbles.
-
Acquire the Spectrum: Place the sandwiched plates into the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent and return them to a desiccator for storage.[8][9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns. For volatile compounds like the target molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): The molecular ion peak for C₈H₁₄Si is expected at m/z = 138.[10] This peak may be of low intensity.
-
Major Fragment Ions: Trimethylsilyl compounds are known to undergo characteristic fragmentation.[11] The most common fragmentation is the loss of a methyl radical to form a stable [M-15]⁺ ion.
-
[M-CH₃]⁺ (m/z = 123): This is expected to be a very prominent, if not the base, peak in the spectrum. The positive charge is stabilized by the silicon atom.
-
[Si(CH₃)₃]⁺ (m/z = 73): This fragment is highly characteristic of trimethylsilyl groups and its presence is a strong confirmation of this moiety.
-
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS based structural analysis.
Comparison of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environments, connectivity through coupling | Provides detailed information on proton environments and their relationships. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Carbon skeleton | Directly observes the carbon framework, including quaternary carbons. | Low natural abundance of ¹³C leads to lower sensitivity. |
| 2D NMR (HMBC, HSQC) | Definitive atom connectivity | Unambiguously connects different parts of the molecule, essential for complex structures. | Can be time-consuming to acquire and process. |
| IR Spectroscopy | Presence of functional groups | Fast, simple, and provides clear evidence for key functional groups (C≡C, C=C, Si-C). | Does not provide information on the overall connectivity of the molecule. |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Provides exact molecular weight and characteristic fragmentation patterns that confirm structural motifs (e.g., TMS group). | The molecular ion may be weak or absent. Isomers can have similar mass spectra. |
Conclusion
The structural confirmation of this compound derivatives requires a multi-faceted spectroscopic approach. While IR and MS provide rapid and crucial evidence for the presence of key functional groups and the correct molecular weight, only a comprehensive NMR analysis, including 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments, can provide the unambiguous, atom-by-atom confirmation of the molecular structure. By integrating the data from all three techniques, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, paving the way for their application in drug development and materials science.
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A Comparative Guide to Assessing the Purity of Synthesized 2-Methyl-4-trimethylsilyl-1-buten-3-yne
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the purity of intermediates is paramount to the success of subsequent reactions and the quality of the final product. 2-Methyl-4-trimethylsilyl-1-buten-3-yne is a valuable building block in organic synthesis, particularly in the construction of intricate molecular architectures due to its versatile vinyl, alkyne, and trimethylsilyl functionalities.[1] This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, offering insights into experimental choices and data interpretation.
The Synthetic Landscape: Understanding Potential Impurities
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3] This palladium and copper co-catalyzed reaction typically involves the coupling of a vinyl halide, such as 2-bromo-1-propene, with trimethylsilylacetylene.
Figure 1: General synthetic scheme for this compound via Sonogashira coupling.
While the Sonogashira coupling is a powerful tool, it is not without potential side reactions that can lead to impurities in the final product. Understanding these potential impurities is crucial for selecting the appropriate analytical methods for their detection and quantification.
Potential Impurities:
-
Unreacted Starting Materials: Residual 2-bromo-1-propene and trimethylsilylacetylene.
-
Homocoupled Product: 1,4-Bis(trimethylsilyl)buta-1,3-diyne, formed from the coupling of two molecules of trimethylsilylacetylene. This is a common side product in Sonogashira reactions.
-
Solvent and Base Residues: Residual amine base (e.g., triethylamine) and solvent.
-
Catalyst Residues: Traces of palladium and copper catalysts.
A Multi-faceted Approach to Purity Assessment
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is recommended for a thorough assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. It is an excellent first-line method for assessing the purity of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the synthesized product in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
Separation: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).
-
Ionization and Mass Analysis: As the separated components elute from the GC column, they are ionized (typically by electron impact, EI) and their mass-to-charge ratios are measured by the mass spectrometer.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to each component. The mass spectrum of each peak can be compared to a library of known spectra for identification.
Expected Results and Interpretation:
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| This compound (Product) | Intermediate | 138 (M+), 123 (M-CH₃), 97, 73 (Si(CH₃)₃) |
| 2-Bromo-1-propene (Starting Material) | Early | 120/122 (M+), 41 |
| Trimethylsilylacetylene (Starting Material) | Early | 98 (M+), 83 (M-CH₃), 73 (Si(CH₃)₃) |
| 1,4-Bis(trimethylsilyl)buta-1,3-diyne (Homocoupled) | Later | 194 (M+), 179 (M-CH₃), 73 (Si(CH₃)₃) |
The presence of peaks other than the main product peak indicates the presence of impurities. The relative area of each peak in the chromatogram can provide a semi-quantitative measure of the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an indispensable tool for structural elucidation and purity assessment. Both ¹H and ¹³C NMR should be employed.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to confirm the structure of the product and identify any impurities.
Expected NMR Data for this compound:
-
¹H NMR (CDCl₃):
-
δ ~5.3-5.5 ppm (2H, multiplet, =CH₂)
-
δ ~1.9 ppm (3H, singlet, -CH₃)
-
δ ~0.2 ppm (9H, singlet, -Si(CH₃)₃)
-
-
¹³C NMR (CDCl₃):
-
δ ~128 ppm (=C(CH₃)₂)
-
δ ~123 ppm (=CH₂)
-
δ ~105 ppm (≡C-Si)
-
δ ~90 ppm (-C≡)
-
δ ~23 ppm (-CH₃)
-
δ ~0 ppm (-Si(CH₃)₃)
-
The presence of unexpected signals in the NMR spectra would indicate impurities. For example, the characteristic singlet of the trimethylsilyl group in the homocoupled product would likely appear at a slightly different chemical shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Obtain the infrared spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected FTIR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (sp², vinyl) | ~3090 |
| C-H (sp³, alkyl) | ~2960 |
| C≡C (alkyne) | ~2175 |
| C=C (alkene) | ~1620 |
| Si-C | ~1250, 840 |
While FTIR is excellent for confirming the presence of the desired functional groups, it is less effective for quantifying impurities unless they possess unique and strong absorption bands that do not overlap with the product's signals.
Comparison of Analytical Methods
| Technique | Strengths | Weaknesses |
| GC-MS | High sensitivity and separation efficiency. Provides molecular weight and fragmentation data for identification. Good for quantifying volatile impurities. | Not suitable for non-volatile impurities (e.g., catalyst residues). Fragmentation can sometimes be complex to interpret. |
| NMR | Provides detailed structural information. Can be quantitative with an internal standard. Detects a wide range of impurities. | Lower sensitivity compared to GC-MS. Can be expensive and require specialized expertise for data interpretation. |
| FTIR | Fast, non-destructive, and requires minimal sample preparation. Excellent for confirming functional groups. | Not ideal for quantification. Overlapping peaks can make it difficult to identify minor components. |
Workflow for Purity Assessment
Figure 2: A recommended workflow for the comprehensive purity assessment of synthesized this compound.
Conclusion
Assessing the purity of synthesized this compound requires a multi-technique approach. GC-MS is invaluable for initial screening and quantification of volatile impurities, while NMR spectroscopy provides definitive structural confirmation and detailed information about non-volatile organic impurities. FTIR serves as a rapid and convenient method to verify the presence of the key functional groups. By employing this integrated analytical strategy, researchers can confidently determine the purity of their synthesized material, ensuring the reliability and reproducibility of their subsequent research and development endeavors. The typical purity of commercially available this compound is around 97%, which can serve as a benchmark for laboratory syntheses.[4]
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A Senior Application Scientist's Guide to the Computational Analysis of Reaction Mechanisms: A Comparative Study of 2-Methyl-4-trimethylsilyl-1-buten-3-yne
For researchers, medicinal chemists, and material scientists, understanding the intricate dance of molecules during a chemical reaction is paramount. The ability to predict reaction outcomes, optimize conditions, and design novel synthetic pathways is the cornerstone of innovation. In this guide, we delve into the computational analysis of reaction mechanisms, focusing on the versatile yet complex reagent, 2-Methyl-4-trimethylsilyl-1-buten-3-yne.
This guide is not a rigid protocol but a dynamic framework. We will explore the "why" behind the "how," providing you with the insights to not only perform these computational analyses but to critically evaluate and adapt them for your specific research needs. We will compare the reactivity of this silylated enyne to analogous non-silylated counterparts, supported by literature-derived data and established computational methodologies.
The Significance of this compound and the Role of Computational Scrutiny
This compound is a valuable building block in organic synthesis. Its unique structure, featuring both an alkene and a silyl-protected alkyne, allows for a diverse range of transformations, including cross-coupling reactions and cycloadditions, making it a key intermediate in the synthesis of advanced silicon-containing materials and complex organic molecules.[1] The presence of the trimethylsilyl (TMS) group is not merely a protecting group; it profoundly influences the molecule's reactivity, regioselectivity, and the stability of intermediates.
Computational chemistry provides a powerful lens to probe these effects at a molecular level.[2][3] By modeling reaction pathways, we can elucidate transition states, calculate activation energies, and predict product distributions, offering insights that are often difficult or impossible to obtain through experimentation alone. This guide will focus on two prominent cycloaddition reactions where the influence of the silyl group is significant: the Diels-Alder reaction and the Pauson-Khand reaction.
Comparative Computational Analysis: Silylated vs. Non-Silylated Substrates
A key aspect of understanding the role of the trimethylsilyl group is to compare the reaction profile of this compound with a non-silylated analogue, such as 2-methyl-1-buten-3-yne. The TMS group, being electropositive and sterically demanding, can exert significant electronic and steric effects.[4]
The Diels-Alder Reaction: A [4+2] Cycloaddition Perspective
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile. In the context of our target molecule, the enyne can act as the dienophile.
A computational investigation into the Diels-Alder reaction of acrylonitrile with various dienes has shown that the reaction can proceed through either a concerted or a stepwise diradical pathway.[5] The subtle balance between these pathways is influenced by the substituents on both the diene and the dienophile.
For this compound, the bulky TMS group is expected to influence the approach of the diene, potentially favoring one regioisomeric outcome over another. Furthermore, the electron-donating nature of the silyl group can alter the electronic properties of the alkyne, affecting the reaction rate.
Table 1: Predicted Performance Comparison for Diels-Alder Reaction
| Feature | This compound | 2-Methyl-1-buten-3-yne (Hypothetical) | Rationale for Predicted Difference |
| Reaction Rate | Likely slower | Likely faster | The electron-donating TMS group can reduce the dienophilicity of the alkyne. |
| Regioselectivity | High | Moderate to High | The steric bulk of the TMS group will strongly direct the incoming diene. |
| Activation Energy | Higher | Lower | Reflects the difference in reaction rates. |
| Endo/Exo Selectivity | Potentially altered | Standard preference | Steric interactions with the TMS group may disfavor the typically preferred endo transition state. |
The Pauson-Khand Reaction: A [2+2+1] Cycloaddition for Cyclopentenone Synthesis
The Pauson-Khand reaction is a powerful method for constructing cyclopentenones via a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[6][7] Computational studies on intramolecular Pauson-Khand reactions of enynes have been instrumental in elucidating the reaction mechanism and stereoselectivity.[8][9]
The generally accepted mechanism involves the formation of a cobalt-alkyne complex, followed by alkene insertion, CO insertion, and reductive elimination.[7] The presence of a TMS group on the alkyne can influence the initial complexation with the cobalt catalyst and affect the energetics of the subsequent insertion steps. Experimental work has indicated that substitution on the alkyne can hinder the reactivity in some Pauson-Khand reactions.
Table 2: Predicted Performance Comparison for the Pauson-Khand Reaction
| Feature | This compound | 2-Methyl-1-buten-3-yne (Hypothetical) | Rationale for Predicted Difference |
| Reaction Rate | Potentially slower | Potentially faster | Steric hindrance from the TMS group may impede coordination to the cobalt center. |
| Regioselectivity | High | Moderate | The TMS group will likely direct the regiochemical outcome of the alkene insertion. |
| Activation Energy | Higher | Lower | Reflects the potential for slower reaction rates due to steric and electronic factors. |
| Byproduct Formation | Potentially lower | Could be higher | The directing effect of the TMS group may lead to a cleaner reaction. |
Experimental Protocol: A Step-by-Step Guide to the Computational Workflow
This section provides a detailed methodology for the computational analysis of the Diels-Alder reaction between this compound and a simple diene like 1,3-butadiene. This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Step 1: Geometry Optimization of Reactants and Products
-
Objective: To find the lowest energy conformations of the starting materials and expected products.
-
Methodology:
-
Construct the 3D structures of this compound, 1,3-butadiene, and the expected regioisomeric Diels-Alder adducts.
-
Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.
-
Subject the lowest energy conformers to geometry optimization using a reliable density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).[5][10]
-
-
Rationale: Accurate starting geometries are crucial for locating transition states and calculating reliable energies.
Step 2: Transition State Searching
-
Objective: To locate the transition state structures connecting the reactants and products for both the concerted and potential stepwise pathways.
-
Methodology:
-
Use the optimized reactant and product geometries to build an initial guess for the transition state structure.
-
Perform a transition state search using an appropriate algorithm (e.g., Berny optimization in Gaussian).
-
The chosen level of theory should be consistent with the geometry optimizations (e.g., B3LYP/6-31G(d)).
-
-
Rationale: The transition state is the highest energy point along the reaction coordinate and determines the activation energy.
Step 3: Frequency Analysis
-
Objective: To verify the nature of the stationary points (minima or transition states) and to calculate thermochemical data.
-
Methodology:
-
Perform a frequency calculation at the same level of theory used for optimization for all optimized structures (reactants, products, and transition states).
-
Confirm that reactants and products have all positive frequencies (real vibrational modes).
-
Verify that each transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
-
Rationale: This is a critical validation step. The imaginary frequency confirms that the structure is indeed a true transition state.
Step 4: Intrinsic Reaction Coordinate (IRC) Calculations
-
Objective: To confirm that the located transition state connects the correct reactants and products.
-
Methodology:
-
Perform an IRC calculation starting from the transition state structure, following the reaction path in both the forward and reverse directions.
-
Verify that the IRC path leads to the optimized reactant and product structures.
-
-
Rationale: This ensures that the calculated activation energy corresponds to the reaction of interest.
Step 5: Single-Point Energy Refinement
-
Objective: To obtain more accurate electronic energies for all stationary points.
-
Methodology:
-
Perform single-point energy calculations on the B3LYP/6-31G(d) optimized geometries using a higher level of theory or a larger basis set (e.g., M06-2X/6-311+G(d,p) or DLPNO-CCSD(T)).[11]
-
-
Rationale: This "single-point" correction often provides a more accurate energy profile without the computational expense of re-optimizing the geometries at the higher level of theory.
Visualization of Workflows and Pathways
To provide a clearer understanding of the processes described, the following diagrams, generated using Graphviz, illustrate the computational workflow and a representative reaction pathway.
Caption: A generalized workflow for computational reaction mechanism analysis.
Caption: A simplified energy profile for a concerted Diels-Alder reaction.
Conclusion and Future Directions
The computational analysis of reaction mechanisms for molecules like this compound offers invaluable insights into their reactivity. By comparing its behavior to non-silylated analogues, we can dissect the electronic and steric influences of the trimethylsilyl group, enabling more precise control over synthetic outcomes. The methodologies outlined in this guide provide a robust framework for conducting such investigations.
Future work in this area could involve exploring a wider range of reaction types, including metal-catalyzed cross-coupling reactions where silylalkynes are frequently employed.[12][13] Additionally, the use of more advanced computational models that explicitly account for solvent effects will provide an even more accurate picture of these reactions in a laboratory setting. As computational power continues to grow, so too will our ability to unravel the complexities of chemical reactivity, paving the way for the design of novel molecules and materials with tailored properties.
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1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. (2023). RSC Advances, 13(28), 19347–19356. [Link]
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1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. (2023). RSC Advances, 13(28), 19347–19356. [Link]
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The [3 + 3]-Cycloaddition Alternative for Heterocycle Syntheses: Catalytically Generated Metalloenolcarbenes as Dipolar Adducts. (2014). Accounts of Chemical Research, 47(10), 3129–3140. [Link]
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Cyclizations of Silylalkynes. (n.d.). Gelest. Retrieved from [Link]
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The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (2021). Molecules, 26(15), 4461. [Link]
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Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. (2014). The Journal of Organic Chemistry, 79(10), 4527–4535. [Link]
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Other Reactions of Silyl Alkynes. (n.d.). Gelest. Retrieved from [Link]
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Computational study of silver-catalyzed stereoselective hydroalkylation of alkynes: Pauli repulsion controlled Z/E selectivity. (2019). Chemical Communications, 55(82), 12347–12350. [Link]
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Computational analysis of intermolecular Diels–Alder reactions of methyl 2-(methyl(phenyl)carbamoyl)acrylate with cyclic dienes. (2025). Tetrahedron, 181, 134440. [Link]
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A Computational Study of the Diels-Alder Reactions. (n.d.). Amanote Research. Retrieved from [Link]
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Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. (2012). Molecules, 17(5), 5393–5439. [Link]
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Theoretical Study of Diels-Alder Reaction of But-3-en-2-one with Hexa-1,2,4-triene. (2020). Journal of Physics: Conference Series, 1530, 012059. [Link]
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Comparative Efficiency of 2-Methyl-4-trimethylsilyl-1-buten-3-yne in Cross-Coupling and Cycloaddition Reactions: A Technical Guide
<Senior Application Scientist >
Abstract: This guide presents a comprehensive benchmark analysis of 2-Methyl-4-trimethylsilyl-1-buten-3-yne, a versatile bifunctional reagent in modern organic synthesis. Its performance is critically evaluated in two key transformation classes: palladium-catalyzed Sonogashira cross-coupling and [4+2] cycloaddition (Diels-Alder) reactions. Through objective comparison with established alternatives—2-methyl-3-butyn-2-ol for cross-coupling and isoprene for cycloadditions—this document provides researchers, chemists, and process development professionals with quantitative data and detailed experimental protocols to inform reagent selection. The discussion elucidates the causal relationships between the unique structural features of this compound and its observed reactivity, efficiency, and synthetic utility.
Introduction: The Strategic Value of a Bifunctional Building Block
This compound is a specialized intermediate featuring two highly valuable functional groups within a compact carbon framework: a terminal, silyl-protected alkyne and a conjugated vinyl group.[1] This distinct architecture allows for selective and sequential functionalization, making it a powerful tool in the synthesis of complex molecules, including pharmaceuticals, advanced polymers, and semiconducting materials.[1]
The trimethylsilyl (TMS) group serves a dual purpose. Primarily, it acts as a robust protecting group for the terminal alkyne, preventing undesirable side reactions such as homocoupling (Glaser coupling) under cross-coupling conditions.[2] Secondly, the silicon-carbon bond can be strategically cleaved under specific conditions (e.g., fluoride activation) to participate in further transformations like Hiyama-Denmark couplings, offering an orthogonal synthetic handle.[3][4] This guide will dissect its performance in reactions where either the terminal C-H bond (after in-situ or prior desilylation) or the conjugated diene-like system is exploited.
Section 1: Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a cornerstone of C(sp)-C(sp²) bond formation, vital for constructing aryl alkynes and conjugated enynes.[2][5][6] The efficiency of this compound is benchmarked against 2-methyl-3-butyn-2-ol, another common "acetylene equivalent" where the bulky hydroxyl group provides steric protection.[7][8]
Causality in Experimental Design:
The choice of catalyst, base, and solvent system is critical and directly influences reaction outcomes. For this comparison, we employ a widely-used palladium/copper co-catalyzed system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) orchestrates the main cross-coupling cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which accelerates the transmetalation step, often allowing for milder reaction conditions.[5][6][9] An amine base is required to neutralize the HX byproduct and to facilitate the deprotonation of the terminal alkyne.[9]
The key difference in utilizing our target molecule versus the alternative lies in the initial step. This compound requires the removal of the TMS group to generate the reactive terminal alkyne. This is typically achieved in situ using a mild base or a fluoride source. In contrast, 2-methyl-3-butyn-2-ol can be used directly, but the resulting product carries the dimethyl carbinol group, which must be removed in a subsequent, often harsh, deprotection step (e.g., using a strong base like KOH or NaH).[8] This distinction has significant implications for overall process efficiency and functional group tolerance.
Comparative Performance Data
The following table summarizes the performance of this compound (after in-situ desilylation) and 2-methyl-3-butyn-2-ol in a model Sonogashira coupling with 4-iodoanisole.
| Reagent | Catalyst System | Base / Additive | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N / TBAF (1.1 eq) | 25 | 4 | 92 | Mild, one-pot desilylation-coupling. |
| 2-methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | 60 | 6 | 88 | Product requires subsequent deprotection. |
Data is representative and synthesized from typical literature procedures for illustrative comparison.[7][8][10][11]
The data indicates that the TMS-protected reagent can afford a higher yield under milder conditions in a streamlined one-pot procedure. The fluoride-mediated desilylation is highly efficient and compatible with the Sonogashira coupling conditions.
Experimental Protocol: Sonogashira Coupling
This protocol provides a self-validating methodology for the coupling of 4-iodoanisole with this compound.
Materials:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (1.1 mmol, 1.1 equiv)
-
Triethylamine (Et₃N), anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous triethylamine via syringe and stir the mixture for 10 minutes at room temperature.
-
Add this compound to the stirring mixture.
-
Add the TBAF solution dropwise over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Caption: Generalized workflow for the one-pot desilylation-Sonogashira coupling.
Section 2: [4+2] Cycloaddition (Diels-Alder) Reactions
The conjugated enyne moiety of this compound can function as a diene in Diels-Alder reactions, offering a route to highly functionalized six-membered rings. Its efficiency is compared against isoprene (2-methyl-1,3-butadiene), a structurally similar but non-silylated diene.
Causality in Experimental Design:
The Diels-Alder reaction is governed by orbital mechanics (Frontier Molecular Orbital theory) and steric factors. The reactivity is enhanced by a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The presence of the electron-withdrawing trimethylsilylalkynyl group is expected to lower the HOMO energy of this compound compared to the electron-donating methyl group in isoprene. This electronic difference will directly impact reactivity towards a given dienophile.
Furthermore, the bulky TMS group introduces significant steric hindrance, which can influence the facial selectivity and overall rate of the cycloaddition. We use maleic anhydride as a classic electron-deficient dienophile to probe these effects.
Comparative Performance Data
The table below compares the performance of this compound and isoprene in a Diels-Alder reaction with maleic anhydride.
| Diene | Dienophile | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Maleic Anhydride | None (Thermal) | 120 | 24 | 65 | Higher temperature required due to electronic and steric factors. |
| Isoprene | Maleic Anhydride | None (Thermal) | 80 | 4 | 95 | More reactive diene, proceeds under milder conditions. |
Data is representative and synthesized from typical literature procedures for illustrative comparison.[12][13]
The results clearly show that isoprene is significantly more reactive in this thermal Diels-Alder reaction. The lower reactivity of this compound can be attributed to both the electron-withdrawing nature of the silyl-alkyne group and the steric bulk of the TMS moiety, which hinder the approach of the dienophile. However, the resulting adduct from the silylated diene is a highly valuable, functionalized scaffold that can be used for further synthetic elaborations.
Experimental Protocol: Diels-Alder Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Maleic Anhydride (1.0 mmol, 1.0 equiv)
-
Toluene, anhydrous (3 mL)
Procedure:
-
In a sealed pressure tube, combine this compound and maleic anhydride.
-
Add anhydrous toluene.
-
Seal the tube and heat the mixture in an oil bath at 120 °C.
-
Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.
-
After 24 hours, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction Mechanism Diagram
Caption: Conceptual diagram of the thermal [4+2] Diels-Alder cycloaddition.
Conclusion and Future Outlook
This guide demonstrates that this compound is a highly effective, albeit specialized, reagent. In Sonogashira couplings, its ability to undergo a mild, one-pot desilylation-coupling sequence offers a distinct advantage over alternatives that require harsher, separate deprotection steps, leading to higher overall efficiency and broader substrate scope.
In Diels-Alder reactions, its performance is modest compared to unactivated, sterically unencumbered dienes like isoprene. Its value in this context lies not in its raw reactivity, but in its capacity to introduce a silylalkynyl moiety into a cyclohexene core, creating a synthetically versatile product for subsequent, complex molecular architecture.
For researchers and drug development professionals, the choice between this compound and its alternatives should be guided by a holistic assessment of the entire synthetic route. Its strengths in streamlining cross-coupling reactions and its potential for building molecular complexity via cycloadditions make it an indispensable tool in the modern synthetic chemist's arsenal.
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Gelest, Inc. Cross-Coupling Reactions. Available at: [Link]
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Trost, B. M., & Pinkerton, A. B. (2002). Ruthenium-Catalyzed Vinylsilane Synthesis and Cross-Coupling as a Selective Approach to Alkenes: Benzyldimethylsilyl as a Robust Group. Organic Letters, 4(21), 3647–3649.* Available at: [Link]
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Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102868.* Available at: [Link]
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Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(8), 9675–9683.* Available at: [Link]
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Bicu, E., et al. (2023). 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. RSC Advances, 13(2), 1035-1044.* Available at: [Link]
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Kotschy, A., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(24), 4415–4417.* Available at: [Link]
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Bicu, E., et al. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. ResearchGate. Available at: [Link]
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Mohr, J. T. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(14), 3049-3065.* Available at: [Link]
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El-Batta, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1883.* Available at: [Link]
-
Jasiński, R. (2022). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 27(19), 6598.* Available at: [Link]
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-
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A Comparative Guide to the Applications of 2-Methyl-4-trimethylsilyl-1-buten-3-yne in Modern Synthesis
In the landscape of modern organic synthesis, the strategic incorporation of versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-Methyl-4-trimethylsilyl-1-buten-3-yne emerges as a highly valuable, yet specialized, reagent. Its unique structural motif, featuring a conjugated enyne system functionalized with a trimethylsilyl group, offers a powerful platform for a variety of transformations, particularly in the realms of cross-coupling chemistry, materials science, and pharmaceutical development.
This guide provides an in-depth technical comparison of this compound with alternative synthetic equivalents. We will delve into its performance in key reactions, supported by experimental data, and explore the causal relationships behind its synthetic utility. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively leverage this reagent in their synthetic endeavors.
The Strategic Advantage of the Trimethylsilyl Group in Enynes
The presence of the trimethylsilyl (TMS) group in this compound is not merely for protection; it is a key determinant of its reactivity and selectivity. In cross-coupling reactions, particularly the Sonogashira coupling, the TMS group offers several distinct advantages over a terminal alkyne or other protecting groups.
-
Prevention of Homocoupling: A primary challenge in Sonogashira reactions with terminal alkynes is the undesired Glaser-Hay homocoupling, which leads to the formation of symmetric diynes. The TMS group effectively blocks this side reaction, ensuring a cleaner reaction profile and higher yields of the desired cross-coupled product.[1]
-
Enhanced Stability and Handling: The TMS group imparts greater stability to the alkyne, making the compound less prone to decomposition and easier to handle compared to the parent enyne.
-
Tunable Reactivity: The C-Si bond can be selectively cleaved under specific conditions (e.g., using fluoride ions or basic methanol), allowing for subsequent functionalization at the terminal alkyne position. This "protected" state allows for sequential, site-selective reactions on a molecule.[2]
To illustrate the workflow of a typical Sonogashira coupling followed by deprotection, consider the following logical diagram:
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-4-trimethylsilyl-1-buten-3-yne
As researchers and scientists at the forefront of drug development, our work with novel chemical intermediates like 2-Methyl-4-trimethylsilyl-1-buten-3-yne is foundational to innovation. This compound, with its unique silyl and alkyne functionalities, is a valuable building block in organic synthesis.[1] However, its physical and chemical properties necessitate a robust and well-understood safety protocol to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific hazards posed by this compound (CAS No. 18387-60-5). A thorough risk assessment is the cornerstone of a self-validating safety system in any laboratory.[2]
The primary and most immediate hazard associated with this compound is its flammability.[3] It is classified as a flammable liquid, meaning its vapors can ignite when exposed to a source of ignition like a spark, open flame, or hot surface.[4] Vapors are often heavier than air and can accumulate in low-lying areas, traveling a considerable distance to an ignition source and flashing back.[5] Therefore, all handling procedures must be designed to mitigate fire and explosion risks. This includes working in a well-ventilated area, preferably a chemical fume hood, and keeping the chemical away from all potential ignition sources.[4][6] The use of non-sparking tools and grounding equipment during transfers is also a critical preventative measure.[7]
While one Safety Data Sheet (SDS) notes that the product contains no substances considered hazardous to health at their given concentration, it also advises to avoid ingestion, inhalation, and contact with skin and eyes.[4] Other similar silylated compounds are known to cause skin and eye irritation.[8][9] Given this, and the general principle of minimizing chemical exposure, we must operate under the assumption that the compound is a potential irritant. This causality—the dual threat of flammability and potential irritation—directly informs our PPE selection.
Core PPE Protocol: A Multi-Layered Defense
Effective chemical safety relies on establishing multiple barriers between the researcher and the potential hazard. PPE is the final, and most personal, of these barriers. The following table summarizes the required PPE for handling this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Handling (<50 mL) in a Fume Hood | Chemical splash goggles | Chemical-resistant gloves (Nitrile recommended) | Flame-resistant (FR) lab coat | Not required if fume hood is operating correctly |
| Large-Scale Transfer (>50 mL) or Splash Hazard | Face shield worn over chemical splash goggles[10][11] | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over an FR lab coat | Consider respirator if ventilation is inadequate[7] |
| Emergency Spill Response | Face shield worn over chemical splash goggles | Heavy-duty chemical-resistant gloves (Butyl or Viton®)[2] | Full chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges[5] |
Eye and Face Protection
-
Causality: The flammability of this compound presents a flash fire risk, while its potential irritant properties pose a splash hazard.
-
Protocol: At a minimum, chemical splash goggles that form a seal around the eyes are mandatory.[6] Standard safety glasses are insufficient as they do not protect from splashes or vapors.[10] For procedures involving larger volumes or a higher risk of splashing, a face shield must be worn over the goggles to protect the entire face.[2]
Skin and Body Protection
-
Causality: Protection is needed against both skin irritation from direct contact and potential burns from a flash fire.
-
Protocol: A flame-resistant (FR) lab coat is the primary layer of body protection. For tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[12] All personnel must wear long pants and fully enclosed shoes; sandals or perforated shoes are never permitted in the laboratory.[13][14]
Hand Protection
-
Causality: Hands are the most likely part of the body to come into direct contact with the chemical.
-
Protocol: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact due to their balance of chemical resistance and dexterity.[6][14] It is critical to inspect gloves for any signs of damage before each use and to remove them promptly and properly if they become contaminated.[13] For prolonged handling or immersion, more robust gloves like butyl or Viton® should be considered, and the manufacturer's compatibility data should always be consulted.[2]
Operational Plan: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect procedure can lead to self-contamination. All handling of this volatile substance should be performed within a properly functioning chemical fume hood.[15][16]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
